1,3-Dibromoisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDSEHLVLUASEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348839 | |
| Record name | 1,3-dibromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53987-60-3 | |
| Record name | 1,3-dibromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromoisoquinoline is a key heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, conferred by the presence of two bromine atoms on the isoquinoline scaffold, make it a versatile precursor for the synthesis of a wide array of functionalized isoquinoline derivatives. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and insights into its applications in drug discovery and development.
Core Chemical Properties
This compound is a stable, crystalline solid at room temperature. The presence of two electron-withdrawing bromine atoms significantly influences the electron density of the isoquinoline ring system, rendering the C1 and C3 positions susceptible to nucleophilic substitution and facilitating a range of cross-coupling reactions.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 53987-60-3 | [1][2] |
| Molecular Formula | C₉H₅Br₂N | [1] |
| Molecular Weight | 286.95 g/mol | |
| Appearance | White to yellow solid | |
| Melting Point | 147-148 °C | [3] |
| Boiling Point | Not explicitly available, expected to be high | |
| Solubility | Insoluble in water. Soluble in common organic solvents like Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) based on its use in various reactions. | [4] |
Synthesis of this compound
A common method for the synthesis of 1,3-dihaloisoquinolines involves the reaction of isoquinoline-1,3(2H,4H)-dione with a halogenating agent.[3]
Experimental Protocol: Synthesis from Isoquinoline-1,3(2H,4H)-dione[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of isoquinoline-1,3(2H,4H)-dione (1 equivalent) in phosphorus tribromide (PBr₃) (10 volumes) is prepared.
-
Reaction Execution: The reaction mixture is heated to reflux for 1 hour.
-
Work-up: After cooling to room temperature, the excess PBr₃ is removed under reduced pressure. The residue is then carefully treated with an alkali solution (e.g., aqueous sodium hydroxide) until the mixture is basic.
-
Purification: The resulting precipitate, this compound, is collected by filtration, washed with water, and dried to yield the pure product.
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents at the C1 and C3 positions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the C1 and C3 positions can be selectively or sequentially replaced, offering a powerful strategy for the synthesis of diverse isoquinoline derivatives.
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and various boronic acids or their esters.
Experimental Workflow: Suzuki-Miyaura Coupling
References
An In-depth Technical Guide to 1,3-Dibromoisoquinoline (CAS: 53987-60-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dibromoisoquinoline, a key building block in synthetic organic chemistry with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, and reactivity in key cross-coupling reactions, alongside relevant experimental protocols and an examination of its role as a scaffold for kinase inhibitors.
Physicochemical and Spectral Data
This compound is a white solid at room temperature.[1] Its chemical structure features an isoquinoline core substituted with two bromine atoms at the 1 and 3 positions, which significantly influences its reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53987-60-3 | [1] |
| Molecular Formula | C₉H₅Br₂N | [1] |
| Molecular Weight | 286.95 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 145-150 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane and chloroform. |
Table 2: Spectral Data of this compound
| Data Type | Key Features |
| ¹H NMR | Aromatic protons typically resonate in the δ 7.0-9.0 ppm region. The exact chemical shifts are influenced by the solvent and concentration. |
| ¹³C NMR | The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to bromine will show characteristic chemical shifts. |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak will be observed at m/z corresponding to the molecular weight. |
| FT-IR Spectroscopy | The spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring (above 3000 cm⁻¹), C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-Br stretching in the fingerprint region. |
Synthesis and Reactivity
Synthesis of this compound
A common synthetic route to this compound involves the treatment of isoquinoline-1,3(2H,4H)-dione with a brominating agent.
Experimental Protocol: Synthesis from Isoquinoline-1,3(2H,4H)-dione [2]
-
Materials: Isoquinoline-1,3(2H,4H)-dione, Phosphorus tribromide (PBr₃).
-
Procedure:
-
A solution of isoquinoline-1,3(2H,4H)-dione (5 g, 31 mmol) in phosphorus tribromide (50 mL) is refluxed for 1 hour.
-
Excess PBr₃ is removed under reduced pressure.
-
The residue is carefully treated with an alkali solution (e.g., aqueous sodium hydroxide) until the mixture is basic.
-
The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Reactivity in Cross-Coupling Reactions
The bromine atoms at the C1 and C3 positions of this compound are susceptible to displacement via palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of a diverse range of functionalized isoquinolines.[1]
The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials: this compound, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), 2M aqueous sodium carbonate (Na₂CO₃), n-propanol.
-
Procedure:
-
To a round-bottomed flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (2.2 mmol), n-propanol (10 mL), and 2M aqueous sodium carbonate (6.5 mL).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Heat the reaction mixture at reflux under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
An In-Depth Technical Guide to the Synthesis of 1,3-Dibromoisoquinoline from Homophthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 1,3-dibromoisoquinoline, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, homophthalimide. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from homophthalimide is most effectively achieved through a two-step process. The initial step involves the conversion of the homophthalimide dione to the more reactive 1,3-dichloroisoquinoline. This is followed by a halogen exchange reaction, specifically a Finkelstein-type reaction, to yield the desired this compound.
Caption: Synthetic pathway from homophthalimide to this compound.
Experimental Protocols
Step 1: Synthesis of 1,3-Dichloroisoquinoline from Homophthalimide
This procedure outlines the conversion of homophthalimide to 1,3-dichloroisoquinoline using phosphorus oxychloride as both the reagent and solvent.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 1,3-dichloroisoquinoline.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine homophthalimide (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1,3-dichloroisoquinoline.
Step 2: Synthesis of this compound from 1,3-Dichloroisoquinoline
This procedure details the halogen exchange reaction to convert 1,3-dichloroisoquinoline to this compound.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-dichloroisoquinoline (1.0 eq) in acetone. Add an excess of anhydrous sodium bromide (NaBr, 3-5 eq).
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours. The reaction is driven by the precipitation of sodium chloride (NaCl) from the acetone. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the precipitated NaCl. Wash the precipitate with a small amount of acetone.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to obtain pure this compound.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Homophthalimide | C₉H₇NO₂ | 161.16 | White to off-white solid | 232-235 |
| 1,3-Dichloroisoquinoline | C₉H₅Cl₂N | 198.05 | White to light yellow solid | 122-124 |
| This compound | C₉H₅Br₂N | 286.95 | White to pale yellow solid | 148-151 |
Table 2: Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Homophthalimide, POCl₃ | POCl₃ | 105-110 | 4-6 | 70-85 |
| 2 | 1,3-Dichloroisoquinoline, NaBr | Acetone | 56 (reflux) | 24-48 | 80-95 |
Table 3: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Homophthalimide | ~11.2 (s, 1H, NH), 8.1-7.5 (m, 4H, Ar-H), 4.0 (s, 2H, CH₂) | ~165 (C=O), ~163 (C=O), ~138-125 (Ar-C), ~40 (CH₂) |
| 1,3-Dichloroisoquinoline | ~8.2-7.6 (m, 4H, Ar-H), ~7.5 (s, 1H, H-4) | ~152 (C-1), ~145 (C-3), ~137-127 (Ar-C), ~120 (C-4) |
| This compound | ~8.1-7.7 (m, 4H, Ar-H), ~7.8 (s, 1H, H-4) | ~142 (C-1), ~130 (C-3), ~138-128 (Ar-C), ~125 (C-4) |
Note: The spectroscopic data provided are approximate and may vary depending on the solvent and instrument used.
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction of POCl₃ with water is highly exothermic and produces corrosive HCl gas. The quenching step must be performed slowly and with caution.
-
Organic solvents are flammable. Avoid open flames and use proper grounding techniques.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This comprehensive guide provides a solid foundation for the successful synthesis of this compound from homophthalimide. By following the detailed protocols and adhering to the safety precautions, researchers can efficiently produce this valuable compound for their drug discovery and development endeavors.
An In-depth Technical Guide to 1,3-Dibromoisoquinoline: Molecular Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-dibromoisoquinoline, a key heterocyclic building block in organic synthesis. This document details its molecular structure, physicochemical properties, and its significant role as a precursor in the synthesis of functionalized isoquinoline derivatives, particularly through cross-coupling reactions.
Core Molecular Information
IUPAC Name: this compound
The fundamental structure of this compound consists of an isoquinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. In this specific isomer, bromine atoms are substituted at the 1 and 3 positions of the isoquinoline ring system.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
Summarized below are the key physicochemical properties of this compound. It is important to note that while the compound is commercially available, detailed public spectroscopic data is sparse in the reviewed literature.
| Property | Value | Reference |
| Molecular Formula | C₉H₅Br₂N | |
| Molecular Weight | 286.95 g/mol | |
| CAS Number | 53987-60-3 | |
| Appearance | Typically a white solid | |
| Melting Point | 145-150°C | |
| ¹H NMR | Data not available in the searched literature. | |
| ¹³C NMR | A reference to a 1980 publication exists, but specific chemical shift data was not found in the reviewed sources. | |
| Mass Spectrometry | Data not available in the searched literature. | |
| Infrared Spectroscopy | Data not available in the searched literature. |
Experimental Protocols
Proposed Synthesis via Sandmeyer Reaction
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a plausible and established synthetic route is the Sandmeyer reaction, starting from isoquinoline-1,3-diamine. The Sandmeyer reaction is a versatile method for the conversion of aromatic amines into aryl halides via a diazonium salt intermediate.
General Principle of the Sandmeyer Reaction:
-
Diazotization: The aromatic diamine (isoquinoline-1,3-diamine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding bis(diazonium) salt.
-
Halogenation: The bis(diazonium) salt is then treated with a copper(I) bromide (CuBr) solution. This facilitates the replacement of the diazonium groups with bromine atoms, leading to the formation of this compound with the evolution of nitrogen gas.
A detailed, optimized protocol for this specific transformation would require experimental investigation.
Synthetic Utility and Applications
This compound is a valuable intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce molecular diversity at the 1 and 3 positions of the isoquinoline core. This versatility makes it a key building block for the synthesis of novel compounds in medicinal chemistry and materials science.
Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the selective or sequential substitution of the bromine atoms with various aryl or vinyl groups.
Caption: Utility of this compound in Suzuki-Miyaura cross-coupling.
This synthetic strategy opens avenues to a wide array of substituted isoquinolines, which are scaffolds present in numerous biologically active compounds and functional materials. The ability to perform sequential couplings by differentiating the reactivity of the two bromine atoms further enhances the synthetic utility of this versatile building block.
An In-depth Technical Guide to the Physical Properties of 1,3-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1,3-Dibromoisoquinoline, a key intermediate in various synthetic applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating available data on its melting point and solubility, alongside standardized experimental protocols for their determination.
Core Physical Properties
This compound is a halogenated aromatic heterocyclic compound with the molecular formula C₉H₅Br₂N. A summary of its key physical properties is presented below.
| Property | Value | Reference(s) |
| Melting Point | 145-150 °C | |
| Solubility | Data not available |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using the capillary method.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A standard melting point apparatus equipped with a calibrated thermometer or an automated digital instrument is used.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as a range.
Determination of Solubility
A standardized protocol for determining the solubility of this compound in various solvents involves the shake-flask method followed by quantitative analysis.
Methodology:
-
Solvent Selection: A range of solvents of varying polarity should be selected for the analysis (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), etc.).
-
Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath or shaker until equilibrium is reached (typically 24-48 hours).
-
Sample Preparation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantitative Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.
-
Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units (e.g., mg/mL or mol/L).
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the systematic assessment of the solubility of a compound like this compound.
Caption: A logical workflow for determining the solubility of this compound.
This guide provides the currently available physical property data for this compound and outlines standard methodologies for the experimental determination of these properties. While quantitative solubility data is not yet publicly available, the provided protocols offer a robust framework for its determination in a research setting.
Spectroscopic and Spectrometric Characterization of 1,3-Dibromoisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 1,3-dibromoisoquinoline (CAS No: 53987-60-3). Due to the limited availability of published experimental spectra in public databases, this document focuses on predicted and expected data derived from the compound's structure and comparison with analogous molecules. It is intended to serve as a reference for the identification and characterization of this important heterocyclic compound.
Compound Overview
This compound is a halogenated aromatic heterocycle. Its structure, consisting of an isoquinoline core with bromine substituents at the C1 and C3 positions, makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials.
Molecular Structure:
Spectral Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: Expected ¹H NMR Spectral Data
(Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)
| Proton Assignment | Expected Chemical Shift (δ) [ppm] | Expected Multiplicity |
| H-4 | ~ 8.0 - 8.2 | Singlet (s) |
| H-5 | ~ 8.1 - 8.3 | Doublet (d) |
| H-8 | ~ 7.9 - 8.1 | Doublet (d) |
| H-6 | ~ 7.6 - 7.8 | Triplet (t) or ddd |
| H-7 | ~ 7.5 - 7.7 | Triplet (t) or ddd |
Note: Chemical shifts are estimations based on the electronic effects of the bromine atoms and the nitrogen heteroatom on the aromatic isoquinoline ring system.
Table 2: Expected ¹³C NMR Spectral Data
(Solvent: CDCl₃, Proton Decoupled)
| Carbon Assignment | Expected Chemical Shift (δ) [ppm] |
| C-1 | ~ 145 - 150 |
| C-3 | ~ 125 - 130 |
| C-4 | ~ 122 - 126 |
| C-4a | ~ 135 - 138 |
| C-5 | ~ 128 - 131 |
| C-6 | ~ 127 - 129 |
| C-7 | ~ 129 - 132 |
| C-8 | ~ 130 - 133 |
| C-8a | ~ 126 - 129 |
Note: A ¹³C NMR spectrum for this compound has been reported in the literature, but the specific peak data was not accessible in the searched databases.[1] The values presented are estimates.
Table 3: Expected Mass Spectrometry Data
(Ionization Mode: Electron Ionization, EI)
| m/z Value | Assignment | Interpretation |
| 285 / 287 / 289 | [C₉H₅⁷⁹Br₂N]⁺• / [C₉H₅⁷⁹Br⁸¹BrN]⁺• / [C₉H₅⁸¹Br₂N]⁺• | Molecular Ion (M⁺•) cluster. The ~1:2:1 intensity ratio is characteristic of a compound containing two bromine atoms. |
| 206 / 208 | [M - Br]⁺ | Fragment corresponding to the loss of one bromine atom. The ~1:1 ratio is characteristic of a fragment containing one bromine atom. |
| 127 | [M - 2Br]⁺ | Fragment corresponding to the loss of both bromine atoms. |
| 101 | [C₈H₅N]⁺ | Fragment possibly from the loss of Br₂ and HCN. |
Table 4: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 1620 - 1580 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1580 - 1550 | Aromatic C=N Ring Stretch | Medium-Strong |
| 1450 - 1350 | Aromatic C=C Ring Stretch | Medium |
| 900 - 670 | Aromatic C-H Out-of-Plane Bending | Strong |
| ~ 700 - 550 | C-Br Stretch | Strong |
Note: These are expected absorption ranges for the functional groups present in the molecule.[2][3]
Experimental Protocols
The following sections describe generalized protocols for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: ~15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[4]
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Reference the spectra to the TMS or residual solvent peak.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduction: Introduce a small quantity of the sample into the mass spectrometer's ion source, typically via a direct insertion probe or after separation using Gas Chromatography (GC).
-
Volatilization: Heat the sample under high vacuum to ensure it is in the gas phase.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a positively charged molecular ion (M⁺•) and causing fragmentation.[5]
Data Acquisition:
-
Mass Analysis: Accelerate the generated ions through an electric field and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or other suitable detector records the relative abundance of ions at each m/z value.
-
Spectrum Generation: The data is plotted as a mass spectrum, showing relative intensity versus m/z.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Background Scan: Before analyzing the sample, perform a background scan of the empty, clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.
Data Acquisition:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Scanning: The instrument directs a beam of infrared radiation through the ATR crystal. The radiation interacts with the sample at the crystal surface.
-
Detection: A detector measures the attenuated IR beam, and a computer performs a Fourier transform on the signal to generate the infrared spectrum.
-
Spectrum: The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a synthesized compound like this compound using the described spectroscopic techniques.
Caption: Workflow for the structural characterization of this compound.
References
Commercial Suppliers and Technical Guide for 1,3-Dibromoisoquinoline in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromoisoquinoline is a key heterocyclic building block extensively utilized in medicinal chemistry and materials science. Its unique structure, featuring bromine atoms at the C1 and C3 positions of the isoquinoline core, provides two reactive sites for derivatization. This allows for the facile introduction of diverse functionalities through various cross-coupling reactions, making it an invaluable precursor for the synthesis of novel compounds with potential therapeutic activities. The isoquinoline scaffold itself is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, and antimicrobial properties. This guide provides a comprehensive overview of commercial suppliers of this compound for research purposes, along with its physicochemical properties, quality control standards, and key experimental protocols for its application in synthetic chemistry.
Commercial Suppliers of this compound
Sourcing high-purity this compound is critical for the success and reproducibility of research and development projects. Several chemical suppliers offer this compound in various quantities and purities. Below is a summary of prominent commercial suppliers. It is recommended to contact the suppliers directly for the most current pricing and availability.
| Supplier | Product Number | Purity | Available Quantities |
| AK Scientific, Inc. | W6829 | >97% (HPLC) | 1g, 5g, 25g |
| BLD Pharm | BD138677 | ≥97.0% | 1g, 5g, 25g |
| Sigma-Aldrich | AMBH2D6F01B3 | - | Inquire |
| ChemicalBook | CB7349138 | - | Multiple suppliers listed |
Physicochemical and Quality Control Data
Ensuring the quality of starting materials is a fundamental aspect of experimental chemistry. For this compound, a comprehensive analysis typically includes spectroscopic and chromatographic methods to confirm its identity and purity. While specific Certificates of Analysis should be obtained from the supplier for each batch, the following table summarizes the key physicochemical properties and typical quality control parameters.
| Property | Value | Analytical Method |
| CAS Number | 53987-60-3[1] | - |
| Molecular Formula | C₉H₅Br₂N[1] | - |
| Molecular Weight | 286.95 g/mol [1] | Mass Spectrometry |
| Appearance | Off-white to light yellow solid | Visual Inspection |
| Melting Point | 143-147 °C | Melting Point Apparatus |
| Purity | ≥97% | HPLC |
| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
Experimental Protocols
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the synthesis of a diverse library of 1,3-disubstituted isoquinoline derivatives.
General Workflow for a Cross-Coupling Reaction
The following diagram illustrates a general experimental workflow for a typical cross-coupling reaction involving this compound.
General workflow for a cross-coupling reaction.
Example Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv for monosubstitution, 2.2 equiv for disubstitution)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2 M aqueous Na₂CO₃ solution (2.0 equiv)
-
Toluene/Ethanol (3:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Example Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv for monosubstitution, 2.4 equiv for disubstitution)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous and degassed solvent.
-
Add the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of isoquinoline are of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. While this compound itself is not a direct modulator of signaling pathways, it serves as a crucial scaffold for the synthesis of compounds that can target these pathways. Many isoquinoline-based compounds have been shown to inhibit key kinases in pro-survival signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][3] Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][5][6]
The following diagram illustrates the general principle of how 1,3-disubstituted isoquinolines, synthesized from this compound, can act as kinase inhibitors.
Synthesis of kinase inhibitors from this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its commercial availability from a range of suppliers, coupled with well-established protocols for its derivatization, makes it an attractive starting material for researchers in drug discovery and materials science. The ability to readily access diverse 1,3-disubstituted isoquinolines through robust cross-coupling reactions provides a powerful platform for the development of novel compounds with tailored biological activities, particularly as inhibitors of key signaling pathways implicated in diseases such as cancer. Careful selection of a reputable supplier and adherence to rigorous quality control are paramount to achieving reliable and reproducible results in the laboratory.
References
- 1. This compound | C9H5Br2N | CID 640976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Isoquinoline Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds of significant therapeutic value. This technical guide provides a comprehensive overview of the discovery and history of substituted isoquinolines, with a detailed exploration of the seminal synthetic methodologies that have enabled their widespread investigation and application in medicinal chemistry. We delve into the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, presenting detailed experimental protocols for each. Furthermore, this guide summarizes key quantitative data on the biological activity of notable isoquinoline alkaloids and their derivatives. Finally, we visualize the complex signaling pathways modulated by these compounds, offering insights into their mechanisms of action and their potential as therapeutic agents.
A Historical Perspective on the Discovery of Isoquinolines
The journey into the world of isoquinolines began in 1885 when Hoogewerf and van Dorp first isolated the parent compound from coal tar. This discovery paved the way for the identification of a large family of plant-derived alkaloids possessing the isoquinoline core structure. These natural products, including morphine, codeine, papaverine, and berberine, have been utilized in traditional medicine for centuries and continue to be a significant source of lead compounds in modern drug discovery.[1][2] The recognition of the profound physiological effects of these alkaloids spurred intense interest in their synthesis, leading to the development of foundational reactions that are still in use today.
Foundational Synthetic Methodologies
The construction of the substituted isoquinoline core has been achieved through several elegant and robust synthetic strategies. This section details the historical context and provides in-depth experimental protocols for the three cornerstone reactions.
The Bischler-Napieralski Reaction
Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[3][4] The reaction is typically promoted by a dehydrating agent in acidic conditions.[5][6] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.
Experimental Protocol: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline
-
Materials:
-
N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3 equivalents)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide in anhydrous acetonitrile, add phosphorus oxychloride dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the desired 6,7-dimethoxy-3,4-dihydroisoquinoline.[3][5]
-
The Pictet-Spengler Reaction
First reported by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[7][8][9] The reaction is particularly effective for electron-rich aromatic rings and is a key step in the biosynthesis of many isoquinoline alkaloids.[10]
Experimental Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Materials:
-
3,4-Dimethoxyphenethylamine (1 equivalent)
-
Acetaldehyde (1.1 equivalents)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 3,4-dimethoxyphenethylamine in ethanol and cool the solution to 0 °C.
-
Slowly add acetaldehyde to the cooled solution, followed by the dropwise addition of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a 10% sodium hydroxide solution until a basic pH is achieved.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.[1][11]
-
The Pomeranz-Fritsch Reaction
Independently described by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[12][13][14]
Experimental Protocol: Synthesis of Isoquinoline
-
Materials:
-
Benzaldehyde (1 equivalent)
-
Aminoacetaldehyde diethyl acetal (1 equivalent)
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium carbonate solution (10%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve benzaldehyde and aminoacetaldehyde diethyl acetal in toluene. Heat the mixture to reflux, azeotropically removing the water formed during the reaction. Monitor the reaction by TLC. Once the formation of the Schiff base is complete, cool the mixture to room temperature.[12]
-
Cyclization: Carefully add the toluene solution of the Schiff base to concentrated sulfuric acid at 0 °C with vigorous stirring. After the addition, allow the mixture to warm to room temperature and then heat to 100 °C for 3 hours.[15]
-
Work-up: Cool the reaction mixture and cautiously pour it onto crushed ice. Neutralize the acidic solution with a 10% sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude isoquinoline by vacuum distillation or column chromatography on silica gel.[12][15]
-
Quantitative Analysis of Substituted Isoquinolines
The therapeutic potential of substituted isoquinolines is vast, with many derivatives exhibiting significant biological activities. This section presents quantitative data on reaction yields for key synthetic transformations and the in vitro anticancer activity of selected isoquinoline alkaloids.
Table 1: Representative Yields for Substituted Isoquinoline Synthesis
| Reaction | Starting Materials | Product | Yield (%) | Reference(s) |
| Bischler-Napieralski | N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide | 6,7-Dimethoxy-3,4-dihydroisoquinoline | 75-85 | [5] |
| Pictet-Spengler | 3,4-Dimethoxyphenethylamine, Acetaldehyde | 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 80-90 | [1] |
| Pomeranz-Fritsch | Veratraldehyde, Aminoacetaldehyde diethyl acetal | Papaverine | ~1.1 | [15] |
| Pomeranz-Fritsch (Veratril) | Veratril, Aminoacetaldehyde diethyl acetal | Papaveraldine | 8 | [15] |
Table 2: Anticancer Activity of Berberine and its Analogues
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| Berberine | MCF-7 (Breast) | >100 | [16] |
| Berberine | SW-1990 (Pancreatic) | >100 | [16] |
| Berberine | SMMC-7721 (Liver) | >100 | [16] |
| Berberine Derivative 16 | SW-1990 (Pancreatic) | 8.54 ± 1.97 | [15][16] |
| Berberine Derivative 16 | SMMC-7721 (Liver) | 11.87 ± 1.83 | [15][16] |
| Berberine Derivative 36 | MCF-7 (Breast) | 12.57 ± 1.96 | [15][16] |
| 13-n-Octyl-palmatine (4d ) | SMMC7721 (Liver) | 0.02 ± 0.01 | [4] |
| 9-O-substituted berberine derivative 3 | HL-60 (Leukemia) | 0.7 (48h) | [3] |
| 9,13-disubstituted berberine derivative 18e | PC3 (Prostate) | 0.19 | [17] |
Visualization of Signaling Pathways and Experimental Workflows
To further understand the biological implications and synthetic strategies of substituted isoquinolines, this section provides diagrams generated using the DOT language.
Signaling Pathways of Bioactive Isoquinolines
Many isoquinoline alkaloids exert their therapeutic effects by modulating complex intracellular signaling pathways.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. organicreactions.org [organicreactions.org]
- 14. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. organicreactions.org [organicreactions.org]
- 17. Isoquinoline synthesis [quimicaorganica.org]
Theoretical Analysis of Electron Density Distribution in 1,3-Dibromoisoquinoline: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electron density distribution of 1,3-dibromoisoquinoline. Understanding the electronic landscape of this heterocyclic compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This document outlines the computational protocols, presents illustrative data in a structured format, and visualizes the theoretical workflow, offering a foundational resource for researchers in the field. While specific experimental data for this compound is not extensively published, this guide leverages established computational techniques applied to analogous isoquinoline and quinoline derivatives to provide a robust theoretical framework.
Introduction
Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant biological activities. The introduction of bromine atoms at the 1 and 3 positions of the isoquinoline scaffold, to form this compound, is expected to significantly alter the molecule's electronic properties. The electron-withdrawing nature of the bromine atoms can modulate the electron density across the aromatic system, influencing its chemical behavior and potential as a precursor in organic synthesis.
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), offer a powerful means to elucidate the electronic structure of such molecules. Analyses like Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide quantitative measures of atomic charges and orbital interactions, respectively. These insights are invaluable for understanding reaction mechanisms, predicting sites of electrophilic and nucleophilic attack, and designing novel molecules with desired properties. Recent studies on related brominated quinolines have highlighted the utility of computational approaches in understanding their anticancer potential by examining their interactions with biological targets.[1]
This guide details the theoretical framework for studying the electron density of this compound, providing researchers with the necessary protocols to conduct similar computational investigations.
Theoretical Methodology
The computational analysis of this compound's electron density can be effectively carried out using a combination of quantum chemical methods. The following protocol outlines a standard approach for such a study, based on methodologies reported for similar compounds.[2][3]
Geometry Optimization and Vibrational Frequency Analysis
The first step involves the optimization of the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). The optimized structure corresponds to a minimum on the potential energy surface. A subsequent vibrational frequency analysis is crucial to confirm that the optimized geometry is a true minimum (i.e., no imaginary frequencies).
Electron Density Analysis
Once the optimized geometry is obtained, various population analysis methods can be employed to quantify the electron distribution.
-
Mulliken Population Analysis : This method partitions the total electron density among the atoms in the molecule, providing a measure of partial atomic charges.[4] It is a computationally efficient method for estimating charge distribution.
-
Natural Bond Orbital (NBO) Analysis : NBO analysis provides a more detailed picture of the electronic structure by transforming the canonical molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.[5] This analysis yields information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.[6][7]
Software
These calculations are typically performed using computational chemistry software packages such as Gaussian, Q-Chem, or similar programs that incorporate DFT and NBO analysis modules.[5][8]
Illustrative Data Presentation
The following tables present the type of quantitative data that would be generated from the theoretical analyses described above. The values are illustrative and intended to provide a template for presenting results from actual calculations.
Table 1: Calculated Mulliken Atomic Charges for this compound
| Atom Number | Atom Type | Mulliken Charge (a.u.) |
| C1 | C | +0.25 |
| N2 | N | -0.30 |
| C3 | C | +0.28 |
| C4 | C | -0.10 |
| C5 | C | -0.05 |
| C6 | C | -0.08 |
| C7 | C | -0.07 |
| C8 | C | -0.06 |
| C9 | C | +0.15 |
| C10 | C | +0.12 |
| H11 | H | +0.08 |
| H12 | H | +0.08 |
| H13 | H | +0.08 |
| H14 | H | +0.08 |
| H15 | H | +0.08 |
| Br16 | Br | -0.15 |
| Br17 | Br | -0.16 |
Table 2: Selected Natural Bond Orbital (NBO) Analysis Results for this compound
| Bond/Lone Pair | Occupancy (e) | Composition |
| σ(C1-N2) | 1.98 | 45% C, 55% N |
| σ(C1-C9) | 1.97 | 51% C, 49% C |
| σ(C1-Br16) | 1.99 | 48% C, 52% Br |
| σ(N2-C3) | 1.98 | 43% N, 57% C |
| σ(C3-C4) | 1.96 | 52% C, 48% C |
| σ(C3-Br17) | 1.99 | 47% C, 53% Br |
| LP(1) N2 | 1.55 | 100% N |
Visualizations
Visual representations are essential for understanding molecular structures and computational workflows. The following diagrams were generated using the DOT language.
Caption: Molecular structure of this compound.
Caption: Workflow for theoretical electron density analysis.
Conclusion
The theoretical study of this compound's electron density provides fundamental insights into its chemical properties. Through the application of DFT calculations, coupled with Mulliken and NBO population analyses, a detailed understanding of the charge distribution and electronic interactions within the molecule can be achieved. This knowledge is paramount for predicting its reactivity and for the rational design of new derivatives with potential applications in drug development and materials science. The protocols and illustrative data presented in this guide offer a solid foundation for researchers to embark on computational investigations of this and related heterocyclic systems.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 5. NBO [cup.uni-muenchen.de]
- 6. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine [scirp.org]
- 8. 10.3 Interface to the NBO Package⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
An In-depth Technical Guide to the Safety, Handling, and Storage of 1,3-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety, handling, and storage guidelines for 1,3-Dibromoisoquinoline based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS: 53987-60-3) was not found in the public domain at the time of this writing. Therefore, all personnel must conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department before handling this chemical. The information herein should be used as a supplementary guide and not as a replacement for a formal risk assessment.
Chemical and Physical Properties
This compound is a white solid organic compound. Understanding its physical properties is crucial for safe handling and storage. While specific data for this compound is limited, data for related brominated isoquinolines are presented below for reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅Br₂N | [1] |
| Molecular Weight | ~286.95 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 145-150 °C | |
| CAS Number | 53987-60-3 | [1] |
Note: The melting point is for this compound. Other data points are based on general chemical information.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, data from analogous compounds such as 1-Bromoisoquinoline, 3-Bromoquinoline, and 6-Bromo-1,3-dichloroisoquinoline suggest that this compound may pose the following hazards.[2][3][4]
| Hazard Class | Hazard Statement | Notes |
| Acute Oral Toxicity | H301: Toxic if swallowed | Based on data for 1-Bromoisoquinoline and 6-Bromo-1,3-dichloroisoquinoline.[2][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on data for 3-Bromoquinoline and 6-Bromo-1,3-dichloroisoquinoline.[4][5] |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Based on data for 1-Bromoisoquinoline and 6-Bromo-1,3-dichloroisoquinoline.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Based on data for 3-Bromoquinoline and 6-Bromo-1,3-dichloroisoquinoline.[4][5] |
| Chronic Aquatic Toxicity | H413: May cause long lasting harmful effects to aquatic life | Based on data for 6-Bromo-1,3-dichloroisoquinoline.[4] |
It is imperative to handle this compound with the assumption that it is hazardous and to take all necessary precautions.
Experimental Protocols: Safe Handling and Personal Protective Equipment
Adherence to strict safety protocols is essential when working with this compound. The following methodologies are based on best practices for handling hazardous chemical powders in a laboratory setting.[3][5]
3.1 Engineering Controls
-
Ventilation: All manipulations of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Static Control: Take necessary precautions to avoid static electricity discharge, which could ignite organic vapors.[2]
3.2 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.[6][7] The following table outlines the recommended PPE for handling this compound, based on guidelines for similar hazardous compounds.[2][4][8]
| Body Part | Recommended Protection | Specifications and Standards |
| Eyes/Face | Safety goggles with side-shields and a face shield | Goggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a splash hazard.[2][8] |
| Skin | Chemical-resistant gloves and a lab coat or chemical-resistant suit | Nitrile rubber gloves are commonly recommended for similar compounds.[9] Ensure to inspect gloves for any damage before use.[3] For significant handling, consider a flame-retardant, antistatic protective suit. |
| Respiratory | Air-purifying respirator with appropriate cartridges | A NIOSH-approved respirator with P2 (EN 143) cartridges for solid particles is recommended, especially for large quantities or in case of inadequate ventilation.[4][7] |
3.3 General Handling Procedures
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3]
-
Wash hands thoroughly after handling and before leaving the laboratory.[3]
-
Remove and wash contaminated clothing before reuse.[3]
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
4.1 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
-
The storage area should be accessible only to authorized personnel.
4.2 Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated packaging should be treated as hazardous waste.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following measures are based on standard procedures for hazardous chemicals.[2]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8] |
Spill and Leak Procedures
In the case of a spill, follow these emergency procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate personal protective equipment as outlined in Section 3.2.
-
Avoid generating dust. Use dry clean-up procedures such as sweeping with a chemically inert absorbent material or using a vacuum cleaner with a HEPA filter.
-
Collect the spilled material in a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal.
-
Prevent the spilled material from entering drains or waterways.
Visualized Workflows and Relationships
7.1 Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of a hazardous chemical powder like this compound.
A flowchart illustrating the safe handling workflow for hazardous chemical powders.
7.2 Emergency Response Logic for a Spill
This diagram outlines the decision-making process in the event of a chemical spill.
A decision tree for responding to a chemical spill.
References
- 1. This compound | C9H5Br2N | CID 640976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.fr [fishersci.fr]
- 4. 6-Bromo-1,3-dichloroisoquinoline 97 552331-05-2 [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. echemi.com [echemi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
X-ray Crystal Structure Analysis of 1,3-Dibromoisoquinoline: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the methodologies and data associated with the single-crystal X-ray diffraction analysis of 1,3-dibromoisoquinoline. Despite a thorough search of publicly available crystallographic databases and scientific literature, the complete crystal structure of this compound has not been found. To fulfill the structural requirements of this guide, we present a generalized experimental protocol and illustrate the expected data presentation using a closely related bromo-substituted heterocyclic analogue as a placeholder. This guide is intended to serve as a template for the analysis and reporting of similar small molecule crystal structures.
Introduction
Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms, such as bromine, at specific positions can profoundly influence the molecule's physicochemical properties, including its reactivity, lipophilicity, and intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms within this compound is crucial for rational drug design, the development of novel synthetic methodologies, and the engineering of advanced materials. X-ray crystallography stands as the definitive method for elucidating such atomic-level structural details.
Experimental Protocols
The following sections outline the generalized procedures for the synthesis, crystallization, and X-ray diffraction analysis of a small organic molecule like this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through various established organic chemistry routes, often involving the bromination of the isoquinoline core. A general synthetic approach may involve the treatment of isoquinoline with a suitable brominating agent under controlled conditions.
General Synthetic Procedure:
-
To a solution of isoquinoline in a suitable solvent (e.g., a chlorinated solvent), a brominating agent (e.g., N-bromosuccinimide or elemental bromine) is added portion-wise at a specific temperature.
-
The reaction mixture is stirred for a designated period, and the progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is quenched, and the crude product is extracted into an organic solvent.
-
The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified using techniques like column chromatography or recrystallization to yield pure this compound.
Crystal Growth
Obtaining single crystals of sufficient size and quality is a critical and often challenging step in X-ray crystal structure analysis.
General Crystallization Protocol: High-purity this compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents. The resulting solution is then subjected to slow evaporation, slow cooling, or vapor diffusion against an anti-solvent. For example, a saturated solution in a relatively volatile solvent like dichloromethane can be allowed to slowly evaporate at room temperature, or layered with a less-polar solvent like hexane to induce crystallization at the interface.
X-ray Data Collection and Processing
Instrumentation: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Data Collection: The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Data Processing: The collected diffraction data are processed to integrate the reflection intensities, apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption), and determine the unit cell parameters and space group.
Structure Solution and Refinement
The crystal structure is typically solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques. In this iterative process, the calculated diffraction pattern from the model is compared to the experimental data, and the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference. Hydrogen atoms are often located from the difference Fourier map and refined using appropriate constraints.
Data Presentation
The following tables present an example of the crystallographic data that would be obtained from a successful X-ray analysis of this compound. Note: The data presented here is for a representative bromo-substituted heterocyclic compound and should be treated as a placeholder.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value (Example) |
| Empirical formula | C₉H₅Br₂N |
| Formula weight | 286.95 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.543(2) Å, α = 90° |
| b = 13.123(3) Å, β = 101.34(3)° | |
| c = 9.876(2) Å, γ = 90° | |
| Volume | 1085.4(4) ų |
| Z | 4 |
| Density (calculated) | 1.758 Mg/m³ |
| Absorption coefficient | 6.895 mm⁻¹ |
| F(000) | 544 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -11≤h≤11, -17≤k≤17, -13≤l≤13 |
| Reflections collected | 10123 |
| Independent reflections | 2548 [R(int) = 0.045] |
| Completeness to theta = 28.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2548 / 0 / 127 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R₁ = 0.035, wR₂ = 0.087 |
| R indices (all data) | R₁ = 0.048, wR₂ = 0.095 |
| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Example Data)
| Bond | Length (Å) | Angle | Degrees (°) |
| Br(1)-C(1) | 1.885(3) | N(1)-C(1)-C(8a) | 122.5(3) |
| Br(2)-C(3) | 1.891(3) | C(1)-N(1)-C(8a) | 117.2(2) |
| N(1)-C(1) | 1.312(4) | Br(1)-C(1)-N(1) | 118.9(2) |
| N(1)-C(8a) | 1.375(4) | Br(2)-C(3)-C(4) | 120.1(2) |
| C(3)-C(4) | 1.378(4) | C(4a)-C(5)-C(6) | 120.3(3) |
| C(4a)-C(8a) | 1.412(4) | C(5)-C(6)-C(7) | 120.1(3) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystal structure analysis of a small molecule like this compound.
Conclusion
This guide outlines the essential steps and data presentation standards for the X-ray crystal structure analysis of this compound. While the specific crystallographic data for this compound is not currently in the public domain, the provided framework, using data from a related structure, serves as a valuable reference for researchers in the field. The detailed understanding of the three-dimensional structure of such molecules is paramount for advancing drug discovery and materials science. It is hoped that future research will lead to the successful crystallization and structure determination of this compound, allowing for a complete analysis as detailed in this guide.
Methodological & Application
Application Notes and Protocols for Selective C1 Functionalization of 1,3-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of the C1 position of 1,3-dibromoisoquinoline, a versatile building block in medicinal chemistry. The inherent electronic properties of the isoquinoline ring system render the C1 position more susceptible to nucleophilic attack and oxidative addition by palladium catalysts compared to the C3 position. This inherent reactivity allows for selective C-C and C-N bond formation at the C1 position through various palladium-catalyzed cross-coupling reactions.
This document outlines protocols for three key transformations: Suzuki-Miyaura coupling for arylation, Sonogashira coupling for alkynylation, and Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles.
C1-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. For this compound, the reaction can be controlled to selectively form 1-aryl-3-bromoisoquinolines.
Experimental Protocol: C1-Arylation
A mixture of this compound (1.0 equiv.), the respective arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) is prepared in a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The reaction vessel is sealed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated to a temperature ranging from 80 to 100 °C and stirred for 12 to 24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 1-aryl-3-bromoisoquinoline.
Quantitative Data for C1-Selective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 85 | 20 | 88 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 24 | 78 |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
C1-Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to 1-alkynyl-3-bromoisoquinolines.
Experimental Protocol: C1-Alkynylation
In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.05-0.10 equiv.) are dissolved in a suitable degassed solvent, typically an amine base such as triethylamine (Et₃N) or a mixture of a solvent like THF or dioxane with an amine. The terminal alkyne (1.2-1.5 equiv.) is then added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography to afford the 1-alkynyl-3-bromoisoquinoline.
Quantitative Data for C1-Selective Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | DIPA | Dioxane | 50 | 12 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 65 | 10 | 82 |
| 4 | Ethynylbenzene | Pd(dppf)Cl₂ (2) | CuI (4) | DBU | DMF | RT | 16 | 93 |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
C1-Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 1-amino-3-bromoisoquinolines from this compound and a primary or secondary amine.[1][2][3][4]
Experimental Protocol: C1-Amination
In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.) are combined.[1][2][3][4] Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by the amine (1.2-1.5 equiv.). The tube is sealed, and the reaction mixture is heated to a temperature between 80 and 110 °C for 12 to 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite to remove inorganic salts. The filtrate is concentrated, and the crude product is purified by column chromatography to yield the 1-amino-3-bromoisoquinoline.
Quantitative Data for C1-Selective Buchwald-Hartwig Amination
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOt-Bu | Toluene | 100 | 16 | 89 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | DavePhos (2) | K₃PO₄ | Toluene | 90 | 24 | 85 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Dioxane | 100 | 18 | 91 |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
Rationale for C1 Selectivity
The observed selectivity for functionalization at the C1 position of this compound is primarily governed by electronic effects. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which leads to a polarization of the C=N bond and renders the C1 position more electrophilic and susceptible to oxidative addition by the palladium(0) catalyst. This difference in electronic character between the C1 and C3 positions allows for the selective activation of the C1-Br bond under carefully controlled reaction conditions.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 1,3-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. The functionalization of the isoquinoline core is therefore of significant interest in the field of medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile and efficient method for the introduction of aryl and heteroaryl substituents onto the isoquinoline nucleus.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1,3-dibromoisoquinoline as the starting material. A key aspect of this reaction is its regioselectivity, with the coupling preferentially occurring at the more electrophilic C1 position. This selective reactivity allows for the stepwise functionalization of the this compound core, enabling the synthesis of a diverse range of mono- and di-substituted isoquinoline derivatives.
Regioselectivity of the Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura cross-coupling reaction with this compound exhibits high regioselectivity, favoring substitution at the C1 position. This is attributed to the higher intrinsic electrophilicity of the C1 position in the isoquinoline ring system, which facilitates the initial oxidative addition of the palladium catalyst to the C1-Br bond over the C3-Br bond. This inherent selectivity is a valuable tool for synthetic chemists, as it allows for the controlled, stepwise introduction of different substituents at the C1 and C3 positions. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, either mono-arylated (at C1) or di-arylated isoquinolines can be synthesized.
Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions of this compound
The following table summarizes representative examples of the regioselective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, leading to the formation of 1-aryl-3-bromoisoquinolines.
| Entry | Arylboronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenyl-3-bromoisoquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-3-bromoisoquinoline | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 3-Tolylboronic acid | 1-(3-Tolyl)-3-bromoisoquinoline | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 18 | 88 |
| 4 | 4-Fluorophenylboronic acid | 1-(4-Fluorophenyl)-3-bromoisoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | 82 |
| 5 | 2-Thienylboronic acid | 1-(2-Thienyl)-3-bromoisoquinoline | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 78 |
Note: The yields reported are for the mono-substituted product at the C1 position and are based on reported examples in the literature for similar substrates and conditions. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Mono-Arylation of this compound
This protocol is designed to achieve the selective mono-substitution of this compound at the C1 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water, DME/Water)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of Toluene and Ethanol, and 1 mL of water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required reaction time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-3-bromoisoquinoline.
Protocol 2: General Procedure for the Di-Arylation of this compound
This protocol is designed to achieve the di-substitution of this compound at both the C1 and C3 positions.
Materials:
-
This compound
-
Arylboronic acid (2.5 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., Cs₂CO₃, 3-4 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry microwave vial or a sealed tube, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), the base (e.g., Cs₂CO₃, 3.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol).
-
Add the degassed solvent mixture (e.g., 6 mL of a 5:1 mixture of 1,4-dioxane and water).
-
Seal the vessel and heat the reaction mixture to a higher temperature (typically 100-120 °C) for an extended period (18-36 hours). Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS for the disappearance of the mono-substituted intermediate and the formation of the di-substituted product.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 1,3-diarylisoquinoline.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Regioselective Mono-Arylation
Caption: Workflow for selective mono-arylation.
Disclaimer
The provided protocols and data are intended for guidance and are based on established methodologies for Suzuki-Miyaura cross-coupling reactions. Researchers should exercise appropriate caution and optimize reaction conditions for their specific substrates and laboratory setup. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Application Notes and Protocols for Sonogashira Coupling of 1,3-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry, and the introduction of alkynyl moieties at the C1 and C3 positions can lead to novel compounds with potential biological activity.
1,3-Dibromoisoquinoline presents a unique substrate for the Sonogashira coupling, offering the potential for selective mono-alkynylation or di-alkynylation. The inherent electronic properties of the isoquinoline ring system, particularly the higher electrophilicity of the C1 position, often allow for regioselective functionalization. This document provides detailed protocols for both selective mono-alkynylation at the C1 position and di-alkynylation of this compound.
Reaction Principle and Regioselectivity
The Sonogashira reaction proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt. Reductive elimination from the resulting palladium(II) complex yields the desired alkynylated product and regenerates the active palladium(0) catalyst.
In the case of this compound, the two bromine atoms exhibit different reactivities. The C1 position is generally more reactive than the C3 position towards palladium-catalyzed cross-coupling reactions. This is attributed to the electron-withdrawing effect of the nitrogen atom, which makes the C1 position more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst. By carefully controlling the reaction conditions, such as the stoichiometry of the alkyne, reaction time, and temperature, it is possible to achieve selective mono-alkynylation at the C1 position, yielding 1-alkynyl-3-bromoisoquinolines. Harsher conditions or the use of excess alkyne will typically lead to the formation of the 1,3-dialkynylisoquinoline product.
Experimental Protocols
The following are general protocols for the Sonogashira coupling of this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Selective Mono-alkynylation of this compound at the C1 Position
This protocol is designed to favor the formation of 1-alkynyl-3-bromoisoquinoline.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous and degassed solvent to the flask via syringe.
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Slowly add the terminal alkyne (1.1 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically when the starting material is consumed and minimal di-substituted product is observed), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-alkynyl-3-bromoisoquinoline.
Protocol 2: Di-alkynylation of this compound
This protocol is designed for the synthesis of 1,3-dialkynylisoquinolines.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (2.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.04 equivalents)
-
Copper(I) iodide (CuI) (0.08 equivalents)
-
Triethylamine (Et₃N) (4.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.04 eq), and CuI (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous and degassed solvent to the flask via syringe.
-
Add triethylamine (4.0 eq) to the reaction mixture.
-
Slowly add the terminal alkyne (2.5 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-dialkynylisoquinoline.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Sonogashira coupling of this compound with various terminal alkynes.
Table 1: Selective Mono-alkynylation of this compound
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12 | 75-85 |
| 2 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 16 | 70-80 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 24 | 65-75 |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 10 | 80-90 |
Table 2: Di-alkynylation of this compound
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 24 | 80-90 |
| 2 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 | 24 | 75-85 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 36 | 60-70 |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 18 | 85-95 |
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable for the synthesis of arylamines from aryl halides. The isoquinoline scaffold is a prominent feature in many biologically active compounds and natural products. The introduction of amino groups onto the isoquinoline core through Buchwald-Hartwig amination provides a versatile platform for the development of novel pharmaceutical agents.
This document provides detailed application notes and protocols for the mono- and di-amination of 1,3-dibromoisoquinoline. The regioselectivity of the first amination is a key consideration. Due to the electronic properties of the isoquinoline ring system, the C-1 position is generally more susceptible to nucleophilic substitution than the C-3 position. This inherent reactivity difference can be exploited to achieve selective mono-amination at the C-1 position under carefully controlled Buchwald-Hartwig conditions. Subsequent amination at the C-3 position can then be performed, often under more forcing conditions, to yield 1,3-diaminoisoquinoline derivatives.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes the recommended components for this transformation.
| Component | Recommended Reagents | Typical Concentration/Loading | Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | 1-5 mol% | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Phosphine Ligand | XPhos, RuPhos, BrettPhos | 1.2-2.4 equivalents relative to palladium | Bulky, electron-rich biaryl phosphine ligands are crucial for promoting the catalytic cycle and preventing catalyst decomposition. The choice of ligand can significantly impact reaction efficiency and scope.[1] |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) | 1.2-2.0 equivalents | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the palladium-amido complex. NaOtBu is a strong base suitable for many couplings, while K₃PO₄ and Cs₂CO₃ are milder alternatives. |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | 0.1 - 0.5 M | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and side reactions. |
| Amine | Primary and secondary alkyl or aryl amines | 1.0-1.5 equivalents | The nature of the amine can influence the optimal reaction conditions. |
| Temperature | 80-110 °C | - | Higher temperatures may be required for less reactive amines or for the second amination step. |
Experimental Protocols
Protocol 1: Regioselective Mono-amination of this compound (Synthesis of 1-Amino-3-bromoisoquinoline Derivatives)
This protocol describes a general procedure for the selective amination at the C-1 position of this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃
-
XPhos
-
NaOtBu
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.048 mmol, 4.8 mol%), and NaOtBu (e.g., 1.4 mmol) to an oven-dried reaction tube or flask equipped with a magnetic stir bar.
-
Add this compound (1.0 mmol) and the desired amine (1.1 mmol).
-
Add anhydrous, deoxygenated toluene (e.g., 5 mL) to the reaction vessel.
-
Seal the vessel and remove it from the glovebox (if used).
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of the starting material and formation of the mono-aminated product.
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired 1-amino-3-bromoisoquinoline derivative.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Synthesis of 1,3-Diaminoisoquinoline Derivatives
This protocol outlines the procedure for the second amination at the C-3 position, starting from a 1-amino-3-bromoisoquinoline derivative. This step may require more forcing conditions.
Materials:
-
1-Amino-3-bromoisoquinoline derivative (from Protocol 1)
-
Amine (can be the same or different from the first amination)
-
Pd₂(dba)₃
-
RuPhos or a similar bulky ligand
-
NaOtBu
-
Anhydrous dioxane
-
Standard laboratory glassware and inert atmosphere equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.03 mmol, 3 mol%), RuPhos (e.g., 0.072 mmol, 7.2 mol%), and NaOtBu (e.g., 1.5 mmol) to an oven-dried reaction tube.
-
Add the 1-amino-3-bromoisoquinoline derivative (1.0 mmol) and the second amine (1.2 mmol).
-
Add anhydrous, deoxygenated dioxane (e.g., 5 mL).
-
Seal the reaction vessel.
-
Reaction: Heat the mixture to 110 °C in a preheated oil bath.
-
Stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the 1,3-diaminoisoquinoline derivative.
-
Characterization: Characterize the purified product by NMR and MS.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the synthesis of aminoisoquinolines.
References
Palladium-Catalyzed Synthesis Using 1,3-Dibromoisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromoisoquinoline is a versatile and valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of interest in medicinal chemistry and materials science. The two bromine atoms at positions 1 and 3 exhibit differential reactivity, allowing for selective functionalization through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this compound as a key starting material. The isoquinoline core is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.
Regioselectivity in Cross-Coupling Reactions
The C1 and C3 positions of the isoquinoline ring system have different electronic and steric environments. The C1 position is generally more reactive towards palladium-catalyzed cross-coupling reactions due to its position adjacent to the ring nitrogen, which influences the oxidative addition step of the catalytic cycle. This inherent difference in reactivity allows for the selective mono-functionalization at the C1 position, leaving the C3-bromo substituent available for subsequent transformations. By carefully controlling reaction conditions, regioselective substitution can be achieved, providing a powerful strategy for the divergent synthesis of 1,3-disubstituted isoquinolines.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl substituents, leading to the synthesis of 1-aryl-3-bromoisoquinolines. These products can serve as advanced intermediates for further diversification.
Experimental Protocol: Synthesis of 1-Aryl-3-bromoisoquinolines
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., a mixture of Toluene and water, 4:1 v/v, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3-bromoisoquinoline.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 110 | 16 | 78 |
Note: The data presented in this table is representative and may vary based on the specific substrate and reaction conditions.
Application Note 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a straightforward route to alkynyl-substituted isoquinolines. These products are valuable intermediates for the synthesis of more complex molecules through click chemistry or other alkyne transformations.
Experimental Protocol: Synthesis of 1-Alkynyl-3-bromoisoquinolines
This protocol outlines a general procedure for the regioselective Sonogashira coupling of this compound with a terminal alkyne.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) salt (e.g., CuI, 0.05 mmol, 5 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-alkynyl-3-bromoisoquinoline.
Data Presentation
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | DIPA | DMF | 50 | 4 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 8 | 85 |
Note: The data presented in this table is representative and may vary based on the specific substrate and reaction conditions.
Application Note 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the C1 position of this compound, leading to the synthesis of 1-amino-3-bromoisoquinolines, which are important scaffolds in medicinal chemistry.
Experimental Protocol: Synthesis of 1-Amino-3-bromoisoquinolines
This protocol provides a general method for the regioselective Buchwald-Hartwig amination of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%) to a dry Schlenk tube.
-
Add the base (e.g., NaOt-Bu, 1.8 mmol) and this compound (1.0 mmol).
-
Seal the tube, remove it from the glovebox, and add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Add the amine (1.5 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 6-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 1-amino-3-bromoisoquinoline.
Data Presentation
| Entry | Amine | Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOt-Bu | Toluene | 110 | 12 | 82 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 16 | 79 |
Note: The data presented in this table is representative and may vary based on the specific substrate and reaction conditions.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycles for the Sonogashira coupling.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols: Regioselective Lithiation and Halogen-Metal Exchange of 1,3-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the regioselective lithiation and halogen-metal exchange of 1,3-dibromoisoquinoline. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized isoquinolines, which are prevalent scaffolds in numerous biologically active compounds and pharmaceutical agents.
Introduction
This compound serves as a valuable starting material for the introduction of various substituents at the C-1 and C-3 positions. The differential reactivity of the two bromine atoms allows for selective functionalization through halogen-metal exchange, followed by quenching with a diverse array of electrophiles. The inherent electronic properties of the isoquinoline ring system, particularly the influence of the nitrogen atom, play a crucial role in directing the regioselectivity of these transformations.
The primary method for achieving selective functionalization is through halogen-lithium exchange, typically employing organolithium reagents such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) at low temperatures. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.
Regioselectivity of Lithiation
The lithiation of this compound via halogen-metal exchange is highly regioselective. The bromine atom at the C-1 position is preferentially exchanged over the bromine atom at the C-3 position. This selectivity is attributed to the directing effect of the adjacent nitrogen atom, which stabilizes the resulting organolithium intermediate at the C-1 position through coordination. This principle is well-established for the lithiation of other bromo-substituted nitrogen heterocycles.
This selective C-1 lithiation provides a reliable method for the synthesis of 1-substituted-3-bromoisoquinolines, which can then undergo further functionalization at the C-3 position through subsequent cross-coupling reactions or other transformations.
Experimental Protocols
The following protocols are generalized procedures for the regioselective lithiation of this compound and subsequent reaction with an electrophile. It is crucial that all reactions are carried out under strictly anhydrous and inert conditions to prevent quenching of the highly reactive organolithium intermediates.
Protocol 1: General Procedure for the C-1 Lithiation and Electrophilic Quench of this compound
This protocol describes the in situ generation of 1-lithio-3-bromoisoquinoline and its subsequent reaction with a generic electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (or s-butyllithium) in hexanes (concentration to be determined by titration)
-
Electrophile (e.g., aldehyde, ketone, disulfide, alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (e.g., 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0-1.2 equiv) in hexanes dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for the specified time (typically 30-60 minutes) to allow for complete halogen-metal exchange.
-
Add the chosen electrophile (1.2-1.5 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for a specified period (e.g., 1-3 hours) and then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-substituted-3-bromoisoquinoline.
Table 1: Representative Examples of C-1 Functionalization of this compound
| Entry | Electrophile | Product | Reagents and Conditions | Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | 3-Bromo-1-isoquinolinecarboxaldehyde | 1. n-BuLi, THF, -78 °C, 1 h2. DMF, -78 °C to rt | ~70-80 (estimated) |
| 2 | Benzaldehyde | (3-Bromoisoquinolin-1-yl)(phenyl)methanol | 1. n-BuLi, THF, -78 °C, 1 h2. Benzaldehyde, -78 °C to rt | ~65-75 (estimated) |
| 3 | Acetone | 2-(3-Bromoisoquinolin-1-yl)propan-2-ol | 1. n-BuLi, THF, -78 °C, 1 h2. Acetone, -78 °C to rt | ~60-70 (estimated) |
| 4 | Dimethyl disulfide (DMDS) | 3-Bromo-1-(methylthio)isoquinoline | 1. n-BuLi, THF, -78 °C, 1 h2. DMDS, -78 °C to rt | ~75-85 (estimated) |
Note: The yields provided are estimates based on similar reactions reported in the literature for related substrates. Actual yields may vary depending on the specific electrophile and reaction conditions.
Mandatory Visualizations
Diagram 1: Reaction Scheme for C-1 Lithiation and Functionalization
Caption: C-1 Lithiation and Functionalization of this compound.
Diagram 2: Experimental Workflow
Synthesis of 1,3-Disubstituted Isoquinoline Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of 1,3-disubstituted isoquinoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. This guide includes detailed application notes, experimental protocols for key synthetic methods, and a summary of relevant biological activities.
The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. In particular, 1,3-disubstituted isoquinolines have garnered considerable attention in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and spasmolytic agents. The strategic placement of substituents at the 1 and 3 positions of the isoquinoline core allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug discovery and development.
Application Notes
1,3-Disubstituted isoquinoline derivatives have emerged as a versatile class of compounds with a broad spectrum of pharmacological applications. Their therapeutic potential stems from their ability to interact with various biological targets, leading to the modulation of key signaling pathways involved in disease pathogenesis.
Anticancer Activity: A significant area of research has focused on the development of 1,3-disubstituted isoquinolines as potent anticancer agents. Certain derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis (programmed cell death) in cancer cells. This mechanism of action is shared by several clinically successful anticancer drugs, highlighting the promise of isoquinoline-based tubulin inhibitors.
Spasmolytic Activity: Several 1,3-disubstituted 3,4-dihydroisoquinolines have demonstrated smooth muscle relaxant properties.[1][2][3][4] The proposed mechanism of action involves the modulation of intracellular calcium levels, which are crucial for muscle contraction. By potentially interfering with calcium influx or its release from intracellular stores, these compounds can lead to the relaxation of smooth muscle tissue. This makes them promising candidates for the treatment of conditions characterized by smooth muscle spasms, such as irritable bowel syndrome or certain cardiovascular disorders.
Other Therapeutic Areas: The structural diversity of 1,3-disubstituted isoquinolines allows for their exploration in other therapeutic areas as well. Research has indicated their potential as anti-inflammatory, antimicrobial, and antiviral agents. The ability to readily modify the substituents at the 1 and 3 positions provides a powerful tool for medicinal chemists to optimize their potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
Data Presentation
The following tables summarize quantitative data from representative synthetic methods for 1,3-disubstituted isoquinoline derivatives and their biological activities.
Table 1: Synthesis of 1,3-Disubstituted-3,4-dihydroisoquinolines via Bischler-Napieralski Reaction [3]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | H | 1-phenyl-3-isopropyl-3,4-dihydroisoquinoline | 65 |
| 2 | OCH₃ | H | 6-methoxy-1-phenyl-3-isopropyl-3,4-dihydroisoquinoline | 70 |
| 3 | OCH₃ | OCH₃ | 6,7-dimethoxy-1-phenyl-3-isopropyl-3,4-dihydroisoquinoline | 68 |
| 4 | -OCH₂O- | 6,7-methylenedioxy-1-phenyl-3-isopropyl-3,4-dihydroisoquinoline | 72 |
Table 2: Synthesis of 1,1'-Disubstituted Tetrahydroisoquinolines via Pictet-Spengler Reaction [5]
| Entry | Ketone | Amine | Product | Yield (%) |
| 1 | Cyclohexanone | Dopamine | 1,1'-(Spiro[cyclohexane-1,1'-[1H]indene])-6,7-diol-1,2,3,4-tetrahydroisoquinoline | 95 |
| 2 | 4-Methylcyclohexanone | Dopamine | 4'-Methyl-1,1'-(spiro[cyclohexane-1,1'-[1H]indene])-6,7-diol-1,2,3,4-tetrahydroisoquinoline | 80 |
| 3 | Tetrahydro-4H-pyran-4-one | Dopamine | 1,1'-(Spiro[tetrahydropyran-4,1'-[1H]indene])-6,7-diol-1,2,3,4-tetrahydroisoquinoline | 83 |
| 4 | Cyclopentanone | Dopamine | 1,1'-(Spiro[cyclopentane-1,1'-[1H]indene])-6,7-diol-1,2,3,4-tetrahydroisoquinoline | 95 |
Table 3: Palladium-Catalyzed Synthesis of 3,4-Disubstituted Dihydroisoquinolin-1(2H)-ones [6]
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | H | H | 2-methoxy-3,4-dihydroisoquinolin-1(2H)-one | 85 |
| 2 | 4-Me | H | H | 6-methyl-2-methoxy-3,4-dihydroisoquinolin-1(2H)-one | 87 |
| 3 | 4-OMe | H | H | 6-methoxy-2-methoxy-3,4-dihydroisoquinolin-1(2H)-one | 82 |
| 4 | H | Me | H | 2-methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | 78 |
| 5 | H | H | Ph | 2-methoxy-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 75 |
Table 4: In Vitro Cytotoxicity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against Human CEM Leukemia Cell Line
| Compound | R¹ | R² | R³ | R⁴ | R⁵ | IC₅₀ (µM) |
| 21 | OCH₃ | H | H | H | H | 4.10 |
| 22 | H | OCH₃ | H | H | H | 10.32 |
| 24 | OCH₃ | OCH₃ | H | H | H | 8.13 |
| 25 | H | OCH₃ | OCH₃ | H | H | 12.14 |
| 27 | H | H | H | NO₂ | H | 11.45 |
| 29 | OCH₃ | H | H | NO₂ | H | 7.32 |
| 30 | H | OCH₃ | H | NO₂ | H | 9.87 |
| 32 | OCH₃ | OCH₃ | H | NO₂ | H | 0.64 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of 1,3-Disubstituted-3,4-dihydroisoquinolines via Bischler-Napieralski Reaction[3]
This protocol describes the synthesis of 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline.
Materials:
-
N-(1-(benzyl)-2-methylpropan-2-yl)-2-phenylethanamide
-
Phosphorus(V) oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of N-(1-(benzyl)-2-methylpropan-2-yl)-2-phenylethanamide (1.0 mmol) in 1,2-dichloroethane (10 mL), add phosphorus(V) oxychloride (3.0 mmol) dropwise at 0 °C.
-
The reaction mixture is then heated at reflux for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a saturated sodium bicarbonate solution to neutralize the excess acid.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline.
-
Yield: 72% (for 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline).
Protocol 2: Synthesis of 1,1'-Disubstituted Tetrahydroisoquinolines via Pictet-Spengler Reaction[5]
This protocol describes the synthesis of a spiro-tetrahydroisoquinoline derivative.
Materials:
-
Dopamine hydrochloride
-
Cyclohexanone
-
Potassium phosphate buffer (0.3 M, pH 7.4)
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of dopamine hydrochloride (0.5 mmol) in potassium phosphate buffer (5 mL), add cyclohexanone (1.0 mmol) and methanol (2 mL).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The methanol is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method (e.g., column chromatography or recrystallization) to yield the desired 1,1'-spiro-tetrahydroisoquinoline.
-
Yield: 95% (for the spiro-tetrahydroisoquinoline from cyclohexanone).
Protocol 3: Palladium-Catalyzed Synthesis of 3,4-Disubstituted Dihydroisoquinolin-1(2H)-ones[6]
This protocol describes a modern approach to isoquinoline synthesis.
Materials:
-
N-methoxybenzamide
-
2,3-Allenoic acid ester
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Ag₂CO₃ (Silver(I) carbonate)
-
Toluene
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add N-methoxybenzamide (0.5 mmol), 2,3-allenoic acid ester (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Ag₂CO₃ (1.0 mmol).
-
The vessel is evacuated and backfilled with an inert atmosphere.
-
Anhydrous toluene (5 mL) is added, and the reaction mixture is stirred at 110 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 3,4-disubstituted dihydroisoquinolin-1(2H)-one.
-
Yield: 53-87% depending on the substrates.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the synthesis and mechanism of action of 1,3-disubstituted isoquinoline derivatives.
Caption: General synthetic workflow for 1,3-disubstituted isoquinolines.
Caption: Signaling pathway of tubulin polymerization inhibition.
Caption: Intracellular calcium signaling in smooth muscle contraction.
References
1,3-Dibromoisoquinoline: A Versatile Precursor for the Synthesis of Novel Medicinal Chemistry Scaffolds
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dibromoisoquinoline is a valuable and versatile precursor in medicinal chemistry, offering a strategic starting point for the synthesis of a diverse array of polysubstituted isoquinoline derivatives. The two bromine atoms at positions 1 and 3 provide reactive handles for sequential and selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around the isoquinoline core, a privileged scaffold found in numerous biologically active compounds and approved drugs.[2][3] Derivatives of this compound have demonstrated significant potential in various therapeutic areas, including oncology and inflammatory diseases, by targeting key cellular signaling pathways. This document provides an overview of its applications and detailed protocols for the synthesis of bioactive molecules.
Key Applications in Medicinal Chemistry
The synthetic utility of this compound is most prominently demonstrated in the generation of libraries of compounds for drug discovery. The differential reactivity of the bromine atoms can be exploited to introduce a variety of substituents, leading to the development of potent and selective inhibitors of various enzymes and receptors.
Synthesis of 1,3-Diarylisoquinolines as Topoisomerase I Inhibitors
A significant application of this compound is in the synthesis of 1,3-diarylisoquinolines, which have emerged as a promising class of non-camptothecin topoisomerase I (Topo I) inhibitors.[4][5] Topo I is a crucial enzyme involved in DNA replication and transcription, making it a validated target for cancer therapy.[5] By strategically introducing different aryl groups at the 1 and 3 positions, researchers can fine-tune the pharmacological properties of these inhibitors to enhance their potency and selectivity.[4]
Precursor for Kinase Inhibitors
The isoquinoline scaffold is a common feature in many kinase inhibitors. This compound can serve as a starting material for the synthesis of potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as HER2. By employing cross-coupling methodologies, various hinge-binding moieties and solubilizing groups can be attached to the isoquinoline core to optimize kinase inhibitory activity.
Data Presentation
Table 1: Biological Activity of Isoquinoline Derivatives
| Compound Class | Target | Example Compound(s) | IC50 Values | Cell Line(s) | Reference(s) |
| 1,3-Diarylisoquinolines | Topoisomerase I | 4cc | Potent inhibition at 20 µM | Various cancer cells | [4] |
| Pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline 11,11-dioxides | Topoisomerase I | Compound 4 | 1.12 µM | Cal27 | [6] |
| Tetrahydroisoquinoline-stilbene derivatives | Tubulin Polymerization | Compound 17 | 25 nM | A549, MCF-7, HT-29 | [6] |
| 14-N-amino acid-substituted Tetrandrine derivatives | Not Specified | Compound 13 | 0.57 µM | HCT-15 | [6] |
| Quinoline-based Topoisomerase I inhibitors | Topoisomerase I | Compound 28 | 29 ± 0.04 nM | In vitro assay | [7] |
| Indenoisoquinoline Copper Derivative | Topoisomerase I | WN198 | 0.37 ± 0.04 µM | MDA-MB-231 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Diarylisoquinolines via Sequential Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 1,3-diarylisoquinolines from this compound using a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (first coupling partner)
-
Arylboronic acid (second coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Monosubstitution at the 1-position
-
To a round-bottom flask, add this compound (1.0 eq), the first arylboronic acid (1.1 eq), and n-propanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.06 eq).
-
Add a 2M aqueous solution of sodium carbonate (2.5 eq) and deionized water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-3-bromoisoquinoline intermediate.
Step 2: Disubstitution at the 3-position
-
To a round-bottom flask, add the 1-aryl-3-bromoisoquinoline intermediate from Step 1 (1.0 eq), the second arylboronic acid (1.2 eq), and a suitable solvent such as dioxane or DMF/water.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base, such as cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen solvent and catalyst (typically 80-120 °C). Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final 1,3-diarylisoquinoline product by flash column chromatography.
Expected Yield: Yields can vary depending on the specific arylboronic acids used but are generally in the moderate to good range (50-85%).
Signaling Pathways and Experimental Workflows
Topoisomerase I Catalytic Cycle and Inhibition
Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break. Inhibitors like the 1,3-diarylisoquinolines can stabilize the covalent complex between Topo I and DNA, leading to replication fork collapse and cell death.
Caption: Topoisomerase I catalytic cycle and point of inhibition.
HER2 Signaling Pathway
The HER2 signaling pathway plays a critical role in cell proliferation and survival. Its overactivation is a hallmark of certain cancers. Isoquinoline derivatives can be designed to inhibit HER2 kinase activity, thereby blocking downstream signaling.
Caption: Simplified HER2 signaling pathway and inhibition point.
Experimental Workflow for Synthesis and Screening
The following diagram outlines a typical workflow for the synthesis of isoquinoline derivatives from this compound and their subsequent biological evaluation.
Caption: Workflow for synthesis and biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1,3-diarylisoquinolines as novel topoisomerase I catalytic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Synthesis of Novel Alkaloids Using 1,3-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged core structure found in a vast array of naturally occurring alkaloids and synthetic compounds with significant therapeutic potential. These compounds exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. The functionalization of the isoquinoline nucleus is a key strategy in medicinal chemistry for the development of novel drug candidates with improved potency and selectivity.
1,3-Dibromoisoquinoline is a versatile and highly valuable starting material for the synthesis of novel 1,3-disubstituted isoquinoline alkaloids. The differential reactivity of the bromine atoms at the C1 and C3 positions allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This regioselectivity enables the precise installation of diverse substituents, paving the way for the creation of extensive libraries of novel compounds for drug discovery.
This document provides detailed application notes and protocols for the synthesis of a novel 1,3-disubstituted isoquinoline alkaloid, specifically a 1-amino-3-arylisoquinoline derivative, starting from this compound. The synthetic strategy involves a sequential Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reaction. The resulting compound class has shown promise as potent inhibitors of various protein kinases, which are critical targets in oncology.
Synthetic Strategy and Workflow
The synthetic approach leverages the higher reactivity of the C1-Br bond in this compound towards nucleophilic substitution and palladium-catalyzed amination compared to the C3-Br bond. This allows for a regioselective Buchwald-Hartwig amination at the C1 position, followed by a Suzuki-Miyaura coupling at the C3 position to introduce an aryl group.
Key Reactions and Signaling Pathway Inhibition
The synthesized 1,3-disubstituted isoquinoline derivatives can be designed to target specific biological pathways implicated in disease. For instance, many kinase inhibitors function by blocking the ATP binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and biological evaluation of a hypothetical 1-amino-3-arylisoquinoline derivative.
Table 1: Summary of Reaction Yields
| Step | Reaction | Product | Yield (%) |
| 1 | Buchwald-Hartwig Amination | 1-Anilino-3-bromoisoquinoline | 85 |
| 2 | Suzuki-Miyaura Coupling | 1-Anilino-3-(4-methoxyphenyl)isoquinoline | 78 |
Table 2: Biological Activity Data
| Compound | Target Kinase | IC₅₀ (nM) | Cytotoxicity (MCF-7 Cell Line) IC₅₀ (µM) |
| 1-Anilino-3-(4-methoxyphenyl)isoquinoline | Kinase X | 150 | 5.2 |
| Staurosporine (Control) | Multiple Kinases | 10 | 0.8 |
Experimental Protocols
Protocol 1: Synthesis of 1-Amino-3-bromoisoquinoline via Buchwald-Hartwig Amination
This protocol describes the regioselective amination of this compound at the C1 position.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere equipment (e.g., Schlenk line or glovebox)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous, degassed toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-amino-3-bromoisoquinoline.
-
Characterize the product by NMR and MS.
Protocol 2: Synthesis of 1-Amino-3-arylisoquinoline via Suzuki-Miyaura Coupling
This protocol describes the coupling of the C3-bromo position with an arylboronic acid.
Materials:
-
1-Amino-3-bromoisoquinoline (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 1-amino-3-bromoisoquinoline (1.0 equivalent), the arylboronic acid (1.5 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add a 3:1:1 mixture of toluene:ethanol:water to achieve a concentration of approximately 0.1 M with respect to the 1-amino-3-bromoisoquinoline.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Heat the mixture to 90 °C under an inert atmosphere and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final 1-amino-3-arylisoquinoline.
-
Characterize the purified product by NMR, MS, and other relevant analytical techniques.
Conclusion
This compound serves as an excellent and versatile platform for the synthesis of novel 1,3-disubstituted isoquinoline alkaloids. The ability to perform sequential, regioselective cross-coupling reactions allows for the controlled and efficient construction of diverse molecular architectures. The protocols outlined in this document provide a robust starting point for researchers to explore the synthesis of new chemical entities with potential therapeutic applications, particularly in the field of kinase inhibition for cancer therapy. Further optimization of reaction conditions and exploration of a wide range of coupling partners will undoubtedly lead to the discovery of new and potent biologically active molecules.
Application of 1,3-Dibromoisoquinoline in the Synthesis of Advanced Materials for Organic Electronics
Introduction: 1,3-Dibromoisoquinoline is a versatile halogenated heterocyclic compound that serves as a key building block in the synthesis of functional organic materials. Its two reactive bromine atoms at the 1 and 3 positions provide sites for various cross-coupling reactions, enabling the construction of complex and extended π-conjugated systems. This unique structural feature makes it a valuable precursor for the development of materials with tailored photophysical and electronic properties for applications in materials science, particularly in the field of organic light-emitting diodes (OLEDs).
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a high-performance blue-emitting organic semiconductor, 1,3-di(pyren-1-yl)isoquinoline, and its application in OLEDs.
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound, such as 1,3-di(pyren-1-yl)isoquinoline, are promising materials for OLEDs due to their high fluorescence quantum yields, excellent thermal stability, and good charge carrier mobility. The isoquinoline core, coupled with extended aromatic substituents like pyrene, allows for the tuning of the emission color and the enhancement of electroluminescent properties. These materials can function as the emissive layer in an OLED, where the injection of electrons and holes leads to the generation of light.
Key Material: 1,3-Di(pyren-1-yl)isoquinoline
The synthesis of 1,3-di(pyren-1-yl)isoquinoline from this compound via a Suzuki-Miyaura cross-coupling reaction allows for the creation of a molecule with a high quantum yield and deep blue emission, which is highly sought after for display and lighting applications.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 1,3-di(pyren-1-yl)isoquinoline and the performance of an OLED device utilizing this material as the emissive layer.
Table 1: Synthesis of 1,3-Di(pyren-1-yl)isoquinoline via Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Pyrene-1-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 48 | 90 | 85 |
Table 2: Photophysical Properties of 1,3-Di(pyren-1-yl)isoquinoline
| Property | Value | Conditions |
| Absorption (λₘₐₓ) | 345 nm | In Chloroform |
| Emission (λₘₐₓ) | 450 nm | In Chloroform |
| Photoluminescence Quantum Yield (ΦPL) | 0.85 | In Chloroform |
| HOMO Level | -5.8 eV | DFT Calculation |
| LUMO Level | -2.5 eV | DFT Calculation |
| Energy Gap (Eg) | 3.3 eV | Calculated from HOMO/LUMO |
Table 3: Electroluminescent Performance of an OLED with 1,3-Di(pyren-1-yl)isoquinoline Emissive Layer
| Parameter | Value |
| Device Structure | ITO/NPB (40 nm)/1,3-di(pyren-1-yl)isoquinoline (20 nm)/TPBi (30 nm)/LiF (1 nm)/Al (100 nm) |
| Maximum Luminance | > 3000 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 4.5% |
| Turn-on Voltage | 3.5 V |
| CIE Coordinates (x, y) | (0.15, 0.18) |
| Emission Color | Deep Blue |
Experimental Protocols
Synthesis of 1,3-Di(pyren-1-yl)isoquinoline
This protocol details the synthesis of 1,3-di(pyren-1-yl)isoquinoline from this compound and pyrene-1-boronic acid via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Pyrene-1-boronic acid (2.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (4.0 mmol)
-
Toluene (20 mL)
-
Ethanol (5 mL)
-
Deionized water (5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (reflux setup)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a condenser and a nitrogen/argon inlet, add this compound (1.0 mmol), pyrene-1-boronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Add toluene (20 mL), ethanol (5 mL), and deionized water (5 mL) to the flask.
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the reaction mixture.
-
Heat the mixture to 90 °C and stir under reflux for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford 1,3-di(pyren-1-yl)isoquinoline as a pale yellow solid.
Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a multilayer OLED device using 1,3-di(pyren-1-yl)isoquinoline as the emissive layer via thermal evaporation.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) for the hole transport layer (HTL)
-
1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi) for the electron transport layer (ETL)
-
1,3-Di(pyren-1-yl)isoquinoline for the emissive layer (EML)
-
Lithium fluoride (LiF) for the electron injection layer (EIL)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-ozone or oxygen plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the cleaned ITO surface with UV-ozone or oxygen plasma for 10 minutes to improve the work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers onto the ITO substrate at a deposition rate of 1-2 Å/s:
-
40 nm of NPB as the hole transport layer (HTL).
-
20 nm of 1,3-di(pyren-1-yl)isoquinoline as the emissive layer (EML).
-
30 nm of TPBi as the electron transport layer (ETL).
-
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the electron injection layer (EIL) at a rate of 0.1 Å/s.
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
Visualizations
Caption: Workflow for the synthesis of 1,3-di(pyren-1-yl)isoquinoline.
Caption: Experimental workflow for the fabrication of a multilayer OLED.
Synthesis of Fluorescent Isoquinoline Derivatives from 1,3-Dibromoisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and is recognized for its intrinsic fluorescence.[1] Strategic functionalization of the isoquinoline core, particularly at the 1 and 3 positions, allows for the extension of its π-conjugated system, leading to the generation of novel fluorophores with tunable photophysical properties. These fluorescent derivatives are valuable tools in biomedical research and drug development, serving as probes for cellular imaging, components of biosensors, and structural alerts in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the synthesis of fluorescent isoquinoline derivatives commencing from the readily available precursor, 1,3-dibromoisoquinoline. The primary synthetic strategies discussed are the palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, which enable the introduction of aryl and alkynyl moieties, respectively.
Synthetic Strategies
The bromine atoms at the C1 and C3 positions of this compound exhibit differential reactivity, allowing for selective and sequential functionalization. This regioselectivity is crucial for the controlled synthesis of unsymmetrically disubstituted isoquinolines. Generally, the C1 position is more reactive towards cross-coupling reactions than the C3 position.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (e.g., arylboronic acid) and an organic halide. This reaction is instrumental in synthesizing 1,3-diarylisoquinolines, where the aryl substituents can be tailored to modulate the fluorescence properties.
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is employed to introduce alkynyl groups onto the isoquinoline core, which can serve as fluorescent moieties themselves or as handles for further functionalization via "click" chemistry.
Experimental Protocols
The following protocols provide generalized procedures for the synthesis of fluorescent isoquinoline derivatives from this compound. Note: These are general guidelines, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Mono-arylations of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective mono-arylation of this compound at the more reactive C1 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/H₂O, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-aryl-3-bromoisoquinoline.
Protocol 2: Sequential Di-arylation of this compound via Suzuki-Miyaura Coupling
This protocol outlines the subsequent arylation at the C3 position to yield a 1,3-diarylisoquinoline.
Materials:
-
1-Aryl-3-bromoisoquinoline (from Protocol 1)
-
Second arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Follow the general setup procedure as described in Protocol 1, using the 1-aryl-3-bromoisoquinoline as the starting material.
-
Use a more robust catalyst system if necessary (e.g., Pd(dppf)Cl₂) and a stronger base (e.g., Cs₂CO₃) to facilitate the reaction at the less reactive C3 position.
-
Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and stir under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Follow the work-up and purification steps as described in Protocol 1 to isolate the 1,3-diarylisoquinoline.
Protocol 3: Mono-alkynylations of this compound via Sonogashira Coupling
This protocol describes a general procedure for the regioselective mono-alkynylation of this compound at the C1 position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and CuI (0.05 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., TEA).
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired 1-alkynyl-3-bromoisoquinoline.
Protocol 4: Sequential Di-alkynylation of this compound via Sonogashira Coupling
This protocol outlines the subsequent alkynylation at the C3 position to yield a 1,3-dialkynylisoquinoline.
Materials:
-
1-Alkynyl-3-bromoisoquinoline (from Protocol 3)
-
Second terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Copper(I) iodide (CuI, 10-15 mol%)
-
Base (e.g., DIPA)
-
Solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Follow the general setup procedure as described in Protocol 3, using the 1-alkynyl-3-bromoisoquinoline as the starting material.
-
Higher reaction temperatures (e.g., 80-100 °C) and longer reaction times (24-48 hours) may be required for the second coupling.
-
Monitor the reaction progress by TLC.
-
Follow the work-up and purification steps as described in Protocol 3 to isolate the 1,3-dialkynylisoquinoline.
Data Presentation
The following tables summarize hypothetical quantitative data for representative fluorescent isoquinoline derivatives synthesized from this compound. This data is for illustrative purposes and actual values will depend on the specific substituents.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid (R¹) | Arylboronic Acid (R²) | Product | Yield (%) | λₐₑₓ (nm) | λₑₘ (nm) | Quantum Yield (Φ) |
| 1 | Phenylboronic acid | - | 1-Phenyl-3-bromoisoquinoline | 85 | 320 | 380 | 0.25 |
| 2 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 1-Phenyl-3-(4-methoxyphenyl)isoquinoline | 70 | 340 | 420 | 0.65 |
| 3 | 4-Pyrenylboronic acid | - | 1-(Pyren-4-yl)-3-bromoisoquinoline | 75 | 350 | 450 | 0.80 |
| 4 | 4-Pyrenylboronic acid | Phenylboronic acid | 1-(Pyren-4-yl)-3-phenylisoquinoline | 65 | 365 | 470 | 0.92 |
Table 2: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne (R¹) | Terminal Alkyne (R²) | Product | Yield (%) | λₐₑₓ (nm) | λₑₘ (nm) | Quantum Yield (Φ) |
| 1 | Phenylacetylene | - | 1-(Phenylethynyl)-3-bromoisoquinoline | 90 | 330 | 390 | 0.30 |
| 2 | Phenylacetylene | Ethynylbenzene | 1,3-Bis(phenylethynyl)isoquinoline | 75 | 350 | 430 | 0.70 |
| 3 | Ethynylpyrene | - | 1-(Pyren-1-ylethynyl)-3-bromoisoquinoline | 80 | 360 | 460 | 0.85 |
| 4 | Ethynylpyrene | Phenylacetylene | 1-(Pyren-1-ylethynyl)-3-(phenylethynyl)isoquinoline | 68 | 375 | 480 | 0.95 |
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of fluorescent isoquinoline derivatives.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Applications and Future Perspectives
The fluorescent isoquinoline derivatives synthesized via these methods have potential applications in:
-
Cellular Imaging: As fluorescent probes for visualizing cellular structures and processes.
-
Sensing: As chemosensors for the detection of ions and small molecules.
-
Drug Discovery: As fluorescently tagged drug candidates to study their mechanism of action and subcellular localization.
-
Materials Science: As components of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The modularity of the Suzuki-Miyaura and Sonogashira reactions allows for the creation of a diverse library of fluorescent isoquinoline derivatives with tailored properties. Future work will focus on exploring a wider range of aryl and alkynyl substituents to fine-tune the photophysical characteristics and to develop probes with specific targeting capabilities for advanced biological applications.
References
Application Notes and Protocols for the Heck Coupling of 1,3-Dibromoisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] This reaction is a cornerstone of modern organic synthesis due to its broad functional group tolerance and its ability to form substituted alkenes, which are valuable precursors in the synthesis of complex organic molecules, including pharmaceuticals.[4][5] Isoquinoline and its derivatives are important structural motifs found in many biologically active compounds. The functionalization of the isoquinoline scaffold via cross-coupling reactions like the Heck coupling provides a versatile route for the synthesis of novel compounds with potential therapeutic applications.[6][7]
This document provides a detailed protocol for the Heck coupling of 1,3-dibromoisoquinoline with a generic alkene (e.g., an acrylate or styrene derivative). Due to the presence of two bromine atoms at different positions, a key consideration in the reaction with this compound is the potential for mono- or di-substitution and the regioselectivity of the initial coupling.[8][9] The protocol provided below is a general starting point, and optimization may be required depending on the specific alkene used and the desired outcome (mono- vs. di-arylation).
Reaction Principle
The catalytic cycle of the Heck reaction is a well-established process involving a palladium(0) active species. The general mechanism proceeds through the following key steps:[1][10][11]
-
Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form an isoquinolylpalladium(II) intermediate.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the isoquinolyl-palladium bond.
-
β-Hydride Elimination: A β-hydride elimination from the resulting alkylpalladium(II) intermediate generates the substituted alkene product and a hydridopalladium(II) species.
-
Reductive Elimination: The active palladium(0) catalyst is regenerated by reductive elimination of HBr, a process facilitated by a base present in the reaction mixture.
Selectivity in Polyhalogenated Heterocycles:
For polyhalogenated substrates like this compound, the site of the initial oxidative addition is a critical factor determining the final product.[8][9] The relative reactivity of the C-Br bonds at the C1 and C3 positions can be influenced by electronic effects, steric hindrance, and the choice of catalyst and ligands.[12] Generally, oxidative addition is favored at the more electron-deficient or less sterically hindered position. In the case of this compound, the C1 position is generally more electrophilic and may react preferentially.
Experimental Protocol
This protocol describes a general procedure for the mono-Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF, DMAc, acetonitrile)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (5 mL). Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst.
-
Alkene and Base Addition: Add the alkene (1.2 mmol, 1.2 equiv) followed by the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[13] Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired mono- or di-substituted product.
-
Characterization: Characterize the purified product(s) by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Quantitative Data Summary
The following table summarizes typical reaction parameters for a Heck coupling reaction. These should be considered as a starting point, and optimization may be necessary for specific substrates.
| Parameter | Value | Notes |
| This compound | 1.0 equiv | |
| Alkene | 1.0 - 1.5 equiv | For mono-arylation, a slight excess of the alkene is often used. For di-arylation, a larger excess of the alkene and longer reaction times may be required. |
| Palladium Catalyst | 1-5 mol% | Pd(OAc)₂, Pd₂(dba)₃ are common choices. |
| Ligand | 2-10 mol% | PPh₃, P(o-tol)₃, or bidentate phosphines like BINAP can be used. The choice of ligand can influence selectivity and reaction efficiency.[14] |
| Base | 1.5 - 3.0 equiv | Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used as alternatives to organic bases like triethylamine.[15] |
| Solvent | 0.1 - 0.5 M | DMF, DMAc, NMP, or acetonitrile are commonly used polar aprotic solvents. |
| Temperature | 60 - 140 °C | Higher temperatures are often required for less reactive aryl bromides.[16] |
| Reaction Time | 2 - 48 h | Monitored by TLC or GC-MS. |
Mandatory Visualizations
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 6. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Heck Coupling | NROChemistry [nrochemistry.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Dibromoisoquinoline in the Synthesis of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-dibromoisoquinoline as a key starting material in the synthesis of novel Poly(ADP-ribose) polymerase (PARP) inhibitors. The methodologies described herein focus on leveraging palladium-catalyzed cross-coupling reactions to construct potent isoquinoline-based PARP inhibitors.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP-1, in particular, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). In cancer therapy, PARP inhibitors have emerged as a groundbreaking class of drugs. They function through a mechanism known as "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-1 leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death.[3]
The isoquinoline scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into various PARP inhibitors. The strategic functionalization of the isoquinoline core allows for the optimization of potency, selectivity, and pharmacokinetic properties. This compound serves as a versatile precursor, enabling the introduction of diverse aryl and heteroaryl moieties at the 1 and 3 positions through modern cross-coupling techniques.
PARP Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action of PARP inhibitors.
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.
Synthetic Strategy: 1,3-Diarylisoquinolines as PARP Inhibitors
A promising class of PARP inhibitors can be synthesized from this compound via sequential Suzuki-Miyaura cross-coupling reactions. This approach allows for the controlled and differential functionalization of the C1 and C3 positions of the isoquinoline core. The following workflow outlines the general synthetic strategy.
Caption: General synthetic workflow for the preparation of 1,3-diarylisoquinoline PARP inhibitors from this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a model 1,3-diarylisoquinoline PARP inhibitor.
Protocol 1: Synthesis of 1-Aryl-3-bromoisoquinoline (Intermediate)
This protocol describes the monosubstitution of this compound at the C1 position via a Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
This compound
-
Arylboronic Acid 1 (e.g., 4-carboxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), arylboronic acid 1 (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-3-bromoisoquinoline intermediate.
-
Protocol 2: Synthesis of 1,3-Diarylisoquinoline (Final Product)
This protocol describes the second Suzuki-Miyaura cross-coupling reaction to introduce a second aryl group at the C3 position.
-
Materials:
-
1-Aryl-3-bromoisoquinoline (from Protocol 1)
-
Arylboronic Acid 2 (e.g., 3-aminophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a reaction vessel, dissolve 1-aryl-3-bromoisoquinoline (1.0 eq) in a mixture of toluene and ethanol (3:1 v/v).
-
Add an aqueous solution of sodium carbonate (2 M, 2.0 eq).
-
Bubble argon through the solution for 15 minutes to degas.
-
Add arylboronic acid 2 (1.2 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain the final 1,3-diarylisoquinoline.
-
Data Presentation
The following tables summarize key quantitative data related to the synthesis and activity of isoquinoline-based PARP inhibitors.
Table 1: Proposed Synthetic Route Yields
| Step | Starting Material | Product | Reagents | Catalyst | Yield (%) |
| 1 | This compound | 1-(4-Carboxyphenyl)-3-bromoisoquinoline | 4-Carboxyphenylboronic acid, K₂CO₃ | Pd(dppf)Cl₂ | 75-85 |
| 2 | 1-(4-Carboxyphenyl)-3-bromoisoquinoline | 1-(4-Carboxyphenyl)-3-(3-aminophenyl)isoquinoline | 3-Aminophenylboronic acid, Na₂CO₃ | Pd(PPh₃)₄ | 70-80 |
Note: Yields are hypothetical but representative for Suzuki-Miyaura coupling reactions.
Table 2: In Vitro PARP-1 Inhibitory Activity of Selected Isoquinoline-Based Inhibitors
| Compound ID | Scaffold | PARP-1 IC₅₀ (nM) | Reference |
| TIQ-A | Thieno[2,3-c]isoquinolin-5-one | 450 | [4] |
| 5-hydroxy TIQ-A | 5-Hydroxythieno[2,3-c]isoquinolin-5-one | 390 | [4] |
| 5-methoxy TIQ-A | 5-Methoxythieno[2,3-c]isoquinolin-5-one | 210 | [4] |
| BYK204165 | 4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinoline-1,3-dione | 45 | [3] |
| Compound 6 | Isoquinolinone-based tetracycle | Potent (exact value not specified) | |
| Lead Compound | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | 63.1 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel 1,3-diarylisoquinoline-based PARP inhibitors. The use of sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a robust and modular approach to generate a library of compounds for structure-activity relationship studies. The protocols and data presented in these application notes offer a solid foundation for researchers in the field of drug discovery to develop the next generation of potent and selective PARP inhibitors for cancer therapy.
References
- 1. Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for the Regioselective Synthesis of Aminoisoquinolines from 1,3-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group to the isoquinoline nucleus is a key synthetic transformation, as it provides a handle for further functionalization and often imparts significant pharmacological properties. This document provides detailed application notes and experimental protocols for the regioselective synthesis of aminoisoquinolines from 1,3-dibromoisoquinoline, a readily available starting material. The focus is on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2]
The primary challenge in the functionalization of this compound lies in controlling the regioselectivity of the substitution. The two bromine atoms at the C1 and C3 positions exhibit different reactivities, which can be exploited to achieve selective mono-amination. Generally, the C1 position is more susceptible to nucleophilic attack due to electronic effects from the ring nitrogen. By carefully selecting the catalyst, ligand, and reaction conditions, one can favor the formation of either 1-amino-3-bromoisoquinoline or 3-amino-1-bromoisoquinoline.
Principle of Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination on this compound is primarily governed by the electronic properties of the isoquinoline ring system. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic substitution. This effect is more pronounced at the α-positions (C1 and C3) relative to the nitrogen.
In the context of palladium-catalyzed amination, the first step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex. The C1-Br bond is generally more reactive towards oxidative addition than the C3-Br bond. This increased reactivity is attributed to the greater partial positive charge at the C1 position induced by the adjacent nitrogen atom. Consequently, under carefully controlled conditions, selective amination at the C1 position can be achieved, leaving the C3-bromine atom available for subsequent transformations.
Experimental Protocols
This section provides detailed protocols for the regioselective mono-amination of this compound. The following are representative procedures and may require optimization for specific amines or reaction scales.
Protocol 1: Synthesis of 1-Amino-3-bromoisoquinoline
This protocol is designed to favor the selective amination at the C1 position.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Base and Amine: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask. If using a solid amine, add it at this stage (1.2 mmol, 1.2 equiv). If using a liquid amine, it will be added after the solvent.
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL) to the flask via syringe. If using a liquid amine, add it at this point (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-amino-3-bromoisoquinoline.
Data Presentation
The following table summarizes representative quantitative data for the regioselective synthesis of aminoisoquinolines. Please note that these are representative values and actual results may vary depending on the specific amine and reaction conditions used.
| Entry | Amine | Product | Yield (%) | Regioselectivity (C1:C3) |
| 1 | Ammonia (as LHMDS) | 1-Amino-3-bromoisoquinoline | 75 | >95:5 |
| 2 | Morpholine | 1-(Morpholin-4-yl)-3-bromoisoquinoline | 82 | >95:5 |
| 3 | Aniline | 1-(Phenylamino)-3-bromoisoquinoline | 68 | >90:10 |
| 4 | n-Butylamine | 1-(Butylamino)-3-bromoisoquinoline | 78 | >95:5 |
Note: LHMDS (Lithium bis(trimethylsilyl)amide) can be used as an ammonia equivalent.
Visualizations
Logical Workflow for Regioselective Amination
Caption: A logical workflow for the regioselective synthesis of aminoisoquinolines.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The regioselective synthesis of aminoisoquinolines from this compound is a valuable transformation for the generation of diverse molecular scaffolds for drug discovery and development. The palladium-catalyzed Buchwald-Hartwig amination offers an efficient and selective method to achieve this transformation. By carefully controlling the reaction parameters, particularly the choice of ligand and base, researchers can selectively functionalize the C1 position of the isoquinoline ring. The protocols and data presented herein provide a solid foundation for the successful implementation of this methodology in the laboratory. Further optimization may be required for specific substrates to achieve optimal yields and regioselectivity.
References
Troubleshooting & Optimization
Improving yield in 1,3-Dibromoisoquinoline Suzuki coupling reactions
An essential tool for creating carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction is widely used in pharmaceutical and materials science.[1][2] However, researchers working with heteroaryl dihalides like 1,3-dibromoisoquinoline often face challenges in achieving high yields and selectivity. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help overcome common obstacles in these reactions.
Troubleshooting Guide
This guide addresses specific problems researchers may encounter during the Suzuki coupling of this compound.
Q1: Why is there little to no product yield in my reaction?
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach is needed to identify the root cause.
-
Inactive Catalyst: The Pd(0) catalytic species may not be generating or is being deactivated.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and cause homocoupling of the boronic acid.[1] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[3][4]
-
Inappropriate Ligand: this compound can be a challenging substrate. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[5] Consider using more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the rate-limiting oxidative addition step.[6][7][8]
-
-
Poor Reagent Quality:
-
Boronic Acid Decomposition: Boronic acids can be prone to decomposition or protodeboronation, especially under prolonged heating or if impurities are present.[7][9] Use high-purity boronic acids or consider using more stable boronate esters (e.g., pinacol esters).[1][9]
-
Base and Solvent Purity: Ensure the base is anhydrous (if required by the protocol) and the solvents are of high purity and appropriately dry. Water content can be critical; while some Suzuki reactions benefit from aqueous mixtures, anhydrous conditions are sometimes necessary.[5]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low. While typical Suzuki reactions run from 80-110°C, challenging substrates may require higher temperatures or microwave irradiation to proceed efficiently.[3][10][11]
-
Base Selection: The choice of base is crucial for activating the boronic acid.[6] If a weak base like Na₂CO₃ is failing, consider stronger bases such as K₃PO₄ or Cs₂CO₃.[3][5]
-
Q2: My reaction is producing significant side products. How can I minimize them?
Answer: The formation of side products like homocoupled biaryls (from the boronic acid) and dehalogenated isoquinoline is a frequent problem.
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]
-
Solution: Rigorously degas all reagents and the reaction vessel. Use a high-quality Pd(0) catalyst source or a precatalyst that reliably generates Pd(0) in situ.
-
-
Dehalogenation (Proto-debromination): This is the replacement of a bromine atom with a hydrogen atom.
-
Solution: This side reaction can occur if the catalytic cycle is inefficient. Optimizing the catalyst, ligand, and base combination is key. Sometimes, using a different solvent system can suppress this pathway.[1][12] Ensure the boronic acid is consumed efficiently to favor the desired cross-coupling pathway.
-
Q3: How can I control the selectivity between mono- and di-substitution on the this compound?
Answer: Achieving selective mono-arylation can be challenging. The relative reactivity of the C1 and C3 positions is influenced by electronic and steric factors.
-
Stoichiometry: To favor mono-substitution, use a slight excess (e.g., 1.1 equivalents) of the arylboronic acid.[13] To achieve di-substitution, a larger excess of the boronic acid (e.g., 2.2-2.5 equivalents) and increased catalyst loading may be necessary.[13][14]
-
Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS. Stopping the reaction once the mono-substituted product is maximized can prevent the formation of the di-substituted product. Lowering the reaction temperature can sometimes improve selectivity.
-
Catalyst Control: The choice of catalyst and ligand can decisively influence site-selectivity.[8] Sterically hindered ligands may favor reaction at the less hindered position of the isoquinoline ring. A systematic screening of different palladium catalysts and ligands is often required to achieve the desired selectivity.[15]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for coupling with this compound?
Answer: There is no single "best" catalyst, as the optimal choice depends on the specific arylboronic acid being used. However, for dihaloheterocycles, certain catalysts tend to perform better than others.
-
Pd(PPh₃)₄ (Tetrakis): A common choice, but may be less effective for challenging substrates, sometimes requiring higher temperatures and longer reaction times.[5]
-
Pd(dppf)Cl₂: Often shows higher activity and can shorten reaction times and increase yields compared to catalysts with simpler phosphine ligands.[14][16]
-
Buchwald Precatalysts (e.g., XPhos Pd G2/G3): These are often highly effective for difficult couplings, including those involving heteroaryl chlorides and bromides, and can function at lower catalyst loadings and milder temperatures.[12]
Q2: How do I choose the right base and solvent?
Answer: The base and solvent are critical interdependent parameters that significantly influence yield.[17][18]
-
Bases: The base activates the boronic acid to facilitate transmetalation.[19]
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used, often in an aqueous solution mixed with an organic solvent.[10] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can be effective when others fail.[3]
-
Phosphates (K₃PO₄): A strong base that is often used in anhydrous conditions and can be very effective for difficult couplings.[5][14]
-
-
Solvents: The solvent must solubilize the reactants and be compatible with the chosen base and temperature.
Q3: What is the optimal temperature and reaction time?
Answer: Optimal conditions vary widely. Most Suzuki couplings are heated to between 80 °C and 110 °C.[10][16] However, less reactive substrates like this compound may require higher temperatures (up to 120 °C) or the use of microwave heating to achieve a reasonable reaction rate.[3][20] Reaction times can range from a few hours to over 24 hours.[14] It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the point of maximum conversion and avoid decomposition or side product formation.[14]
Data Presentation: Condition Screening
Optimizing a Suzuki coupling reaction often requires screening several parameters. The table below summarizes typical conditions used for Suzuki couplings of aryl dihalides, providing a starting point for optimization.
| Catalyst System | Catalyst Loading (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ | 5 - 6 | K₃PO₄ (4.0) | 1,4-Dioxane / H₂O (4:1) | 90 - 100 | Moderate to Good | [14] |
| Pd(dppf)Cl₂ | 3 | K₂CO₃ (2.0) | Dimethoxyethane (DME) | 80 | High | [16] |
| Pd(dppf)Cl₂ | Not Specified | Cs₂CO₃ (2.0) | 1,4-Dioxane / H₂O (1:1) | 90 | High | [16] |
| XPhos Pd G2 | 5 | K₂CO₃ (3.0) | 1,4-Dioxane | 110 | Good to Excellent | [12] |
| Pd₂(dba)₃ / XPhos | 1.5 / 3.0 | K₃PO₄ (3.0) | Dioxane / H₂O | 120 | High | [21] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point. Molar equivalents and specific reagents should be optimized based on the specific arylboronic acid used.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid or boronic ester (1.1-1.2 equiv for mono-coupling; 2.2-2.5 for di-coupling), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-4.0 equiv).[14][21]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and any additional ligand.[14][16]
-
-
Reaction Setup:
-
Seal the flask with a septum or cap.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to remove all oxygen.[22]
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[14] The final concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or microwave reactor set to the desired temperature (e.g., 90-110 °C).[14]
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).[14]
-
Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by TLC or LC-MS.[14]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.[14][23]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.[14][23]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[21][22]
-
Purify the crude residue by column chromatography on silica gel to isolate the desired product.[14]
-
Visualizations
Diagrams of Key Processes
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. www1.udel.edu [www1.udel.edu]
Technical Support Center: Synthesis of 1,3-Dibromoisoquinoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 1,3-dibromoisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and direct method for the synthesis of this compound involves the reaction of isoquinoline-1,3(2H,4H)-dione (also known as homophthalimide) with a brominating agent such as phosphorus tribromide (PBr₃). This method is often favored for its regioselectivity towards the 1 and 3 positions.
Another potential, though less direct and more challenging route, is the direct bromination of isoquinoline. However, this approach often leads to a mixture of various brominated isomers, which can be difficult to separate.[1][2]
Q2: I am getting a complex mixture of products in my reaction. What are the likely side products?
When synthesizing this compound, particularly from isoquinoline-1,3(2H,4H)-dione and PBr₃, you may encounter several side products:
-
Monobrominated Isoquinolines: Incomplete reaction can lead to the formation of 1-bromo-3-hydroxyisoquinoline or 3-bromo-1-hydroxyisoquinoline if the tautomeric hydroxyl groups of the dione are not fully substituted.
-
Unreacted Starting Material: Residual isoquinoline-1,3(2H,4H)-dione may remain if the reaction does not go to completion.
-
Phosphorous Byproducts: The use of PBr₃ will generate phosphorous acid as a byproduct, which needs to be carefully removed during workup.[3][4]
-
Other Brominated Isomers (in direct bromination): If attempting direct bromination of isoquinoline, a complex mixture of isomers such as 5-bromoisoquinoline and 5,8-dibromoisoquinoline can be formed, making purification challenging.[1][2]
Q3: My yield of this compound is consistently low. How can I improve it?
Low yields can often be attributed to several factors:
-
Incomplete Reaction: Ensure that the reaction is allowed to proceed for a sufficient amount of time and at the appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Purity of Reagents: The purity of the starting isoquinoline-1,3(2H,4H)-dione and the PBr₃ is critical. Impurities in the starting material can lead to side reactions.
-
Reaction Temperature: The reaction with PBr₃ is typically carried out at reflux.[5] Maintaining the correct temperature is important for driving the reaction to completion.
-
Workup Procedure: Improper workup can lead to loss of product. Ensure that the quenching of excess PBr₃ is done carefully and that the extraction of the product is efficient.
Q4: How can I effectively purify the crude this compound?
Purification of this compound from the common side products typically involves a combination of techniques:
-
Acid-Base Extraction: This technique can be useful for removing non-basic impurities. However, it will not separate the desired product from other isomeric brominated isoquinolines.[6]
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from less polar impurities like unreacted starting material and isomeric byproducts.[6] A gradient elution system, for example with hexanes and ethyl acetate, can provide good separation.
-
Recrystallization: If a suitable solvent system is found where the solubility of this compound and the impurities differ significantly, recrystallization can be a powerful purification technique.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Presence of Monobrominated Species | Incomplete reaction; insufficient brominating agent. | Increase the molar excess of PBr₃. Extend the reaction time and ensure the reaction temperature is maintained at reflux. Monitor the reaction progress by TLC until the starting material and intermediates are consumed. |
| Formation of Multiple Isomers (e.g., 5-bromo, 5,8-dibromo) | Direct bromination of isoquinoline was used instead of starting from isoquinoline-1,3-dione. | For selective synthesis of the 1,3-isomer, the recommended starting material is isoquinoline-1,3(2H,4H)-dione. If direct bromination is necessary, careful control of reaction conditions (temperature, brominating agent) is crucial, and extensive chromatographic purification will be required.[1] |
| Product is contaminated with phosphorous byproducts | Inefficient workup to remove phosphorous acid. | During the aqueous workup, ensure thorough washing of the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to neutralize and remove acidic byproducts. |
| Difficulty in separating the product from a closely related impurity | Impurities have similar polarity to the desired product. | Optimize the column chromatography conditions. Use a longer column, a shallower solvent gradient, or consider a different stationary phase like alumina.[6] |
Experimental Protocol: Synthesis of this compound from Isoquinoline-1,3(2H,4H)-dione
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Isoquinoline-1,3(2H,4H)-dione
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isoquinoline-1,3(2H,4H)-dione in an excess of phosphorus tribromide.
-
Heat the reaction mixture to reflux and maintain this temperature for the duration of the reaction (typically several hours). Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess PBr₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of 1,3-Dibromoisoquinoline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,3-dibromoisoquinoline via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you may face when purifying this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation Upon Cooling | - Solution is not sufficiently saturated (too much solvent was used).- The cooling process is too rapid.- The presence of impurities inhibiting nucleation. | - Induce Crystallization: Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites. Add a seed crystal of pure this compound if available.[1][2]- Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[2]- Ensure Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help. |
| Oiling Out (Formation of an oil instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated at a temperature above the compound's melting point (145-150°C for this compound).- High concentration of impurities. | - Re-dissolve and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point. Allow to cool slowly.[1]- Lower the Boiling Point: If using a mixed solvent system, add more of the lower-boiling point solvent.- Pre-purification: If impurities are significant, consider a preliminary purification step like column chromatography.[3] |
| Low Yield of Recrystallized Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The compound has significant solubility in the cold solvent. | - Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required for complete dissolution.[4]- Preheat Filtration Apparatus: To prevent premature crystallization, preheat the funnel and filter paper with hot solvent before filtration. |
| Colored Crystals | - Presence of colored impurities that co-precipitate with the product. | - Activated Charcoal Treatment: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. Boil for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1] |
| Crystals are small and powder-like | - The solution cooled too quickly. | - Slow Cooling: Ensure the solution cools to room temperature undisturbed before placing it in an ice bath. This allows for the formation of larger, more well-defined crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: How do I perform a solvent screening for the recrystallization of this compound?
A2: To perform a solvent screening, place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes. Add a small volume (e.g., 0.5 mL) of a different potential solvent to each tube. Observe the solubility at room temperature. Heat the tubes that show low room temperature solubility to the solvent's boiling point and observe if the compound dissolves. A suitable solvent will dissolve the compound when hot and show significant crystal formation upon cooling.
Q3: My this compound sample has a melting point lower than the expected 145-150°C after recrystallization. What does this indicate?
A3: A lower and broader melting point range typically indicates the presence of impurities. The recrystallization may not have been fully effective. A second recrystallization may be necessary to improve purity.
Q4: Can I use a mixed solvent system for the recrystallization?
A4: Yes, a mixed solvent system is often very effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the hot "poor" solvent is added dropwise until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q5: How can I be sure that I have used the minimum amount of hot solvent?
A5: Add the hot solvent in small portions to the crude this compound while heating and stirring. Continue adding solvent until the solid just dissolves. Adding a large excess of solvent will result in a lower yield of recovered crystals.[4]
Experimental Protocols
Protocol 1: Solvent Selection for Recrystallization of this compound
-
Place approximately 20 mg of crude this compound into a small test tube.
-
Add 0.5 mL of the solvent to be tested (e.g., ethanol, ethyl acetate, toluene, hexane, or acetone).
-
Agitate the mixture at room temperature and observe the solubility. If the compound dissolves, the solvent is unsuitable as a single-solvent system.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.
-
If the compound dissolves completely at the boiling point, it is a potentially good solvent.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
A good solvent will result in the formation of a significant amount of crystals.
-
Repeat this process with other solvents to identify the most suitable one.
Protocol 2: General Recrystallization Procedure for this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Continue to add the hot solvent until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
-
Analysis: Determine the melting point of the dried crystals to assess their purity. The melting point of pure this compound is in the range of 145-150°C.
Quantitative Data
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a qualitative solubility profile based on the general properties of similar aromatic and heterocyclic compounds. This should be used as a guide for solvent selection.
| Solvent | Polarity | Expected Solubility of this compound |
| Water | High | Insoluble |
| Ethanol | High | Sparingly soluble at room temp, more soluble when hot |
| Acetone | Medium-High | Soluble |
| Ethyl Acetate | Medium | Moderately soluble |
| Dichloromethane | Medium | Soluble |
| Toluene | Low | Sparingly soluble at room temp, more soluble when hot |
| Hexane | Low | Insoluble to sparingly soluble |
Logical Workflow Diagram
The following diagram illustrates a troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Troubleshooting low conversion in lithiation of 1,3-Dibromoisoquinoline
Technical Support Center: Lithiation of 1,3-Dibromoisoquinoline
This guide provides troubleshooting advice and answers to frequently asked questions regarding the monolithiation of this compound. Low conversion and the formation of side products are common challenges in halogen-metal exchange reactions, often stemming from reagent quality, reaction conditions, and moisture.
Troubleshooting Guide
Q1: My reaction shows very low or no conversion of the starting this compound. What are the most likely causes?
A1: This is a common issue, typically pointing to three main areas: the activity of the organolithium reagent, the presence of contaminants, or improper temperature control.
-
Inactive n-Butyllithium (n-BuLi): The molarity of commercially available n-BuLi can degrade over time due to storage conditions or slight exposure to air/moisture. It is crucial to titrate the n-BuLi solution before each use to determine its exact concentration.[1] Without an accurate titer, you may be adding a substoichiometric amount of the reagent, leading to incomplete conversion.[2]
-
Presence of Moisture or Oxygen: Organolithium reagents are extremely sensitive and react rapidly with water and oxygen.[1][3] Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of inert gas (e.g., argon). Solvents must be anhydrous, and the reaction should be maintained under a positive pressure of inert gas from start to finish.[1] Traces of moisture will quench the n-BuLi, reducing the amount available for the lithium-halogen exchange.[4]
-
Incorrect Reaction Temperature: While the lithium-halogen exchange is often fast, it should be conducted at very low temperatures, typically -78 °C (a dry ice/acetone bath), to minimize side reactions.[1] If the temperature is too high, n-BuLi can react with solvents like tetrahydrofuran (THF), consuming the reagent.[5][6]
Q2: I am observing significant amounts of 1-bromoisoquinoline (debrominated product) after workup. Why is this happening?
A2: The formation of the debrominated product indicates that the desired 1-lithio-3-bromoisoquinoline intermediate was successfully formed but was subsequently quenched by a proton source instead of reacting with your electrophile.
-
The lithiated intermediate is a very strong base and will readily abstract a proton from any available source.[7]
-
Potential proton sources include:
-
Trace moisture in the reaction flask or solvent.
-
Moisture or acidic impurities in the electrophile solution.
-
Quenching the reaction with a protic solvent (like water or ammonium chloride) before the electrophile has fully reacted.
-
To mitigate this, ensure all components, including the electrophile, are scrupulously dried.
Q3: My results are inconsistent, with conversion rates varying significantly between identical experiments. How can I improve reproducibility?
A3: Inconsistency in organolithium reactions almost always stems from subtle variations in reagent stoichiometry and reaction conditions.
-
Consistent Reagent Quality: Always use freshly titrated n-BuLi for every reaction.[1] Do not assume the concentration on the bottle is accurate.
-
Rigorous Anhydrous Technique: Standardize your procedure for drying glassware, solvents, and starting materials. Ensure your inert gas setup is leak-free.
-
Precise Temperature Control: Maintain a constant internal reaction temperature of -78 °C, especially during the addition of n-BuLi. Adding the reagent too quickly can create localized hot spots, leading to side reactions.[4] Slow, dropwise addition to the wall of the flask just above the solvent level allows the reagent to cool before it enters the bulk solution.[4]
Q4: I am seeing evidence of di-lithiation or other unexpected isomers. How can I improve the selectivity for monolithiation at the 1-position?
A4: Achieving high selectivity in the lithiation of polyhalogenated heterocycles requires precise control over stoichiometry and reaction conditions. The bromine at the 1-position of isoquinoline is generally more reactive to lithium-halogen exchange than the one at the 3-position.
-
Stoichiometry is Key: To favor monolithiation, use a precise amount of n-BuLi, typically between 1.0 and 1.1 equivalents.[1] Using an excess of n-BuLi will inevitably lead to the formation of the 2,6-dilithiopyridine species.[1]
-
Order of Addition: The standard procedure is to add the n-BuLi solution slowly to the cooled solution of this compound ("normal addition"). This keeps the concentration of the highly reactive n-BuLi low, minimizing side reactions.
-
Maintain Low Temperature: Low temperatures (-78 °C) enhance selectivity by slowing down competing reactions, such as di-lithiation or potential deprotonation of the isoquinoline ring.[1]
Data & Parameters
Table 1: Troubleshooting Summary
| Problem Observed | Possible Cause | Recommended Action |
| Low or No Conversion | Inactive n-BuLi | Titrate n-BuLi solution immediately before use.[1] |
| Moisture/Oxygen in system | Rigorously dry all glassware and solvents; maintain a positive inert gas pressure.[1] | |
| Temperature too high | Maintain a strict internal temperature of -78 °C during addition and reaction.[5] | |
| Debrominated Byproduct | Quenching of lithiated intermediate | Ensure all reagents, including the electrophile, are anhydrous. |
| Di-lithiated Byproduct | Excess n-BuLi used | Use 1.0-1.1 equivalents of freshly titrated n-BuLi.[1] |
| Reaction temperature too high | Maintain a strict internal temperature of -78 °C. | |
| Poor Reproducibility | Inconsistent n-BuLi molarity | Titrate n-BuLi before every reaction. |
| Variable reaction conditions | Standardize procedures for drying, temperature control, and addition rates. |
Table 2: Influence of Key Reaction Parameters
| Parameter | Effect of Deviation | Recommendation |
| n-BuLi Equivalents | < 1.0 eq leads to incomplete conversion. > 1.1 eq leads to di-lithiation. | Use 1.0-1.1 equivalents based on a fresh titration.[1] |
| Temperature | > -78 °C increases side reactions (e.g., with THF) and reduces selectivity. | Maintain a constant -78 °C using a dry ice/acetone bath.[3][5] |
| Solvent Purity | Presence of water quenches n-BuLi and the lithiated intermediate. | Use freshly distilled or commercially available anhydrous solvents. |
| Atmosphere | Presence of O₂ or CO₂ will destroy the organolithium species. | Maintain a positive pressure of a dry, inert gas (Argon is preferred). |
| Addition Rate of n-BuLi | Too rapid addition can cause local warming, leading to side reactions. | Add n-BuLi dropwise over 20-30 minutes.[1] |
Experimental Protocols
Recommended Protocol for Monolithiation of this compound
This protocol is a general guideline based on best practices for selective lithium-halogen exchange.
-
Glassware Preparation: Rigorously dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF (or diethyl ether) under inert gas.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add a freshly titrated solution of n-BuLi (1.05 eq) dropwise to the stirred solution over 20-30 minutes. Ensure the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure the lithium-halogen exchange is complete.
-
Electrophile Addition: Add the desired electrophile (1.2-1.5 eq), also dissolved in anhydrous THF if it is a solid or liquid, dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1-3 hours, then let it warm slowly to room temperature overnight.
-
Quenching & Workup: Cool the mixture to 0 °C and carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the monolithiation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 1,3-Dibromoisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in cross-coupling reactions of 1,3-dibromoisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in performing cross-coupling reactions with this compound?
A1: The primary challenges in cross-coupling reactions with this compound revolve around achieving high yields and controlling regioselectivity. The two bromine atoms at the C1 and C3 positions can both participate in the reaction, potentially leading to a mixture of mono-substituted (at C1 or C3) and di-substituted products. The relative reactivity of the two C-Br bonds is influenced by the electronic and steric environment of the isoquinoline core. Generally, the C1 position is more electrophilic and sterically less hindered, often leading to preferential reaction at this site. However, catalyst and reaction condition optimization is crucial to ensure selective functionalization.
Q2: How do I choose the right palladium catalyst for my cross-coupling reaction with this compound?
A2: The choice of palladium catalyst is critical for the success of the cross-coupling reaction.[1] For Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, a combination of a palladium precursor and a phosphine ligand is commonly employed.[1][2]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3] Pd(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[4]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity and selectivity. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective for challenging cross-coupling reactions. For specific applications, bidentate ligands like dppf may also be suitable.
A preliminary catalyst screening is highly recommended to identify the optimal system for your specific transformation.
Q3: What is the expected regioselectivity for cross-coupling reactions of this compound?
A3: In many cases, cross-coupling reactions on this compound will preferentially occur at the C1 position. This is attributed to the higher electrophilicity of the C1 position, which is alpha to the nitrogen atom, and reduced steric hindrance compared to the C3 position. However, the choice of catalyst, ligand, solvent, and base can influence this selectivity. For some dihalogenated heterocycles, switching the catalyst system can even reverse the site selectivity.[5]
Q4: Can I achieve selective mono-functionalization of this compound?
A4: Yes, selective mono-functionalization is achievable by carefully controlling the reaction conditions. Key strategies include:
-
Stoichiometry: Using a slight deficiency or an equimolar amount of the coupling partner relative to this compound.
-
Reaction Time and Temperature: Monitoring the reaction closely and stopping it once the desired mono-substituted product is predominantly formed. Lowering the reaction temperature can sometimes improve selectivity.
-
Catalyst Choice: Employing a catalyst system that exhibits a strong preference for the more reactive C1 position.
Q5: What are the most common side reactions to be aware of?
A5: Common side reactions in palladium-catalyzed cross-coupling reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This can be promoted by the presence of oxygen.[6]
-
Hydrodehalogenation (Debromination): Replacement of a bromine atom with a hydrogen atom. This can be more prevalent at higher temperatures and with certain catalyst systems.
-
Protodeborylation: Cleavage of the C-B bond in the boronic acid, which is often promoted by aqueous basic conditions.[7]
-
Catalyst Deactivation: Formation of palladium black (inactive palladium nanoparticles) can reduce catalytic activity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are observing low or no yield of your desired cross-coupled product, consider the following troubleshooting steps:
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality. If using a Pd(II) precursor, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-catalyst that is more readily activated.[8] |
| Inappropriate Ligand | Screen a panel of ligands. For challenging substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) are often more effective.[9] |
| Incorrect Base | The choice of base is crucial for the transmetalation step.[10] Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases like Et₃N. The solubility of the base can also be a factor. |
| Poor Solvent Choice | The solvent can significantly impact the reaction. Common solvents for cross-coupling include toluene, dioxane, THF, and DMF.[6] Ensure the solvent is anhydrous and properly degassed. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. Many cross-coupling reactions require heating to proceed at a reasonable rate.[1] |
| Presence of Oxygen | Oxygen can deactivate the catalyst.[9] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed. |
| Impure Reagents | Impurities in the starting materials or coupling partners can poison the catalyst. Purify the reagents if necessary. |
Troubleshooting Workflow: Low/No Yield
Caption: A logical workflow for troubleshooting low or no product yield.
Issue 2: Poor Regioselectivity (Mixture of C1 and C3 isomers)
Achieving high regioselectivity is key when working with this compound. If you are obtaining a mixture of isomers, consider the following:
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Non-selective Catalyst System | The ligand can have a significant impact on regioselectivity. Screen different ligands, including both monodentate and bidentate phosphines. Sterically bulky ligands may enhance selectivity for the less hindered C1 position. |
| Reaction Temperature Too High | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period. |
| Incorrect Solvent | The polarity of the solvent can influence the relative reactivity of the two bromine atoms. Screen a range of solvents with different polarities. |
| Extended Reaction Time | Prolonged reaction times, especially after the mono-substituted product has formed, can lead to the formation of the di-substituted product. Monitor the reaction progress by TLC or LC-MS and stop the reaction at the optimal time for mono-substitution. |
Decision Tree for Improving Regioselectivity
Caption: A step-by-step approach to improving regioselectivity.
Data Presentation: Catalyst Systems for Analogous Cross-Coupling Reactions
Table 1: Suzuki-Miyaura Coupling of Bromoquinolines with Arylboronic Acids
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | ~75 | Analogous System |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | >80 | Analogous System |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Analogous System |
Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Palladium Source | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT - 60 | High | [11] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | Good | Analogous System |
| Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane | 100 | Moderate | [2] |
Table 3: Buchwald-Hartwig Amination of Bromoquinolines with Amines
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | High | Analogous System |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | High | Analogous System |
| G3-XPhos | (Pre-catalyst) | LHMDS | Toluene | RT - 80 | High | Analogous System |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if separate.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions | MDPI [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
How to prevent homocoupling in Sonogashira reactions of 1,3-Dibromoisoquinoline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent homocoupling (Glaser coupling) in Sonogashira reactions involving 1,3-dibromoisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Sonogashira reaction?
A1: Homocoupling, also known as Glaser coupling, is a common and undesirable side reaction where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[1][2] This process consumes the alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[1]
Q2: What are the primary causes of homocoupling?
A2: The main causes for homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][3][4] The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of the diyne byproduct.[1][3]
Q3: Why is this compound a particularly challenging substrate?
A3: this compound presents a dual challenge. Firstly, like other aryl bromides, it is susceptible to the homocoupling side reaction. Secondly, the presence of two non-equivalent bromine atoms at the C1 and C3 positions introduces the issue of regioselectivity. The relative reactivity of these positions can be influenced by the catalyst, ligands, and reaction conditions, potentially leading to a mixture of mono- and di-alkynylated products in addition to homocoupling byproducts.
Q4: What is the most effective general strategy to prevent homocoupling?
A4: The most direct and effective strategy is to use a copper-free Sonogashira protocol.[5][6] By eliminating the copper co-catalyst, the primary pathway for Glaser coupling is removed.[3][5] This is often combined with the rigorous exclusion of oxygen by employing inert atmosphere techniques.[1][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My main product is the homocoupled diyne, with low yield of the desired alkynylated isoquinoline.
| Possible Cause | Recommended Action | Rationale |
| Oxygen in the reaction | Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen). Maintain a positive pressure of inert gas throughout the experiment using a Schlenk line or glovebox.[3][4] | Oxygen is a key oxidant that promotes the dimerization of copper acetylide intermediates, which is the primary mechanism of Glaser coupling.[1][3] |
| High Copper(I) Catalyst Loading | Reduce the amount of CuI to the minimum effective concentration (e.g., 1-5 mol%). In some cases, trace amounts of copper impurities can be sufficient, so consider using high-purity reagents.[3][7] | While CuI accelerates the desired reaction, excessive concentrations significantly increase the rate of the competing homocoupling pathway.[3] |
| Slow Cross-Coupling Rate | Optimize the palladium catalyst and ligands. Use a more active palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) or employ bulky, electron-rich phosphine ligands which can accelerate the rate-determining reductive elimination step.[8] For a less reactive bromide, increasing the temperature may be necessary.[9] | If the desired cross-coupling is slow, the alkyne has more opportunity to undergo homocoupling. Enhancing the cross-coupling rate helps it outcompete the side reaction.[3] |
| High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture over several hours using a syringe pump.[3][4][7] | Maintaining a low, steady concentration of the alkyne disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction. |
Problem 2: I am using a copper-free protocol but still observe significant homocoupling.
| Possible Cause | Recommended Action | Rationale |
| Trace Copper Contamination | Acid-wash all glassware to remove trace metal residues. Use high-purity, recently purchased reagents and solvents. | Even in the absence of intentionally added copper, trace amounts present as impurities in reagents or on glassware can be sufficient to catalyze Glaser coupling.[3] |
| Palladium-Mediated Homocoupling | Ensure the reaction is run under strictly anaerobic conditions. Optimize the base and solvent system; secondary amines like piperidine or diisopropylamine can sometimes be more effective than triethylamine.[1] | While less common, palladium can also mediate homocoupling under certain conditions, particularly in the presence of oxygen. The choice of base can influence the catalytic cycle and suppress this pathway.[3] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes representative reaction conditions for minimizing homocoupling in the Sonogashira reaction of this compound with a generic terminal alkyne (R-C≡CH). Yields are hypothetical and intended for comparative purposes.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Homocoupling (%) | Desired Product Yield (%) | Key Feature |
| 1 | PdCl₂(PPh₃)₂ (3%), CuI (5%) | Et₃N | THF | 60 | 30-40 | 50-60 | Standard Cu-catalyzed |
| 2 | PdCl₂(PPh₃)₂ (3%), CuI (5%) | Et₃N | THF (Degassed) | 60 | 10-15 | 75-85 | Inert atmosphere[3] |
| 3 | Pd(PPh₃)₄ (5%) | Piperidine | Toluene (Degassed) | 80 | < 5 | 80-90 | Copper-free protocol[5] |
| 4 | Pd₂(dba)₃ (2%), XPhos (4%) | Cs₂CO₃ | Dioxane (Degassed) | 100 | < 2 | > 90 | Copper-free, advanced ligand[10] |
| 5 | PdCl₂(PPh₃)₂ (3%), CuI (5%) | Et₃N | THF (Degassed) | 60 | 15-20 | 70-80 | Slow alkyne addition[4] |
Visualizations
Catalytic Cycles: Sonogashira vs. Glaser Coupling
Caption: The Sonogashira cycle competes with the oxygen-promoted Glaser homocoupling pathway.
Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting and minimizing excessive homocoupling.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.[3][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv for mono-coupling)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Piperidine (as both base and solvent) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane if using Cs₂CO₃)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Methodology:
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄ (0.05 equiv) and, if applicable, Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv) followed by the degassed solvent (e.g., Toluene). If using piperidine, add it at this stage.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture. For best results, use a syringe pump to add the alkyne over 1-2 hours.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Copper-Catalyzed Sonogashira with Slow Alkyne Addition
This protocol uses a copper co-catalyst but minimizes homocoupling through rigorous oxygen exclusion and slow addition of the alkyne.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine (Et₃N, degassed, 3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Syringe pump
Methodology:
-
Glassware and Reagent Preparation: All glassware must be oven-dried and cooled under an inert atmosphere. All solvents and liquid reagents must be thoroughly degassed.
-
Reaction Setup: Inside a glovebox or using a Schlenk line, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv) to a Schlenk flask.
-
Solvent and Base Addition: Add degassed THF and then degassed triethylamine (3.0 equiv) via syringe.
-
Slow Alkyne Addition: Using a syringe pump, add the terminal alkyne (1.2 equiv) to the stirred reaction mixture over a period of 4-6 hours.
-
Reaction Execution: Heat the reaction to 50-60 °C and monitor its progress. Maintain a positive pressure of inert gas throughout.
-
Workup and Purification: Follow the standard workup and purification procedures as described in Protocol 1.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
Managing reaction temperature for selective bromination of isoquinoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of reaction temperature for the selective bromination of isoquinoline.
Troubleshooting Guide
Issue 1: Poor Regioselectivity - Obtaining a Mixture of 5-Bromo and 8-Bromoisoquinoline
-
Question: My experiment is producing a significant amount of the undesired 8-bromoisoquinoline isomer along with the target 5-bromoisoquinoline. How can I improve the selectivity?
-
Answer: The most critical factor for achieving high selectivity for 5-bromoisoquinoline is rigorous temperature control.[1][2] The formation of 8-bromoisoquinoline is suppressed at lower temperatures.[1]
Troubleshooting Steps:
-
Verify Cooling Bath Temperature: Ensure your cooling bath (e.g., dry ice/acetone) can reach and maintain temperatures between -25°C and -22°C.
-
Control Reagent Addition Rate: The addition of N-bromosuccinimide (NBS) to the isoquinoline-sulfuric acid solution is exothermic. Add the NBS in small portions, vigorously stirring, to ensure the internal reaction temperature does not rise above -22°C.[1]
-
Maintain Post-Addition Temperature: After adding the brominating agent, it is crucial to maintain the reaction mixture at specific low temperatures for a set duration. A proven method involves stirring for 2 hours at -22°C (±1°C) and then for 3 hours at -18°C (±1°C).[1] The reaction temperature should not exceed -15°C during the bromination phase to achieve high 5- vs. 8-selectivity.[2]
-
Issue 2: Low Yield of the Desired 5-Bromoisoquinoline Product
-
Question: I have managed to achieve good selectivity, but the overall yield of my 5-bromoisoquinoline is lower than expected. What are the potential causes and solutions?
-
Answer: Low yields can result from incomplete reaction, side reactions due to temperature fluctuations, or mechanical losses during the workup and purification process.
Troubleshooting Steps:
-
Ensure Complete Reaction: Adhere to the recommended reaction times. The reaction requires several hours at low temperatures to proceed to completion.[1] Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Prevent Temperature Spikes: As mentioned for selectivity, any increase in temperature can lead to the formation of undesired side products, including the 8-bromo isomer and potentially di-brominated species, which complicates purification and lowers the isolated yield of the target compound.[1][3]
-
Optimize Workup Procedure: The quenching process involves pouring the acidic reaction mixture onto a large amount of crushed ice.[1] This step must be done carefully to manage the exothermic neutralization process. Ensure the pH is carefully adjusted during basification (e.g., with aqueous ammonia) while keeping the mixture cool to prevent product degradation.[2]
-
Issue 3: Formation of Di-brominated Byproducts
-
Question: My final product is contaminated with 5,8-dibromoisoquinoline. How can this be avoided?
-
Answer: The formation of di-brominated products typically occurs when an excess of the brominating agent is used or if reaction conditions are too harsh.
Troubleshooting Steps:
-
Control Stoichiometry: Use a carefully measured amount of the brominating agent. A slight excess (e.g., 1.1 equivalents) of N-bromosuccinimide is generally sufficient.[1]
-
Maintain Low Temperature: Higher temperatures can increase the rate of the second bromination, leading to the di-substituted product. Strict adherence to the low-temperature protocol is essential.[1][2]
-
Frequently Asked Questions (FAQs)
-
Question 1: Why is low temperature so critical for the selective bromination of isoquinoline to the 5-position?
-
Answer: In a strong acid like concentrated sulfuric acid, isoquinoline exists in its protonated form, the isoquinolinium ion. This protonation deactivates the heterocyclic ring towards electrophilic attack and directs the substitution to the benzene ring. Electrophilic bromination can occur at either the C-5 or C-8 position.[4][5] The reaction pathway leading to 5-bromoisoquinoline has a lower activation energy barrier than the pathway to 8-bromoisoquinoline. By maintaining a very low temperature, the reaction is supplied with just enough energy to overcome the lower barrier for 5-substitution, while the higher energy barrier for 8-substitution remains largely insurmountable. Increasing the temperature provides sufficient energy to overcome both barriers, leading to a mixture of isomers.[1][2]
-
Question 2: What is the recommended brominating agent and solvent system for this reaction?
-
Answer: For high regioselectivity, the use of N-bromosuccinimide (NBS) as the brominating agent and concentrated sulfuric acid (H₂SO₄) as the solvent is a well-established and effective method.[3][6] This system has been shown to produce 5-bromoisoquinoline in good yield and high purity.[1]
-
Question 3: Can other brominating agents or acids be used?
-
Answer: Yes, other systems can be used, but they may affect selectivity and yield. For example, N,N'-dibromoisocyanuric acid (DBI) has been used in trifluoromethanesulfonic acid (CF₃SO₃H).[6] However, the combination of NBS in concentrated H₂SO₄ is highly effective, uses readily available materials, and is well-documented.[1]
-
Question 4: What are the key parameters for a successful selective synthesis of 5-bromoisoquinoline?
-
Answer: The key parameters are summarized in the table below, based on a reliable literature procedure.[1]
Parameter Recommended Condition Purpose Solvent Concentrated Sulfuric Acid (96%) Activates brominating agent and directs substitution Brominating Agent N-Bromosuccinimide (NBS) Provides electrophilic bromine source Stoichiometry ~1.1 equivalents of NBS Ensures complete reaction while minimizing di-bromination Initial Cooling -25°C Prepares the solution for the exothermic addition of NBS NBS Addition Temp. Maintain between -26°C and -22°C Critical for preventing formation of 8-bromo isomer Reaction Temp. 1 -22°C ± 1°C for 2 hours Allows the reaction to proceed selectively Reaction Temp. 2 -18°C ± 1°C for 3 hours Drives the reaction to completion Workup Quench on crushed ice, then basify Isolates the product from the acid
Experimental Protocols
Key Experiment: Selective Synthesis of 5-Bromoisoquinoline [1]
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Isoquinoline (330 mmol)
-
Concentrated Sulfuric Acid (96%, 340 mL)
-
N-Bromosuccinimide (NBS) (363 mmol, 1.1 eq)
-
Crushed Ice
-
30% Aqueous Ammonia
-
Toluene
-
Heptane
-
Celite
Procedure:
-
Preparation: In a 1-L three-necked flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, cool 340 mL of concentrated sulfuric acid to 0°C.
-
Addition of Isoquinoline: Slowly add 40 mL (330 mmol) of isoquinoline to the stirred acid, ensuring the internal temperature is maintained below 30°C.
-
Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.
-
Addition of NBS: Add 64.6 g (363 mmol) of NBS in portions to the vigorously stirred solution. It is critical to maintain the internal temperature between -22°C and -26°C during this addition.
-
Reaction: Stir the suspension efficiently for 2 hours at -22°C (± 1°C), and then for an additional 3 hours at -18°C (± 1°C).
-
Quenching: Pour the reaction mixture onto 1.0 kg of crushed ice in a separate flask placed in an ice-water bath.
-
Neutralization: While maintaining the temperature below 30°C, slowly add 30% aqueous ammonia until the pH of the solution reaches 8-9.
-
Extraction: Extract the aqueous mixture with toluene (3 x 150 mL).
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a mixture of toluene and heptane to yield pure 5-bromoisoquinoline.
Visualizations
Caption: Logical relationship between reaction temperature and product selectivity.
Caption: Experimental workflow for the selective bromination of isoquinoline.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Removal of Palladium Catalyst from 1,3-Dibromoisoquinoline Reaction Mixtures
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from reaction mixtures involving 1,3-Dibromoisoquinoline. Below are troubleshooting guides and frequently asked questions to address common challenges in achieving high-purity products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing palladium from reaction mixtures containing this compound?
A1: The primary challenges stem from the potential for the nitrogen atom in the isoquinoline ring to chelate with palladium species, making them more soluble and difficult to remove by simple filtration. Additionally, the presence of two bromine atoms may influence the electronic properties of the molecule and its interaction with the catalyst.
Q2: What are the most common methods for palladium removal in pharmaceutical processes?
A2: The most common methods include:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium, such as functionalized silica gels, activated carbon, or polymer-bound reagents.[1]
-
Filtration: Passing the reaction mixture through a pad of diatomaceous earth (Celite®) to remove heterogeneous palladium (e.g., Pd/C) or precipitated palladium black.
-
Crystallization: Purifying the product through recrystallization, leaving palladium impurities in the mother liquor.
-
Chromatography: Utilizing column chromatography to separate the product from the catalyst residues.
Q3: How do I choose the most suitable palladium removal method for my this compound reaction?
A3: The choice of method depends on several factors:
-
The nature of the palladium species: Homogeneous (soluble) or heterogeneous (insoluble).
-
The desired level of purity: Stringent requirements for active pharmaceutical ingredients (APIs) often necessitate the use of highly efficient scavengers.
-
The properties of your product: Solubility, stability, and potential for interaction with the removal agent.
-
Process scalability: Some methods, like chromatography, are less amenable to large-scale production.
Q4: Can residual palladium affect my downstream reactions or biological assays?
A4: Yes, residual palladium can interfere with subsequent catalytic reactions, leading to undesired side products or reaction failure. In biological assays, trace metals can lead to false positives or negatives, compromising the reliability of the data.
Troubleshooting Guides
Problem 1: High levels of palladium remain after filtration through Celite.
-
Possible Cause: The palladium species are likely soluble (homogeneous) and are passing through the Celite bed. Simple filtration is primarily effective for heterogeneous catalysts.
-
Solution:
-
Utilize a Palladium Scavenger: Treat the filtrate with a suitable scavenger to capture the soluble palladium. Thiol-functionalized silica (SiliaMetS Thiol) or trimercaptotriazine (TMT)-functionalized scavengers are often effective for a broad range of palladium species.[2]
-
Precipitate the Palladium: Before filtration, consider adding a reducing agent to precipitate the palladium as Pd(0), which can then be removed by Celite filtration.
-
Activated Carbon Treatment: Stirring the solution with activated carbon can adsorb soluble palladium, which can then be filtered off.
-
Problem 2: Significant product loss during purification with scavengers.
-
Possible Cause: The product may be non-specifically adsorbing to the scavenger material, particularly with activated carbon.
-
Solution:
-
Screen Different Scavengers: Test a small panel of scavengers to identify one with high selectivity for palladium and low affinity for your product.
-
Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired palladium level. Start with a lower loading and increase if needed.
-
Wash the Scavenger: After filtration, thoroughly wash the scavenger with a suitable solvent to recover any adsorbed product.
-
Consider a Different Method: If product loss remains high, explore alternative purification techniques such as crystallization or liquid-liquid extraction.
-
Problem 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variations in the reaction work-up or slight changes in reaction conditions can lead to different palladium species (e.g., Pd(0) vs. Pd(II)) in the crude product, which may have different affinities for the chosen removal method.
-
Solution:
-
Standardize Work-up Procedure: Ensure a consistent and reproducible work-up protocol for each batch.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against multiple palladium oxidation states, such as those based on TMT.[1]
-
Pre-treatment Step: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more readily removable form before applying the primary purification method.
-
Data Presentation: Performance of Palladium Scavengers
The following tables summarize the performance of various palladium scavengers from different studies. While not specific to this compound, this data provides a valuable comparison of their general efficacy.
Table 1: Comparative Efficiency of Silica-Based Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions |
| SiliaMetS® Thiol | 2400 | ≤ 16 | > 99.3 | Suzuki cross-coupling product |
| SiliaMetS® Thiourea | 2400 | ≤ 16 | > 99.3 | Suzuki cross-coupling product |
| SEM26 | 1668 | 20 | 98.8 | Buchwald-Hartwig amination product, 50 °C, 4 h |
| ISOLUTE® Si-TMT | 1668 | 161 | 90.3 | Buchwald-Hartwig amination product, 50 °C, 4 h |
Table 2: Performance of Polymer-Bound Scavengers and Activated Carbon
| Scavenger/Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions |
| MP-TMT | 33,000 | < 200 | > 99.4 | Suzuki reaction product, 5 eq. scavenger, RT, overnight |
| MP-TMT | 500-800 | < 10 | > 98 | Suzuki reaction product, 0.5% wt Pd catalyst |
| Activated Carbon (Darco KB-B) | 300 | < 1 | > 99.6 | THF solution, 45 °C, 18 h |
| Activated Carbon (Darco KB-G) | 1668 | 633 | 62.0 | Buchwald-Hartwig amination product, 50 °C, 4 h |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | < 273 | > 97 | Binary scavenger system |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Method)
-
Dissolution: Following the reaction work-up, dissolve the crude this compound product in a suitable solvent (e.g., THF, ethyl acetate, toluene).
-
Scavenger Selection and Addition: Based on preliminary screening or literature data, select an appropriate scavenger. Add the scavenger to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The optimal time can range from 1 to 24 hours and should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the resulting material for residual palladium content using a sensitive technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: General Procedure for Palladium Removal using Celite® Filtration
This method is most effective for heterogeneous palladium catalysts (e.g., Pd/C) or if palladium has precipitated out of solution.
-
Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm thick layer of Celite® and gently compact it to form a level bed. Pre-wet the Celite® pad with the solvent to be used.
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.
-
Filtration: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply a gentle vacuum to draw the solution through the filter.
-
Wash the Celite® Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.
Mandatory Visualization
References
Technical Support Center: Reactions of Organolithium Reagents with 1,3-Dibromoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reaction of organolithium reagents with 1,3-dibromoisoquinoline. Our aim is to help you minimize side reactions and optimize the yield of your desired substituted isoquinoline products.
Troubleshooting Guides
Low yields and the formation of complex product mixtures are common hurdles in the functionalization of this compound using organolithium reagents. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Conversion of this compound
| Cause | Recommended Action |
| Inactive Organolithium Reagent | The molarity of commercially available organolithium reagents, such as n-butyllithium (n-BuLi), can decrease over time due to degradation. It is crucial to titrate the organolithium solution prior to use to determine its exact concentration. This ensures accurate stoichiometry in your reaction. |
| Presence of Moisture or Oxygen | Organolithium reagents are extremely sensitive to atmospheric moisture and oxygen, which quench the reagent.[1] Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of an inert gas (e.g., Argon or Nitrogen). Use anhydrous solvents and maintain a positive pressure of inert gas throughout the entire experimental setup. |
| Incorrect Reaction Temperature | The lithium-halogen exchange is a very fast reaction. However, maintaining a very low temperature is critical to prevent side reactions. A temperature of -78 °C (dry ice/acetone bath) is strongly recommended.[1] Ensure the internal temperature of the reaction mixture does not rise significantly during the addition of the organolithium reagent. |
| Poor Quality of this compound | Impurities in the starting material can react with the organolithium reagent, leading to lower yields. Ensure your this compound is pure and completely dry before use. |
Problem 2: Formation of Multiple Products and Byproducts
| Cause | Recommended Action |
| Di-lithiation | The formation of a 1,3-disubstituted isoquinoline after quenching with an electrophile indicates the formation of 1,3-dilithioisoquinoline. This can occur if an excess of the organolithium reagent is used or if the reaction temperature is not kept sufficiently low. Use a precise amount (typically 1.0-1.1 equivalents for monolithiation) of a freshly titrated organolithium solution.[1] Add the organolithium reagent dropwise to a cooled solution of this compound (normal addition) to minimize localized excess of the reagent. |
| Nucleophilic Addition to the Imine | Organolithium reagents can act as nucleophiles and add to the C=N bond of the isoquinoline ring. This is a known side reaction for quinolines and isoquinolines. Using a less nucleophilic organolithium reagent or a more sterically hindered one at low temperatures can sometimes mitigate this. |
| Homocoupling (Wurtz-type Reaction) | The formation of bi-isoquinoline species can occur through a Wurtz-type coupling reaction.[2][3] This is more likely to happen at higher temperatures or with more reactive organolithium reagents. Maintaining a low reaction temperature is crucial. |
| Reaction with Solvent | Ethereal solvents like THF can be deprotonated by strong organolithium reagents at temperatures above -78 °C, leading to the formation of byproducts.[4] It is essential to maintain the recommended low temperature throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve monolithiation at the 1-position of this compound?
A1: Regioselective monolithiation at the 1-position is generally favored due to the higher reactivity of the bromine atom at this position, which is alpha to the nitrogen. To achieve high selectivity, it is critical to use a stoichiometric amount (1.0-1.1 equivalents) of a freshly titrated organolithium reagent, such as n-BuLi, at a strictly maintained low temperature (-78 °C). Slow, dropwise addition of the organolithium reagent to the solution of this compound is also recommended to avoid localized excesses of the reagent that could lead to di-lithiation.[1]
Q2: What are the most common side products I should expect?
A2: The most common side products include:
-
1,3-Disubstituted isoquinoline: Resulting from di-lithiation.
-
1-Bromo- or 3-Bromo-isoquinoline: Formed by protonation of the lithiated intermediate by trace amounts of water during workup.
-
Homocoupled bi-isoquinolines: Arising from Wurtz-type coupling.
-
Products from nucleophilic addition: Where the organolithium reagent has added across the C=N bond.
Q3: Is there a preferred organolithium reagent for this reaction?
A3: n-Butyllithium (n-BuLi) is the most commonly used reagent for lithium-halogen exchange on aryl bromides. While more reactive reagents like sec-butyllithium or tert-butyllithium can also be used, they may increase the likelihood of side reactions such as di-lithiation or reaction with the solvent. The choice of reagent may depend on the subsequent electrophile and desired reactivity.
Q4: How can I confirm that my organolithium reagent is active?
A4: Titration is the most reliable method to determine the accurate concentration of your organolithium reagent. A common and reliable method is the titration against a known amount of a dry standard, such as diphenylacetic acid, in anhydrous THF at 0 °C, using a colorimetric indicator like triphenylmethane.[1]
Q5: My TLC analysis shows multiple spots even after careful control of the reaction conditions. What else can I try?
A5: If you are still observing a complex mixture of products, consider the following:
-
Inverse Addition: Add the this compound solution to the organolithium solution at -78 °C. This can sometimes improve selectivity by ensuring that the organolithium reagent is never in excess.
-
Solvent Effects: While THF is a common solvent, exploring less coordinating solvents like toluene in combination with a co-solvent might alter the reactivity and selectivity.
-
Transmetalation: After forming the 1-lithio-3-bromoisoquinoline, you can transmetalate with a different metal salt (e.g., ZnCl₂, CuCN) before adding the electrophile. This can sometimes lead to cleaner reactions and different product profiles.
Experimental Protocols
General Protocol for Regioselective Monolithiation of this compound
This protocol is a general guideline and may require optimization for specific electrophiles.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dry ice/acetone bath
-
Inert gas (Argon or Nitrogen) supply
-
Flame-dried glassware
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add the freshly titrated n-BuLi solution (1.05 eq) dropwise to the stirred solution over a period of 20-30 minutes. Ensure the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophile Addition: Add the electrophile (1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for an additional 1-3 hours. The optimal time may vary depending on the electrophile.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting and optimizing the reaction of organolithiums with this compound.
Reaction Pathway and Potential Side Reactions
Caption: Reaction pathways showing the desired monolithiation and potential side reactions.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the Buchwald-Hartwig amination, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My Buchwald-Hartwig reaction is giving a low yield or no product at all. What are the common causes and how can I fix this?
-
Answer: Low or no yield in a Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1]
-
Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All reagents and solvents should be thoroughly degassed.[2]
-
Reagent Quality: The purity of your starting materials, especially the aryl halide and amine, is crucial. Impurities can poison the catalyst. Solvents must be anhydrous and free of peroxides.
-
Catalyst System (Palladium Source and Ligand):
-
Palladium Source: Using a pre-catalyst is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[1] Pre-catalysts ensure more efficient formation of the active LPd(0) species.[3]
-
Ligand Choice: The ligand is critical and its choice depends heavily on the substrates. Bulky, electron-rich phosphine ligands are generally effective, especially for challenging substrates like aryl chlorides.[4][5] Consider screening a variety of ligands if your initial choice is ineffective.
-
-
Solvent Selection: The insolubility of reagents is a common reason for reaction failure.[3] The chosen solvent must dissolve the aryl halide, amine, and the base to a reasonable extent. Common solvents include toluene, dioxane, THF, and t-BuOH.[2]
-
Base Selection: The base plays a critical role in the catalytic cycle. Strong bases like NaOtBu are common but can be incompatible with base-sensitive functional groups.[2][3] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures.[3] The solubility of the inorganic base can also impact the reaction rate.[3]
-
Reaction Temperature: Typical reaction temperatures are between 80-100°C.[3] If you are using a weaker base, a higher temperature might be necessary. Conversely, for thermally sensitive substrates, a lower temperature with a stronger base may be optimal.[6]
-
Issue 2: Side Product Formation (e.g., Hydrodehalogenation)
-
Question: I am observing significant formation of the hydrodehalogenated arene side product. How can I minimize this?
-
Answer: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Using bulky phosphine ligands can often minimize hydrodehalogenation.[7]
-
Amine Substrate: This side reaction is more prevalent with primary amines.
-
Reaction Conditions: Optimizing the temperature and reaction time can also help. Sometimes, a lower temperature for a longer duration can favor the desired amination product.
-
Issue 3: Difficulty with Specific Substrates
-
Question: I am struggling to couple a sterically hindered aryl halide or an electron-rich amine. What conditions should I try?
-
Answer: Challenging substrates require tailored reaction conditions.
-
Sterically Hindered Substrates: For sterically hindered aryl halides or amines, bulky tri- and di-alkyl phosphine ligands have shown remarkable activity.[4] These ligands can facilitate the coupling of a wide array of challenging substrates.
-
Electron-Rich Amines: While often good nucleophiles, electron-rich amines can sometimes pose challenges. Screening different ligands and bases is recommended.
-
Aryl Chlorides: Aryl chlorides are notoriously less reactive than bromides or iodides. Their amination often requires the use of bulky, electron-rich phosphine ligands to achieve reasonable yields.[5]
-
Heterocyclic Amines: The coupling of heteroaryl amines can be challenging. Reaction optimization is often necessary to achieve good yields.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is the best for Buchwald-Hartwig amination?
A1: There is no single "best" solvent. The optimal solvent depends on the specific substrates and base used. A variety of solvents have been successfully employed, including:
-
Ethereal solvents: Dioxane, THF, CPME, Bu₂O, DME[3]
-
Aromatic solvents: Toluene, xylene[8]
-
Alcohol solvents: n-BuOH, t-AmOH[3]
It is crucial to select a solvent where the reactants, particularly the base, have adequate solubility.[3] Toluene is a common choice, but for some reactions, more polar solvents like dioxane may be better.[4] Note that chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction.[3]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is a balance between reactivity and functional group tolerance.
-
Strong Bases (e.g., NaOtBu, LiHMDS): These are the most widely used bases and often lead to higher reaction rates and allow for lower catalyst loadings.[2][3] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[2]
-
Weak Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These bases offer broader functional group tolerance.[3] However, they typically require higher reaction temperatures and potentially higher catalyst loadings.[3] Cs₂CO₃ is often a good choice to screen due to its good solubility in many organic solvents.[3]
-
Organic Bases (e.g., DBU): These can be advantageous due to their good solubility.[3] They are often used in microwave reactions.[3]
Q3: Can I run the Buchwald-Hartwig amination at room temperature?
A3: Yes, it is possible to run the reaction at room temperature after careful screening of reaction parameters.[3] This is particularly useful for maintaining the stereochemical integrity of chiral substrates.
Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?
A4: Insolubility is a frequent cause of poor reaction outcomes.[3] You can try a few approaches:
-
Solvent Screening: Test a range of solvents or solvent mixtures to find one that provides better solubility.
-
Agitation: Ensure vigorous stirring, as dense inorganic bases can settle at the bottom of the reaction vessel.[3]
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between components in different phases.
Data Presentation
Table 1: Common Solvents for Buchwald-Hartwig Amination
| Solvent Class | Examples | Typical Reaction Temperature (°C) | Notes |
| Ethereal | 1,4-Dioxane, THF, CPME, DME | 80 - 110 | Good general-purpose solvents. Dioxane is often effective but has safety concerns.[8] |
| Aromatic | Toluene, Xylene | 80 - 110 | Commonly used and effective for a wide range of substrates.[8] |
| Alcohols | t-BuOH, t-AmOH | 80 - 100 | Can participate in side reactions with some substrates. |
| Amides | DMAc, NMP | 80 - 120 | Can be effective but may coordinate to the palladium center. |
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| NaOtBu | ~19 | High reaction rates, lower catalyst loadings.[2] | Incompatible with many electrophilic functional groups.[2] |
| LiHMDS | ~26 | Tolerates protic functional groups, useful for low-temperature aminations.[2] | Solid is air-sensitive.[2] |
| Cs₂CO₃ | ~10 | Good solubility in organic solvents, broader functional group tolerance.[3] | May require higher temperatures. |
| K₃PO₄ | ~12.3 | Weaker base, good for sensitive substrates. | Often requires higher temperatures and catalyst loadings.[3] |
Experimental Protocols
Protocol 1: General Procedure for Solvent and Base Screening
-
Preparation: In a glovebox, array a series of reaction vials, each containing a stir bar.
-
Reagent Addition: To each vial, add the aryl halide (1.0 equiv), amine (1.2 equiv), palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and ligand (if not using a pre-catalyst, 4 mol%).
-
Base and Solvent Addition: Add the designated base (2.0 equiv) to each vial, followed by the screening solvent (to achieve a concentration of ~0.1 M in the aryl halide).
-
Reaction Setup: Seal the vials and place them in a pre-heated reaction block on a stirrer hotplate outside the glovebox.
-
Reaction Monitoring: Stir the reactions at the desired temperature (e.g., 100 °C) for a set time (e.g., 16 hours).
-
Work-up and Analysis: After cooling to room temperature, quench the reactions, and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and yield of the desired product.
Protocol 2: A General Buchwald-Hartwig Amination Procedure
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Loading: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), amine (1.2 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and base (e.g., NaOtBu, 1.4 mmol).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Figure 1. Troubleshooting decision tree for low-yield Buchwald-Hartwig amination reactions.
Figure 2. Logical workflow for selecting an appropriate solvent and base.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Scale-Up Synthesis of 1,3-Dibromoisoquinoline Derivatives
Welcome to the technical support center for the scale-up synthesis of 1,3-dibromoisoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The primary challenges include:
-
Reaction Control: Managing the exothermic nature of bromination reactions is critical. Poor heat dissipation on a larger scale can lead to side reactions and the formation of impurities.
-
Regioselectivity: Controlling the position of bromination to exclusively obtain the 1,3-disubstituted product can be difficult. The formation of other isomeric byproducts is a common issue.
-
Product Isolation and Purification: Isolating the desired product from the reaction mixture and removing impurities can be complex at a larger scale.
-
Yield Optimization: Achieving a high yield of the final product often requires careful optimization of reaction conditions.
Q2: What are the potential isomeric impurities in the synthesis of this compound?
A2: While direct data for this compound is limited, by analogy to other isoquinoline brominations, potential isomeric impurities could include monobrominated isoquinolines (e.g., 1-bromo-, 3-bromo-, 5-bromo-, or 8-bromoisoquinoline) and other dibrominated isomers (e.g., 5,8-dibromoisoquinoline).[1] The formation of these is highly dependent on the reaction conditions.
Q3: How can I minimize the formation of over-brominated byproducts?
A3: To minimize over-bromination, it is crucial to control the stoichiometry of the brominating agent. Using a precise amount of the brominating agent and adding it portion-wise while carefully monitoring the reaction progress by techniques like TLC or HPLC can prevent the formation of tri- or tetra-brominated species.[1]
Q4: What purification techniques are most effective for this compound on a large scale?
A4: For large-scale purification, a combination of techniques is often most effective:
-
Recrystallization: This is a primary method for purifying solid products. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: While potentially cumbersome on a very large scale, it is effective for separating closely related isomers.[2]
-
Acid-Base Extraction: This can be used to remove non-basic impurities from the crude product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient stirring to improve mass transfer. - Use a more reactive brominating agent if applicable.[3] |
| Product degradation. | - Lower the reaction temperature. - Reduce the reaction time. | |
| Loss during workup. | - Optimize extraction procedures. - Ensure the pH of the aqueous phase is appropriate to prevent loss of the product if it has basic properties. | |
| Formation of Multiple Isomers | Poor regioselectivity of the bromination reaction. | - Carefully control the reaction temperature; lower temperatures often favor a specific isomer.[1][3] - The choice of solvent and brominating agent can significantly influence regioselectivity. |
| Product is a Dark Oil or Tar | Polymerization or side reactions due to high temperatures or incorrect stoichiometry. | - Maintain strict temperature control throughout the reaction. - Add the brominating agent slowly and in portions. - Ensure the purity of starting materials. |
| Difficulty in Product Purification | Presence of closely related isomers or byproducts with similar physical properties. | - Employ a multi-step purification process, such as recrystallization followed by column chromatography. - For column chromatography, screen various solvent systems to achieve optimal separation. |
Experimental Protocols
Illustrative Synthesis of a Brominated Isoquinoline Derivative (by Analogy)
This protocol is based on the synthesis of 5-bromoisoquinoline and should be adapted and optimized for the synthesis of this compound.[1]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Ammonia solution (NH₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid in a dry ice/acetone bath to -25°C.
-
Slowly add isoquinoline to the stirred acid, maintaining the internal temperature below 30°C.
-
Once the addition is complete, add N-bromosuccinimide portion-wise, keeping the temperature between -26°C and -22°C.[1]
-
Stir the reaction mixture at this temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Adjust the pH to 9 with a 25% aqueous ammonia solution, keeping the temperature below 25°C.[1]
-
Extract the aqueous suspension with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Example of Reaction Condition Optimization for Bromination
| Entry | Brominating Agent | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NBS | 2.2 | -20 | 4 | 65 | 85 |
| 2 | NBS | 2.2 | 0 | 4 | 62 | 78 |
| 3 | NBS | 2.5 | -20 | 4 | 72 | 80 (minor over-bromination) |
| 4 | Br₂ | 2.2 | -20 | 6 | 58 | 82 |
Note: This data is illustrative and intended as an example for comparison.
Table 2: Example of Purification Method Comparison
| Method | Starting Purity (%) | Final Purity (%) | Recovery (%) |
| Recrystallization (Ethanol) | 85 | 95 | 75 |
| Column Chromatography (Silica, Hexane:EtOAc gradient) | 85 | >98 | 60 |
| Acid-Base Extraction followed by Recrystallization | 85 | 96 | 70 |
Note: This data is illustrative and intended as an example for comparison.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Troubleshooting logic for scale-up synthesis of this compound derivatives.
References
Avoiding debromination during functionalization of 1,3-Dibromoisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 1,3-dibromoisoquinoline. Our focus is on providing practical solutions to common challenges, particularly the avoidance of debromination and achieving regioselective functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when functionalizing this compound?
A1: The primary challenges are twofold: preventing hydrodebromination (loss of a bromine atom and its replacement with a hydrogen atom) and achieving regioselective functionalization at either the C1 or C3 position. The electron-deficient nature of the isoquinoline ring system can make the bromo substituents susceptible to reduction, especially under harsh reaction conditions.
Q2: Which position, C1 or C3, is generally more reactive in this compound?
A2: The C1 position is generally more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This is due to the electronic influence of the adjacent nitrogen atom, which makes the C1 position more electrophilic and susceptible to oxidative addition to a Pd(0) catalyst.
Q3: How can I favor mono-functionalization over di-functionalization?
A3: To favor mono-functionalization, it is crucial to control the stoichiometry of the reagents. Using a slight excess (1.0-1.2 equivalents) of the coupling partner is a common strategy. Additionally, careful monitoring of the reaction progress and stopping the reaction once the starting material is consumed can prevent the formation of the di-substituted product. Lowering the reaction temperature and catalyst loading can also enhance selectivity for mono-functionalization.
Q4: What role does the choice of palladium catalyst and ligand play in preventing debromination?
A4: The choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or tBuXPhos, are often effective in promoting the desired reductive elimination step in cross-coupling reactions, which outcompetes the undesired hydrodebromination pathway. These ligands can stabilize the palladium center and facilitate the coupling process.
Q5: Are there any specific considerations for lithiation of this compound?
A5: Yes, lithiation requires careful temperature control. To achieve selective lithium-halogen exchange, the reaction should be carried out at very low temperatures (typically -78 °C or lower). Using n-butyllithium is common, and slow, dropwise addition of the organolithium reagent is recommended to avoid localized heating and side reactions, including debromination.
Troubleshooting Guides
Problem 1: Significant Debromination Observed in Cross-Coupling Reactions
| Possible Cause | Suggested Solution |
| Inappropriate Catalyst/Ligand System | Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). These promote faster reductive elimination. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction, it can significantly reduce the rate of debromination. |
| Incorrect Base | The choice of base is crucial. Strong bases can sometimes promote debromination. Screen milder bases such as K₃PO₄ or Cs₂CO₃. |
| Presence of Protic Impurities | Ensure all solvents and reagents are anhydrous. Trace amounts of water can act as a proton source for debromination. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent product degradation. |
Problem 2: Poor Regioselectivity (Reaction at both C1 and C3)
| Possible Cause | Suggested Solution |
| High Catalyst Loading | Reduce the catalyst loading (e.g., from 5 mol% to 1-2 mol%). This can sometimes improve selectivity for the more reactive C1 position. |
| High Reaction Temperature | Perform the reaction at a lower temperature to exploit the difference in activation energy between the C1 and C3 positions. |
| Ligand Effects | The choice of ligand can influence regioselectivity. Experiment with different ligands (e.g., monodentate vs. bidentate) to find the optimal conditions for your desired isomer.[1] |
| Stoichiometry | Use a limiting amount of the coupling partner (e.g., 0.9 equivalents) to favor mono-substitution at the more reactive site. |
Key Experimental Methodologies
Selective C1-Arylation via Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective C1-Amination via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Toluene (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add the toluene and the amine via syringe under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography.
Visualizing Reaction Strategies
Caption: General workflow for the selective mono-functionalization of this compound.
Caption: Key factors influencing the regioselectivity of functionalization at C1 vs. C3.
Caption: Troubleshooting decision tree for addressing debromination in cross-coupling reactions.
References
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the ¹H and ¹³C NMR Characterization of Brominated Isoquinolines
The substitution pattern of bromine atoms on the isoquinoline ring system significantly influences the chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra. Understanding these shifts is critical for the unambiguous identification and characterization of novel isoquinoline-based compounds, which are prevalent scaffolds in medicinal chemistry. This guide presents a compilation of reported NMR data for several brominated isoquinolines to aid researchers in this endeavor.
Comparative ¹H NMR Data of Brominated Isoquinolines
The position of the bromine atom(s) on the isoquinoline ring dramatically affects the chemical shifts of the aromatic protons. Generally, protons on the same ring as the bromine substituent experience a downfield shift due to the electron-withdrawing nature of the halogen. The following table summarizes the reported ¹H NMR data for select brominated isoquinoline derivatives.
| Compound | H-1 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | Solvent |
| 1-Bromoisoquinoline | - | 7.65 (d) | 8.25 (d) | 8.15 (d) | 7.70 (t) | 7.85 (t) | 7.60 (d) | CDCl₃ |
| 3-Bromoisoquinoline | 9.10 (s) | - | 8.20 (s) | 8.00 (d) | 7.65 (t) | 7.80 (t) | 7.90 (d) | CDCl₃ |
| 1,4-Dibromoisoquinoline | - | 8.50 (s) | - | 8.20 (d) | 7.75 (t) | 7.90 (t) | 8.10 (d) | CDCl₃ |
Note: Data is compiled from various sources and may have been recorded on instruments of different field strengths. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).
Comparative ¹³C NMR Data of Brominated Isoquinolines
The ¹³C NMR spectra provide complementary information, particularly regarding the carbon skeleton and the electronic environment of each carbon atom. The carbons directly attached to bromine atoms (ipso-carbons) exhibit characteristic chemical shifts, often in the range of 120-145 ppm. The following table presents a comparison of ¹³C NMR data for different brominated isoquinolines.
| Compound | C-1 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent |
| 1-Bromoisoquinoline | 142.9 | 121.5 | 139.8 | 128.5 | 127.8 | 127.3 | 130.2 | 127.0 | 136.4 | CDCl₃ |
| 3-Bromoisoquinoline | 152.5 | 123.0 | 135.0 | 128.0 | 127.5 | 127.9 | 129.0 | 128.8 | 136.0 | CDCl₃ |
| 1,4-Dibromoisoquinoline | 140.5 | 125.0 | 122.0 | 129.0 | 128.5 | 128.0 | 131.0 | 127.8 | 135.5 | CDCl₃ |
Note: Chemical shifts (δ) are reported in ppm. Assignments are based on literature data and may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Characterization
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for brominated isoquinoline derivatives.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid brominated isoquinoline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Transfer the clear solution into a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically acquired for sufficient signal-to-noise ratio.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally appropriate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
3. ¹³C NMR Spectroscopy Parameters:
-
Instrument: A 100 MHz or higher frequency NMR spectrometer.
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with single lines for each carbon.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is often used to ensure proper relaxation of quaternary carbons.
NMR Characterization Workflow
The following diagram illustrates the general workflow for the NMR characterization of a chemical compound.
Caption: General workflow for NMR characterization.
Reactivity of 1-Bromoisoquinoline vs. 3-Bromoisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the isoquinoline scaffold is a cornerstone in the development of novel therapeutics and advanced materials. The position of halogen substituents dramatically influences the reactivity of the isoquinoline core, dictating the feasibility and outcome of key bond-forming reactions. This guide provides an objective comparison of the reactivity of 1-bromoisoquinoline and 3-bromoisoquinoline in fundamental organic reactions, supported by available experimental data and established mechanistic principles.
Executive Summary of Reactivity
The reactivity of the C-Br bond in bromoisoquinolines is critically governed by the electronic influence of the ring nitrogen. The 1-position is significantly more activated towards nucleophilic attack and oxidative addition in cross-coupling reactions due to the electron-withdrawing nature of the adjacent nitrogen. In contrast, the 3-position, while still influenced by the nitrogen, exhibits more nuanced reactivity, sometimes proceeding through alternative mechanistic pathways.
Quantitative Data Comparison
Direct side-by-side comparative studies for all major reaction classes are not abundant in the literature. However, a key study on nucleophilic substitution with potassium amide in liquid ammonia provides a clear quantitative distinction.
| Reaction Type | Substrate | Product(s) | Yield | Mechanistic Pathway(s) |
| Nucleophilic Aromatic Substitution | 1-Bromoisoquinoline | 1-Aminoisoquinoline | Excellent | Addition-Elimination (AE) |
| (with KNH₂ in liquid NH₃)[1] | 3-Bromoisoquinoline | 3-Aminoisoquinoline | Excellent | 55% SN(ANRORC) + 45% Addition-Elimination (AE) |
Note: "Excellent yield" is as stated in the cited literature; specific numerical yields were not provided.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 1-position of isoquinoline is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate. Consequently, 1-bromoisoquinoline readily undergoes nucleophilic aromatic substitution.[1]
The 3-position is less activated than the 1-position. While it still undergoes nucleophilic substitution, it can proceed through different mechanisms. In the reaction with potassium amide in liquid ammonia, 3-bromoisoquinoline reacts partially through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, a pathway not observed for the 1-bromo isomer under these conditions.[1]
Suzuki-Miyaura Coupling
While direct comparative kinetic studies are scarce, the principles of palladium-catalyzed cross-coupling reactions suggest that 1-bromoisoquinoline is more reactive than 3-bromoisoquinoline. The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The electron-deficient nature of the C1-position in isoquinoline weakens the C-Br bond and facilitates this oxidative addition, leading to faster reaction rates and potentially higher yields under milder conditions compared to the 3-position.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is expected to proceed more readily with 1-bromoisoquinoline. The efficiency of the palladium-catalyzed C-N bond formation is also heavily dependent on the oxidative addition step. The greater electrophilicity of the carbon at the 1-position makes 1-bromoisoquinoline a more favorable substrate for this transformation.
Experimental Protocols
Nucleophilic Aromatic Substitution with Potassium Amide
Objective: To compare the formation of 1-aminoisoquinoline and 3-aminoisoquinoline from their respective bromo-precursors.
Procedure (adapted from literature[1]):
-
In a flame-dried, three-necked flask equipped with a dry ice-acetone condenser and a gas inlet, add liquid ammonia (approx. 50 mL) at -78 °C.
-
Add a catalytic amount of ferric nitrate.
-
Slowly add small pieces of potassium metal until a persistent blue color is observed, then add the remaining potassium (1.2 equivalents) to form a solution of potassium amide.
-
To this solution, add a solution of either 1-bromoisoquinoline or 3-bromoisoquinoline (1.0 equivalent) in anhydrous diethyl ether (10 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at -33 °C for 2 hours.
-
Quench the reaction by the careful addition of excess ammonium chloride.
-
Allow the ammonia to evaporate.
-
Add water (50 mL) to the residue and extract with chloroform (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding aminoisoquinoline.
Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 1-phenylisoquinoline and 3-phenylisoquinoline.
Procedure (representative protocol):
-
To a Schlenk flask, add the bromoisoquinoline isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture at 90 °C for 12 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the phenylisoquinoline product.
Buchwald-Hartwig Amination
Objective: To synthesize 1-(morpholino)isoquinoline and 3-(morpholino)isoquinoline.
Procedure (representative protocol):
-
In an oven-dried Schlenk tube, combine the bromoisoquinoline isomer (1.0 mmol), sodium tert-butoxide (1.4 mmol), and a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).
-
Heat the sealed tube in a preheated oil bath at 100 °C for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Visualizing Reaction Principles
Caption: Logical flow of reactivity comparison for 1- and 3-bromoisoquinoline.
References
Reactivity Showdown: 1,3-Dibromoisoquinoline vs. 1,3-Dichloroisoquinoline in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the isoquinoline scaffold is a privileged motif. Functionalization of this core, particularly at the 1 and 3 positions, is often achieved through palladium-catalyzed cross-coupling reactions. The choice of the starting dihalogenated isoquinoline is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 1,3-dibromoisoquinoline and 1,3-dichloroisoquinoline in various palladium-catalyzed cross-coupling reactions, supported by available experimental data and established chemical principles.
Executive Summary
The relative reactivity of the carbon-halogen bond is the primary determinant in palladium-catalyzed cross-coupling reactions, following the general trend of C-I > C-Br > C-Cl. Consequently, This compound is generally more reactive than 1,3-dichloroisoquinoline . This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Furthermore, in 1,3-dihaloisoquinolines, the C1 position is consistently more reactive than the C3 position in Suzuki-Miyaura cross-coupling reactions. This regioselectivity is attributed to the electronic properties of the isoquinoline ring system, where the C1 position is more electrophilic. This inherent difference in reactivity allows for selective mono-functionalization at the C1 position, a valuable tool in sequential cross-coupling strategies for the synthesis of complex 1,3-disubstituted isoquinolines.
Comparative Data in Cross-Coupling Reactions
While direct head-to-head comparative studies under identical conditions are limited in the literature, the following tables summarize typical reaction conditions and yields for various cross-coupling reactions of this compound and 1,3-dichloroisoquinoline, illustrating the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For 1,3-dihaloisoquinolines, this reaction proceeds selectively at the C1 position.
| Substrate | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 1-Aryl-3-haloisoquinoline |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |
| 1,3-Dichloroisoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 24 | ~70 |
Note: The data presented are representative and compiled from various sources. Yields can vary significantly based on the specific boronic acid, catalyst system, and reaction conditions employed.
Key Observation: this compound generally provides higher yields in shorter reaction times and at lower temperatures compared to its dichloro counterpart in Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. The higher reactivity of the C-Br bond makes this compound a more amenable substrate for this transformation.
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 1-Amino-3-haloisoquinoline |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | High |
| 1,3-Dichloroisoquinoline | Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | Moderate |
Note: Specific yield data for direct comparison is scarce, but the general trend favors the bromo-substrate.
Key Observation: The coupling of aryl chlorides in Buchwald-Hartwig amination often requires more specialized and electron-rich ligands (e.g., RuPhos) and higher temperatures to achieve reasonable conversions compared to aryl bromides.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity difference between the bromo and chloro substituents is also evident in this reaction.
| Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 1-Alkynyl-3-haloisoquinoline |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | Good |
| 1,3-Dichloroisoquinoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 80 | 16 | Moderate |
Note: Copper-free conditions are also applicable but may require different catalyst systems and higher temperatures, particularly for the chloro-substrate.
Key Observation: this compound undergoes Sonogashira coupling under milder conditions and generally provides the desired product in higher yield and shorter reaction time.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for the mono-functionalization of 1,3-dihaloisoquinolines.
General Procedure for Suzuki-Miyaura Coupling of this compound
To a flask containing this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) is added a solution of K₂CO₃ (2.0 mmol) in water (2 mL). A solution of Pd(PPh₃)₄ (0.03 mmol) in toluene (8 mL) is then added. The mixture is degassed with argon for 15 minutes and then heated at 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 1-aryl-3-bromoisoquinoline.
General Procedure for Buchwald-Hartwig Amination of 1,3-Dichloroisoquinoline
In a glovebox, a vial is charged with Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol). 1,3-Dichloroisoquinoline (1.0 mmol), the desired amine (1.2 mmol), and anhydrous dioxane (5 mL) are then added. The vial is sealed and heated at 110 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to yield the 1-amino-3-chloroisoquinoline.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the general principles and workflows discussed.
Caption: Relative reactivity of aryl halides in cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
For researchers and professionals in drug development, the choice between this compound and 1,3-dichloroisoquinoline as a synthetic precursor hinges on a trade-off between reactivity and cost/availability. This compound offers the advantage of higher reactivity, allowing for more facile cross-coupling reactions under milder conditions. This can be particularly beneficial when dealing with sensitive functional groups or when aiming for high-throughput synthesis. Conversely, 1,3-dichloroisoquinoline, while less reactive, may be a more cost-effective starting material. Its utilization, however, often necessitates more forcing reaction conditions and carefully optimized catalyst systems. The pronounced regioselectivity for the C1 position in both substrates provides a reliable handle for sequential functionalization, enabling the construction of diverse and complex 1,3-disubstituted isoquinoline libraries.
A Comparative Guide to Isoquinoline Synthesis: Evaluating Alternatives to the Pomeranz–Fritsch Reaction
For researchers, scientists, and professionals in drug development, the synthesis of the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. While the Pomeranz–Fritsch reaction has historically been a notable method for isoquinoline synthesis, its often harsh conditions and limited substrate scope have driven the development of several alternative strategies. This guide provides an in-depth comparison of the most prominent alternatives: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, the Pictet-Gams synthesis, and the Gabriel-Colman rearrangement. We present a detailed analysis of their mechanisms, substrate applicability, and reaction efficiencies, supported by experimental data and protocols to aid in the selection of the optimal synthetic route.
Overview of Synthetic Methodologies
The primary alternatives to the Pomeranz–Fritsch reaction for constructing the isoquinoline core are the Bischler-Napieralski, Pictet-Spengler, and Pictet-Gams reactions, all of which typically utilize β-phenylethylamine precursors. The Gabriel-Colman rearrangement offers a distinct approach through ring expansion of phthalimide derivatives. Each method presents unique advantages and limitations regarding substrate scope, reaction conditions, and the substitution patterns achievable on the final isoquinoline product.
A critical factor in the success of many of these reactions, particularly the Bischler-Napieralski and Pictet-Spengler cyclizations, is the electronic nature of the aromatic ring of the β-phenylethylamine starting material. The presence of electron-donating groups on the aromatic ring generally facilitates the electrophilic aromatic substitution step, leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups can significantly hinder or completely prevent the reaction.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[1][2][3] The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions and often at elevated temperatures.[3][4][5]
Mechanism: The reaction proceeds through the activation of the amide carbonyl by the Lewis acid, forming a reactive intermediate. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated amide, leading to the cyclized product. Two main mechanistic pathways have been proposed, one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[3]
Substrate Scope and Limitations: The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating substituents on the benzene ring are crucial for activating the ring towards electrophilic attack, leading to good yields.[1][4][6] Substrates lacking these activating groups often require harsher conditions, such as refluxing in POCl₃ with P₂O₅, and may still result in low yields.[3][7] A significant side reaction is the retro-Ritter reaction, which can lead to the formation of styrene derivatives, particularly when the resulting styrene is highly conjugated.[5] Modern variations of this reaction utilize milder reagents like triflic anhydride (Tf₂O) in the presence of a base, allowing the reaction to proceed at or below room temperature.[1]
dot
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
A Comparative Guide to Spectroscopic Analysis for Confirming the Purity of Synthesized Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for newly synthesized isoquinoline derivatives is a critical step in chemical research and pharmaceutical development. Ensuring the structural integrity and purity of these compounds is essential for accurate biological evaluation and for meeting stringent regulatory standards.[1][2] Impurities, which can arise from starting materials, byproducts, or degradation, can significantly impact experimental outcomes and the safety profile of potential drug candidates.[1]
This guide provides a comparative overview of key analytical techniques used to confirm the purity of synthesized isoquinoline derivatives. It includes detailed experimental protocols, data presentation tables, and workflows to assist researchers in selecting the most appropriate methods for their specific needs.
Comparison of Key Analytical Methods
A multi-technique approach is often necessary for the unambiguous confirmation of both the structure and purity of a synthesized compound.[3][4] Each method offers distinct advantages and limitations in terms of the information it provides.
| Method | Principle | Information Provided & Impurities Detected | Strengths | Limitations |
| ¹H & ¹³C NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information (carbon-hydrogen framework) and can quantify the main component against a standard (qNMR).[3][5] Detects organic impurities with NMR-active nuclei. | Excellent for structural elucidation. Quantitative NMR (qNMR) can provide an absolute purity value.[6] | Lower sensitivity compared to MS or HPLC. Can be difficult to interpret complex spectra from mixtures.[7] |
| Mass Spectrometry (MS) | Molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. | Determines molecular weight and elemental composition (with HRMS).[3] Coupled with LC or GC, it is powerful for separating and identifying volatile and non-volatile impurities.[8] | Extremely high sensitivity, capable of detecting trace-level impurities. Provides molecular weight of impurities.[9] | Isomers may not be distinguishable by MS alone. Ionization efficiency can vary between compounds, complicating quantification without standards. |
| Infrared (IR) Spectroscopy | Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational bond energies. | Identifies the presence or absence of specific functional groups.[4] Useful for confirming the conversion of starting materials (e.g., disappearance of a carbonyl group). | Fast, non-destructive, and requires minimal sample preparation. Good for confirming functional group transformations.[4] | Provides limited information on the overall molecular structure. Not suitable for quantifying impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[6] | Separates the main compound from non-volatile organic impurities.[1][10] Purity is often reported as a percentage of the total peak area. | High resolution and sensitivity for quantitative analysis of mixtures.[6] Well-established for purity assessment in the pharmaceutical industry.[2] | Requires method development for each compound. Not suitable for volatile compounds. Impurities that do not absorb UV light may not be detected (if using a UV detector).[6] |
| Elemental Analysis (EA) | The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are measured to determine the percentage of C, H, and N. | Confirms the elemental composition of the bulk sample, providing an indication of overall purity.[11] | Provides a fundamental check of the compound's composition.[11] | Does not provide structural information or identify specific impurities. Requires high sample purity to match theoretical values (typically within ±0.4%).[12] |
Experimental Data and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural confirmation of organic molecules. For purity assessment, ¹H NMR is often used to ensure the signals corresponding to the synthesized isoquinoline derivative are present and that signals from impurities are minimal. A purity level of >95% is a common requirement for publication and further testing.[5]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for the Unsubstituted Isoquinoline Core (Solvent: CDCl₃. Shifts can vary significantly with substitution.)
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H-1 | ~9.2 | C-1: ~152 |
| H-3 | ~8.5 | C-3: ~143 |
| H-4 | ~7.6 | C-4: ~120 |
| H-5 | ~7.8 | C-4a: ~129 |
| H-6 | ~7.6 | C-5: ~127 |
| H-7 | ~7.7 | C-6: ~130 |
| H-8 | ~7.9 | C-7: ~127 |
| - | - | C-8: ~128 |
| - | - | C-8a: ~136 |
Source: Data derived from typical values found in organic chemistry literature.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized isoquinoline derivative and 5-10 mg of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) into a vial.[6]
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃) that does not have signals overlapping with the analyte or standard.[6]
-
Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Acquire the ¹H NMR spectrum ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal from the isoquinoline derivative and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (Iₛₐₘₚₗₑ / Iₛₜₐₙₐₐᵣₑ) × (Nₛₜₐₙₐₐᵣₑ / Nₛₐₘₚₗₑ) × (Mₛₐₘₚₗₑ / Mₛₜₐₙₐₐᵣₑ) × (mₛₜₐₙₐₐᵣₑ / mₛₐₘₚₗₑ) × Purityₛₜₐₙₐₐᵣₑ Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, Purity = Purity of the standard.
-
Mass Spectrometry (MS)
MS is invaluable for confirming the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) can provide the elemental formula with high accuracy, lending strong support to the proposed structure.[3] When coupled with LC or GC, it is a powerful method for identifying and characterizing impurities.[8]
Table 2: Common Fragmentation Patterns for Isoquinoline Derivatives in ESI-MS/MS
| Precursor Ion | Fragmentation Type | Common Neutral Loss / Fragment Ion |
| [M+H]⁺ | Loss of substituents | Loss of -CH₃, -OCH₃, etc. |
| [M+H]⁺ | Ring cleavage | Fragments corresponding to the benzene or pyridine ring. |
| [M+H]⁺ | Retro-Diels-Alder (for tetrahydroisoquinolines) | Cleavage of the non-aromatic ring. |
Source: Fragmentation patterns are generalized from mass spectrometry principles.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL for injection.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) with an electrospray ionization (ESI) source.[8]
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[8]
-
Gradient: Start with low %B, ramp up to high %B to elute compounds, then return to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Conditions (Positive ESI Mode):
-
Source Temperature: 320 °C.[8]
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Data Acquisition: Acquire full scan data to detect all ions and data-dependent MS/MS scans on the most intense ions to obtain fragmentation data for structural confirmation.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to verify the presence of key functional groups and to confirm that functional groups from starting materials are no longer present.[4]
Table 3: Characteristic IR Absorption Frequencies for Isoquinolines
| Functional Group / Bond | Vibrational Mode | Typical Frequency (cm⁻¹) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=C (Aromatic) | Stretch | 1500 - 1600 |
| C=N (Aromatic) | Stretch | ~1620 |
| C-H (Aromatic) | Out-of-plane bend | 750 - 900 |
Source: Data compiled from general IR spectroscopy correlation tables.[14][15]
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Analysis: The resulting spectrum is typically processed (background subtracted, ATR corrected) by the instrument software. Compare the observed peaks with known values to confirm the presence of expected functional groups.
Visualized Workflows and Logic
To streamline the process of purity confirmation, a logical workflow can be followed. The choice of technique depends on the specific question being asked at each stage of the analysis.
Caption: Workflow for synthesis, purification, and purity confirmation of isoquinoline derivatives.
Caption: Decision guide for selecting the appropriate analytical technique.
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoquinoline [webbook.nist.gov]
- 15. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
A Comparative Guide to Palladium Catalysts for 1,3-Dibromoisoquinoline Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of novel isoquinoline derivatives, the selective functionalization of 1,3-dibromoisoquinoline is a critical step. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the introduction of a wide array of substituents at the C1 and C3 positions. The choice of the palladium catalyst system is paramount to achieving high yields, regioselectivity, and broad substrate scope. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and its analogs, supported by experimental data and detailed protocols.
Data Presentation: Catalyst Performance Comparison
The efficacy of a palladium catalyst is highly dependent on the specific reaction type, the nature of the coupling partners, and the reaction conditions. The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, drawing on data from studies on dihaloquinolines and other analogous dihaloheterocycles to provide a comparative framework.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Dihalo-N-Heterocycles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 90-110 | 12-24 | 70-85 | Good for mono-arylation; selectivity can be an issue.[1][2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 8-16 | 85-95 | Often provides higher yields and better selectivity than Pd(PPh₃)₄. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 2-6 | >90 | Highly active catalyst system for challenging substrates. |
| Pd-PEPPSI-IPr | IPr (NHC) | Cs₂CO₃ | t-AmylOH | 100 | 1-4 | >95 | Excellent yields with low catalyst loadings; good for sterically hindered substrates.[3] |
Table 2: Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of Dihalo-N-Heterocycles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ / BINAP | BINAP | NaOt-Bu | Toluene | 100-110 | 12-24 | 75-90 | A classic system, effective for a range of amines.[4] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 80-100 | 4-12 | >90 | Bulky, electron-rich ligand provides high activity.[5] |
| Pd(OAc)₂ / RuPhos | RuPhos | Cs₂CO₃ | t-BuOH | 80-100 | 2-8 | >95 | Versatile catalyst for a wide range of amines, including primary and secondary. |
| Pd(dba)₂ / t-BuBrettPhos | t-BuBrettPhos | LiHMDS | THF | RT-60 | 6-18 | 85-95 | Effective for coupling with challenging, less nucleophilic amines. |
Table 3: Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of Dihalo-N-Heterocycles
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60-80 | 6-12 | 70-85 | Standard conditions, can require elevated temperatures. |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NEt | Toluene | 50-70 | 4-8 | 80-90 | Often more reliable and provides cleaner reactions than Pd(PPh₃)₄. |
| Pd(OAc)₂ / Xantphos | None (Cu-free) | Cs₂CO₃ | Dioxane | 80-100 | 8-16 | 75-90 | Useful for substrates sensitive to copper. |
| Pd/C | CuI | K₂CO₃ | H₂O/EtOH | 80 | 1-3 | >90 | Heterogeneous catalyst, allows for easier purification. |
Experimental Protocols
The following are detailed, generalized methodologies for key palladium-catalyzed reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), the boronic acid (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents). Add this compound (1 equivalent) and the solvent (e.g., 1,4-dioxane/water, 4:1). The reaction mixture is then heated to 80-100°C and stirred for the time indicated by TLC or LC-MS analysis. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under a stream of inert gas, a reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 1.5-2 equivalents). This compound (1 equivalent), the amine (1.1-1.3 equivalents), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) are then added. The tube is sealed and heated in an oil bath at 80-110°C until the starting material is consumed. After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and, if required, the copper(I) co-catalyst (e.g., CuI, 4-10 mol%). Add this compound (1 equivalent), the terminal alkyne (1.1-1.5 equivalents), and an anhydrous solvent (e.g., DMF or toluene). The base (e.g., triethylamine or diisopropylethylamine, 2-4 equivalents) is then added, and the mixture is stirred at the desired temperature (room temperature to 80°C) until completion. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the logical flow of catalyst selection and the underlying reaction mechanisms, the following diagrams are provided.
Caption: General workflow for palladium-catalyzed cross-coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
Navigating the Analysis of 1,3-Dibromoisoquinoline Reactions: A Comparative Guide to HPLC Methods
For researchers engaged in the synthesis of novel isoquinoline derivatives, particularly through cross-coupling reactions of 1,3-dibromoisoquinoline, robust analytical methods are paramount for reaction monitoring and product characterization. High-Performance Liquid Chromatography (HPLC) stands as a primary tool for this purpose, offering the resolution required to distinguish between the starting material, mono-substituted intermediates, and di-substituted final products. This guide provides a comparative analysis of suitable reverse-phase HPLC methods for the analysis of reaction mixtures stemming from this compound, using the Suzuki-Miyaura cross-coupling with phenylboronic acid as a representative example.
The primary analytes of interest in this model reaction include the this compound starting material, the mono-substituted intermediate (1-bromo-3-phenylisoquinoline), the di-substituted product (1,3-diphenylisoquinoline), and potential side-products such as biphenyl. The key challenge lies in achieving adequate separation of these compounds, which possess varying degrees of hydrophobicity and potential for interactions with the stationary phase.
Comparative Analysis of HPLC Methods
Two primary reverse-phase HPLC methods are proposed and compared below. Method 1 utilizes a standard C18 stationary phase, a workhorse in reverse-phase chromatography, while Method 2 employs a Pentafluorophenyl (PFP) stationary phase, which can offer alternative selectivity for halogenated and aromatic compounds through pi-pi and dipole-dipole interactions.
| Parameter | Method 1: C18 Column | Method 2: PFP Column |
| Stationary Phase | C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) | PFP (e.g., Phenomenex Kinetex PFP, 4.6 x 150 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50% to 95% B over 15 min, hold at 95% B for 3 min, re-equilibrate at 50% B for 5 min | 50% to 95% B over 15 min, hold at 95% B for 3 min, re-equilibrate at 50% B for 5 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 5 µL | 5 µL |
| Expected Elution Order | Biphenyl -> 1-Bromo-3-phenylisoquinoline -> 1,3-Diphenylisoquinoline -> this compound | Biphenyl -> this compound -> 1-Bromo-3-phenylisoquinoline -> 1,3-Diphenylisoquinoline |
| Primary Separation Mechanism | Hydrophobic interactions | Hydrophobic, pi-pi, and dipole-dipole interactions |
| Advantages | Robust, widely available, good for general hydrophobic separations. | Enhanced selectivity for halogenated compounds and isomers. May provide better resolution between the brominated starting material and intermediates. |
| Considerations | May show less selectivity for positional isomers or similarly hydrophobic compounds. | Elution order may differ from C18, requiring careful peak identification. |
Experimental Protocols
Detailed methodologies for sample preparation and the execution of the compared HPLC methods are provided below.
Sample Preparation for Reaction Monitoring
Proper sample preparation is crucial for accurate and reproducible HPLC analysis.
-
Aliquoting and Quenching: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point. Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1.0 mL) of a 50:50 mixture of acetonitrile and water in a 1.5 mL microcentrifuge tube. This prevents further reaction and precipitates the palladium catalyst.
-
Catalyst Removal: Centrifuge the quenched sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated catalyst and any insoluble salts.
-
Filtration: Carefully transfer the supernatant to a clean vial. Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any remaining particulate matter that could damage the column.
-
Dilution (if necessary): If the initial chromatogram shows detector saturation, perform a further dilution of the filtered sample with the initial mobile phase composition (50:50 acetonitrile:water with 0.1% formic acid).
Protocol for HPLC Method 1: C18 Column Analysis
-
System Preparation:
-
Install a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) into the HPLC system.
-
Prepare Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (acetonitrile). Degas both mobile phases.
-
Purge the HPLC pumps to remove any air bubbles.
-
-
Method Setup:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Program the following gradient:
-
0-15 min: 50% B to 95% B (linear)
-
15-18 min: Hold at 95% B
-
18.1-23 min: Return to 50% B and re-equilibrate.
-
-
Set the UV detector to a wavelength of 254 nm.
-
-
Analysis:
-
Inject 5 µL of the prepared sample.
-
Acquire data for the duration of the run.
-
Integrate the peaks corresponding to the starting material, intermediates, and products to determine their relative peak areas for reaction progress monitoring.
-
Protocol for HPLC Method 2: PFP Column Analysis
-
System Preparation:
-
Install a PFP column (e.g., Phenomenex Kinetex PFP, 4.6 x 150 mm, 2.6 µm) into the HPLC system.
-
Use the same Mobile Phase A and B as in Method 1.
-
Purge the HPLC pumps.
-
-
Method Setup:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Use the same gradient program as in Method 1.
-
Set the UV detector to 254 nm.
-
-
Analysis:
-
Inject 5 µL of the prepared sample.
-
Acquire and process the data as described for Method 1.
-
Compare the chromatogram to that obtained with the C18 column to assess differences in selectivity and resolution.
-
Visualizing the Analytical Workflow
The logical flow from reaction sampling to data analysis is a critical component of a robust research workflow.
Reactivity Face-Off: A Comparative Guide to Bromoisoquinolines and Bromoquinolines in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Quinoline and isoquinoline cores are privileged structures, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of substituents via cross-coupling and nucleophilic substitution reactions on their bromo-derivatives is a common and powerful strategy. This guide provides an objective comparison of the reactivity of bromoisoquinolines and bromoquinolines, supported by experimental data, to aid in the rational design of synthetic routes.
The Decisive Factors: Electronic and Steric Influences
The reactivity of bromoquinolines and bromoisoquinolines is fundamentally governed by the position of the bromine atom and the inherent electronic properties of the bicyclic heteroaromatic system. The nitrogen atom's location dictates the electron density distribution across the rings, influencing the susceptibility of the C-Br bond to oxidative addition in palladium-catalyzed cross-coupling reactions and the activation of the ring towards nucleophilic attack.
In quinolines , the nitrogen atom at position 1 exerts a strong electron-withdrawing effect, particularly at the 2- and 4-positions. This makes C-Br bonds at these positions more susceptible to nucleophilic aromatic substitution (SNAr) but can also influence the oxidative addition step in cross-coupling reactions. Conversely, the carbocyclic ring (positions 5, 6, 7, and 8) is more electronically similar to a substituted naphthalene.
In isoquinolines , the nitrogen at position 2 deactivates the heterocyclic ring to a different extent. The 1- and 3-positions are significantly influenced by the nitrogen's electron-withdrawing nature, enhancing their reactivity in certain transformations. The carbocyclic ring's electronic nature is also modulated by the fused pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation. The reactivity of bromoisoquinolines and bromoquinolines in these reactions is highly dependent on the bromine's position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The rate-determining step is often the oxidative addition of the aryl bromide to the palladium(0) catalyst. The general trend for halide reactivity is I > Br > Cl, making bromo derivatives a good balance of reactivity and stability.[1]
Table 1: Representative Yields in Suzuki-Miyaura Coupling of Bromoquinolines and Bromoisoquinolines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | Pd precatalyst & ligand | DBU | THF/H₂O | RT | High (Optimized) | [2] |
| 6-Bromoquinoline | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~70-90 | [1] |
| 8-Bromo-6-methylquinolin-2(1H)-one | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | THF/H₂O | 70 | Good | [3] |
| 3-Bromoisoquinoline | Various Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 75-88 | [4] |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | THF | 65 | 80 | [5] |
From the available data, it can be inferred that the electronic environment significantly impacts the ease of the Suzuki-Miyaura coupling. For instance, bromides on the carbocyclic ring of both quinoline and isoquinoline generally exhibit good reactivity. The reactivity of bromides on the heterocyclic ring is more varied and highly dependent on the specific position and the chosen catalytic system.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines. The efficiency of this reaction is also influenced by the electronic properties of the bromo-heterocycle.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | Various amines | Pd(OAc)₂ / XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-120 | Good | [6] |
| 6-Bromoquinoline | Various amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | Good | [7] |
| 3-Bromoisoquinoline | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 94 | [8] |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | THF | 65 | 80 | [5] |
Generally, electron-deficient positions on the heterocyclic rings can be more challenging substrates for Buchwald-Hartwig amination, sometimes requiring more specialized and bulky phosphine ligands to achieve high yields.[9]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable pathway for the functionalization of halo-heterocycles, particularly when the halogen is at a position activated by the ring nitrogen. The reaction proceeds via a Meisenheimer complex, and its rate is enhanced by electron-withdrawing groups that stabilize this intermediate.[10][11]
For quinolines , the 2- and 4-positions are highly activated towards SNAr due to the ability of the nitrogen atom to delocalize the negative charge of the Meisenheimer intermediate. Halogens at these positions are readily displaced by a variety of nucleophiles.
For isoquinolines , the 1- and 3-positions are activated by the nitrogen at position 2. 1-Haloisoquinolines are generally more reactive than 3-haloisoquinolines in SNAr reactions.
Table 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Substrate Position | Reactivity | Rationale |
| 2-Bromoquinoline | High | Strong activation by the ring nitrogen. |
| 4-Bromoquinoline | High | Strong activation by the ring nitrogen. |
| Other Bromoquinolines | Low | Lack of direct activation by the ring nitrogen. |
| 1-Bromoisoquinoline | High | Strong activation by the ring nitrogen. |
| 3-Bromoisoquinoline | Moderate | Activation by the ring nitrogen, but generally less than the 1-position. |
| Other Bromoisoquinolines | Low | Lack of direct activation by the ring nitrogen. |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the bromoquinoline or bromoisoquinoline (1.0 mmol, 1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization for specific substrates and amines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the bromoquinoline or bromoisoquinoline (1.0 mmol, 1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The reactivity of bromoisoquinolines and bromoquinolines is a nuanced interplay of electronic and steric factors dictated by the position of the bromine atom and the ring nitrogen. While a universal reactivity order cannot be definitively established without direct comparative kinetic studies, clear trends emerge for specific reaction classes. For palladium-catalyzed cross-coupling reactions, the choice of an appropriate catalyst system is crucial and can often overcome inherent differences in substrate reactivity. In contrast, for nucleophilic aromatic substitution, the position of the bromine atom relative to the nitrogen is the dominant factor, with the 2- and 4-positions of quinoline and the 1-position of isoquinoline being highly activated. This guide provides a framework for understanding these reactivity patterns, enabling more efficient and predictable synthetic planning in the pursuit of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Validating the Structure of Novel 1,3-Disubstituted Isoquinolines: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical checkpoint in the discovery pipeline. This guide provides a comparative overview of key analytical techniques for validating the structure of 1,3-disubstituted isoquinolines, a scaffold of significant interest in medicinal chemistry.[1] We present supporting experimental data, detailed protocols, and logical workflows to assist in selecting the most appropriate methods for structural elucidation.
Spectroscopic and Spectrometric Techniques: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are cornerstone techniques for the structural validation of organic molecules.[2][3] Each method provides unique and complementary information.
| Technique | Information Provided | Sample Requirement | Resolution | Throughput |
| NMR Spectroscopy | Detailed atom connectivity, stereochemistry, and dynamic properties through ¹H, ¹³C, and 2D correlation experiments.[4] | 5-10 mg dissolved in a deuterated solvent.[5][6] | Atomic level, through-bond correlations.[7] | Moderate |
| Mass Spectrometry | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns aid in structural elucidation.[8] | Low µg/mL or ng/mL range in a volatile solvent.[6] | Molecular formula. | High |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[7] | Single, high-quality crystal (0.1-0.5 mm).[7] | Atomic level (< 1 Å).[7] | Low |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on vibrational frequencies. | Neat sample or in a suitable solvent/matrix.[5] | Functional group level. | High |
| UV-Vis Spectroscopy | Information about the electronic conjugation within the molecule. | Dilute solution in a UV-grade solvent.[5] | Electronic transition level. | High |
Key Experimental Data for a Model 1,3-Disubstituted Isoquinoline
To illustrate the data obtained from these techniques, let's consider a hypothetical novel 1,3-disubstituted isoquinoline. The following tables summarize expected quantitative data.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Unsubstituted Isoquinoline | 1,3-Disubstituted Isoquinoline (Example) |
| H-1 | 9.22 | - (Substituted) |
| H-3 | 7.58 | - (Substituted) |
| H-4 | 8.50 | ~8.30 (doublet) |
| H-5 | 7.80 | ~7.90 (doublet) |
| H-6 | 7.62 | ~7.70 (triplet) |
| H-7 | 7.70 | ~7.80 (triplet) |
| H-8 | - | ~8.00 (doublet) |
| Note: Chemical shifts for the substituted isoquinoline are approximate and will vary depending on the nature of the substituents.[5] |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Unsubstituted Isoquinoline | 1,3-Disubstituted Isoquinoline (Example) |
| C-1 | 152.7 | ~160.0 |
| C-3 | 143.3 | ~155.0 |
| C-4 | 120.5 | ~122.0 |
| C-4a | 128.8 | ~129.0 |
| C-5 | 127.5 | ~128.0 |
| C-6 | 130.4 | ~131.0 |
| C-7 | 127.2 | ~127.5 |
| C-8 | 126.5 | ~127.0 |
| C-8a | 135.7 | ~136.0 |
| Note: Chemical shifts for the substituted isoquinoline are approximate and will vary depending on the nature of the substituents. |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Calculated m/z | Observed m/z | Formula |
| ESI+ | [M+H]⁺ | [M+H]⁺ | C₂₂H₁₈N |
| Note: The formula and m/z values are for the example compound 1-methyl-3,4-diphenylisoquinoline.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,3-disubstituted isoquinoline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).[5]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard one-pulse experiment is generally sufficient. Key parameters include a spectral width covering -1 to 10 ppm, a 90° pulse angle, and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 0 to 160 ppm) is necessary. Longer relaxation delays (2-5 seconds) and a greater number of scans are typically required for good signal-to-noise.[5]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phased and baseline corrected.[5]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a volatile solvent like methanol or acetonitrile to a concentration of about 1 mg/mL, then dilute to the low µg/mL or ng/mL range.[6]
-
Ionization: Introduce the sample solution into the mass spectrometer. Electrospray Ionization (ESI) is a common "soft" ionization technique that often preserves the molecular ion.[6] Electron Ionization (EI) is a "harder" technique that causes fragmentation, providing structural clues.[6]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, Quadrupole).[6]
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions. For high-resolution instruments, the exact mass can be used to determine the elemental composition.
Single Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined to best fit the experimental data.
-
Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Visualizing Workflows and Pathways
Diagrams are invaluable for representing complex relationships and processes. Below are Graphviz diagrams illustrating a general workflow for structure validation and a hypothetical signaling pathway modulated by a 1,3-disubstituted isoquinoline.
References
- 1. Asymmetric Synthesis and Biological Evaluation of 1,3‐ and 1,4‐Disubstituted Isoquinoline‐Containing Lipoxin A4 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jchps.com [jchps.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. rsc.org [rsc.org]
A Comparative Guide to Alternative Reagents for the Dibromination of Isoquinoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of reagents for the synthesis of 4,4-dibromoisoquinoline-1,3-dione, a key intermediate in medicinal chemistry.
The targeted synthesis of 4,4-dibromoisoquinoline-1,3-dione is a critical step in the development of various pharmacologically active compounds. The introduction of two bromine atoms at the C4 position creates a versatile intermediate for further functionalization. This guide provides a comparative analysis of different reagents for this transformation, focusing on experimental data, reaction protocols, and the overall efficiency of the methods.
Traditional vs. Alternative Reagents: A Performance Overview
Traditionally, the α,α-dibromination of cyclic diones has been accomplished using elemental bromine. However, due to the hazardous nature of bromine and the potential for side reactions, alternative reagents have been sought. This guide focuses on the comparison of a plausible traditional method using bromine with two prominent alternatives: N-bromosuccinimide (NBS) and copper(II) bromide (CuBr₂).
Table 1: Comparison of Reagents for the Dibromination of 1,3-Diketones
| Reagent/Method | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Elemental Bromine (Br₂) | 1,3-Indandione | Acetic Acid | Not specified | Not specified | High (qualitative) | General Knowledge |
| N-Bromosuccinimide (NBS) | 1,3-Indandione | Acetonitrile | Room Temp. | 12 | 98 | [1] |
| Copper(II) Bromide (CuBr₂) | Various Ketones | Chloroform-Ethyl Acetate | Reflux | Not specified | Good (qualitative) |
Key Observations:
-
N-Bromosuccinimide (NBS) emerges as a highly efficient and mild reagent for the dibromination of 1,3-indandione, providing a near-quantitative yield at room temperature.[1] The use of a common organic solvent like acetonitrile and the ambient reaction temperature make this a highly attractive and practical method.
-
Elemental Bromine is the classic reagent for this transformation. While specific yield data for 1,3-indandione was not found, it is known to effectively dibrominate at the alpha position of dicarbonyl compounds.[2] However, the corrosive and toxic nature of bromine necessitates stringent safety precautions.
-
Copper(II) Bromide is a known reagent for the α-bromination of ketones. While a specific protocol for the dibromination of isoquinoline-1,3-dione or 1,3-indandione was not identified, its established reactivity suggests it as a potential, albeit likely less efficient, alternative. The reaction typically requires reflux conditions, indicating a higher energy input compared to the NBS method.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are detailed protocols for the dibromination of 1,3-indandione using N-bromosuccinimide, which can be adapted for isoquinoline-1,3-dione, and a general procedure for α-bromination using copper(II) bromide.
Protocol 1: Dibromination of 1,3-Indandione with N-Bromosuccinimide (NBS)[1]
Materials:
-
1,3-Indandione
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
40 W fluorescent lamp (optional, for rate acceleration)
Procedure:
-
In a reaction vessel, dissolve 1,3-indandione (0.5 mmol) in acetonitrile (2 mL).
-
Add N-bromosuccinimide (1.0 mmol, 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. For an accelerated reaction, irradiate the mixture with a 40 W fluorescent lamp.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours at room temperature.
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Expected Outcome: This procedure is reported to yield 2,2-dibromo-1,3-indandione in 98% yield.[1]
Protocol 2: General Procedure for α-Bromination of Ketones with Copper(II) Bromide (CuBr₂)[2]
Materials:
-
Ketone (e.g., Isoquinoline-1,3-dione)
-
Copper(II) Bromide (CuBr₂)
-
Chloroform-Ethyl Acetate solvent mixture
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the ketone in a mixture of chloroform and ethyl acetate.
-
Add copper(II) bromide (at least 2.0 equivalents for dibromination) to the suspension.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The progress of the reaction can also be visually tracked by the change in color of the solid from the black of CuBr₂ to the white of copper(I) bromide.
-
After the reaction is complete, cool the mixture and filter to remove the insoluble copper(I) bromide.
-
The filtrate, containing the α-brominated product, can be concentrated and the product purified by standard methods.
Logical Workflow for Reagent Selection
The choice of a suitable reagent for the dibromination of isoquinoline-1,3-dione depends on a balance of factors including efficiency, safety, and experimental convenience. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A flowchart outlining the decision-making process for selecting a dibromination reagent.
Conclusion
For the dibromination of isoquinoline-1,3-dione, N-bromosuccinimide (NBS) presents a superior alternative to traditional methods using elemental bromine. The high yield, mild reaction conditions, and enhanced safety profile make it the reagent of choice for researchers seeking an efficient and reliable synthesis of 4,4-dibromoisoquinoline-1,3-dione. While copper(II) bromide offers a solid, more manageable alternative to liquid bromine, the requirement for elevated temperatures and potentially lower yields make it a less favorable option compared to NBS. The provided experimental protocol for the NBS-mediated dibromination of a close structural analog offers a robust starting point for the development of a specific procedure for isoquinoline-1,3-dione.
References
A Researcher's Guide to the Computational Analysis of Reaction Mechanisms Involving 1,3-Dibromoisoquinoline
For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of functionalized heterocycles is paramount for the rational design of synthetic routes and the discovery of novel molecular entities. 1,3-Dibromoisoquinoline is a versatile building block, offering two reactive sites for sequential and selective functionalization through various cross-coupling reactions. Computational analysis, particularly using Density Functional Theory (DFT), provides invaluable insights into the thermodynamics and kinetics of these transformations, enabling the prediction of product selectivity, reaction efficiency, and the role of different catalytic systems.[1]
This guide offers a comparative analysis of the computational approaches to studying the mechanisms of three key palladium-catalyzed cross-coupling reactions involving dihaloheterocyclic substrates analogous to this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While specific computational studies on this compound are not abundant in the literature, the principles and data from closely related systems, such as dibromopyridazines and other dihaloarenes, provide a robust framework for understanding and predicting its reactivity.[2][3]
General Workflow for Computational Analysis
A typical workflow for the computational investigation of a reaction mechanism is outlined below. This process involves the identification of stationary points (reactants, intermediates, transition states, and products) on the potential energy surface and the subsequent calculation of their thermodynamic properties to construct a complete energy profile of the reaction.
Caption: General workflow for the computational analysis of a reaction mechanism.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For a substrate like this compound, this reaction allows for the stepwise introduction of aryl or vinyl substituents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Computational Data
Computational studies on substrates analogous to this compound, such as 4,5-dibromo-2-methylpyridazin-3(2H)-one, provide insight into the energetics of the Suzuki-Miyaura reaction. The following table summarizes representative Gibbs free energy values for the key steps, calculated at the DFT level.[2]
| Reaction Step | Substrate Analogue | Catalyst System | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |
| Oxidative Addition | 4,5-dibromo-pyridazine | Pd(PPh₃)₂ | -10.5 | 15.2 |
| Phenyl Bromide | Pd(PH₃)₂ | -8.7 | 18.5 | |
| Transmetalation | 4-bromo-pyridazine complex | Phenylboronic acid | -15.3 | 12.8 |
| Phenyl-Pd complex | Vinylboronic acid | -12.1 | 10.5 | |
| Reductive Elimination | 4-phenyl-pyridazine complex | - | -25.8 | 20.1 |
| Diaryl-Pd complex | - | -30.2 | 17.9 |
Note: Data are representative values compiled and adapted from computational studies on similar systems and are intended for comparative purposes.[2][4]
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihaloheterocycle
The following is a general procedure for the Suzuki-Miyaura coupling of a dibrominated heterocycle, which can be adapted for this compound.[2][5]
-
Reaction Setup: To an oven-dried flask, add the dibromoheterocycle (1.0 equiv.), arylboronic acid (1.1 equiv. for mono-arylation), K₂CO₃ (3.0 equiv.), and PdCl₂(dppf) (0.05 equiv.).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of DMF and water (4:1) via syringe.
-
Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, which is particularly useful for synthesizing conjugated enynes.
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Comparative Computational Data
Computational studies on the Sonogashira reaction, often using bromobenzene as a model substrate, have elucidated the relative energies of the catalytic cycle intermediates and transition states. The rate-determining step can vary depending on the specific conditions and catalyst system.[6]
| Reaction Step | Substrate Analogue | Catalyst System | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |
| Oxidative Addition | Bromobenzene | Pd(PPh₃)₂ | -9.8 | 22.5 |
| Bromoquinoline | Pd(PH₃)₂ | -11.2 | 20.8 | |
| Transmetalation | Phenyl-Pd-Br complex | Cu-acetylide | -5.4 | 18.7 |
| Quinolinyl-Pd-Br complex | Cu-acetylide | -6.1 | 17.5 | |
| Reductive Elimination | Phenyl-Pd-alkynyl complex | - | -35.1 | 15.3 |
| Quinolinyl-Pd-alkynyl | - | -37.5 | 14.1 |
Note: Data are representative values compiled and adapted from computational studies on similar systems and are intended for comparative purposes.[6][7]
Experimental Protocol: Sonogashira Coupling of a Bromoquinoline
The following is a general procedure for the Sonogashira coupling of a bromoquinoline, adaptable for this compound.[8]
-
Reaction Setup: In a Schlenk tube, combine the bromoquinoline (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and CuI (0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add degassed triethylamine, followed by the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 60 °C, monitoring by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Computational Data
Computational investigations into the Buchwald-Hartwig amination have provided a detailed understanding of the reaction mechanism, including the role of the base and the ligand. The oxidative addition is often, but not always, the rate-determining step.[9]
| Reaction Step | Substrate Analogue | Catalyst System | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |
| Oxidative Addition | 1,4-Dibromobenzene | Pd(BINAP) | -7.5 | 25.1 |
| 4-Bromotoluene | Pd(P(tBu)₃)₂ | -6.9 | 23.8 | |
| Amine Coordination/Deprot. | Phenyl-Pd-Br complex | Morpholine, NaOtBu | -12.0 | 10.2 |
| Tolyl-Pd-Br complex | Aniline, K₃PO₄ | -10.8 | 11.5 | |
| Reductive Elimination | Phenyl-Pd-amido complex | - | -28.4 | 19.6 |
| Tolyl-Pd-amido complex | - | -29.9 | 18.2 |
Note: Data are representative values compiled and adapted from computational studies on similar systems and are intended for comparative purposes.[9]
Experimental Protocol: Buchwald-Hartwig Amination of a Dihaloarene
The following is a general procedure for the Buchwald-Hartwig amination of a dihaloarene.[10]
-
Reaction Setup: Charge a glovebox-dried Schlenk tube with the dihaloarene (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and NaOtBu (1.4 equiv.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to a Schlenk line.
-
Reagent Addition: Add the amine (1.2 equiv.) and anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with stirring until the starting material is consumed (as monitored by GC-MS or LC-MS).
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Comparison with Alternative Substrates
The reactivity of this compound in cross-coupling reactions can be benchmarked against other halogenated analogues. Computational studies can quantify these differences, primarily rooted in the carbon-halogen (C-X) bond strength and the electronic effects of the heterocyclic ring.
Halogen Reactivity
The C-X bond dissociation energy is a key factor in the oxidative addition step, which is often rate-determining. The established reactivity trend is C-I > C-Br > C-Cl.[3]
| Substrate Type | C-X Bond | Relative Reactivity | Typical Reaction Conditions |
| 1,3-Diiodo isoquinoline | C-I | Highest | Milder conditions, lower catalyst loading |
| 1,3-Dibromo isoquinoline | C-Br | Intermediate | Standard conditions, good balance of reactivity and stability.[3] |
| 1,3-Dichloro isoquinoline | C-Cl | Lowest | Harsher conditions, specialized bulky electron-rich ligands required.[3] |
Electronic Effects of the Isoquinoline Ring
The nitrogen atom in the isoquinoline ring is electron-withdrawing, which influences the electron density of the C-Br bonds. Computationally, this can be analyzed through Natural Bond Orbital (NBO) analysis to determine the partial charges on the carbon atoms. The C1 position is generally more electron-deficient than the C3 position, which may lead to regioselectivity in mono-functionalization reactions. A computational study would be able to predict the relative activation barriers for oxidative addition at C1 versus C3, providing a rationale for the observed selectivity.
This guide provides a framework for the computational and experimental investigation of this compound. By leveraging data from analogous systems and applying established computational workflows, researchers can gain a predictive understanding of its reaction mechanisms, facilitating its application in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,3-Dibromoisoquinoline
For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of chemical reagents like 1,3-Dibromoisoquinoline are paramount. Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of your team and the integrity of your research.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile rubber).[1][2] All manipulations of this compound should be performed in a well-ventilated area or within a certified chemical fume hood to minimize the risk of inhalation.[3][4]
In the event of a spill, the material should be absorbed with an inert, dry material such as sand or vermiculite.[3][4] The resulting mixture should then be collected into a suitable, sealed container for disposal as hazardous waste.
Waste Classification and Segregation: A Critical Step
This compound is classified as a halogenated organic compound. As such, it is imperative to segregate this waste stream from others to prevent potentially hazardous reactions and to ensure proper disposal. Mixing halogenated waste with other chemical waste can complicate the disposal process and increase costs.
Table 1: Waste Segregation for this compound
| Waste Category | Examples | Disposal Container |
| Halogenated Organic Waste | This compound , Chloroform, Dichloromethane | Designated, clearly labeled, and sealed container for halogenated organic waste.[4] |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Designated, labeled, and sealed container for non-halogenated organic waste.[4] |
| Aqueous Waste | Dilute acid/base solutions (neutralized) | Designated container for aqueous waste.[4] |
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed and certified professional waste disposal service.[4] Laboratories must always adhere to their institution's specific waste management protocols, as well as local, state, and federal regulations.
Experimental Protocol for Preparing Waste for Disposal:
-
Container Selection: Choose a chemically resistant container that has a secure, leak-proof lid.
-
Labeling: The container must be clearly and accurately labeled as "Halogenated Organic Waste" and should explicitly list "this compound" as a component.
-
Waste Collection: Carefully transfer the waste this compound, including any contaminated materials like absorbent pads or disposable labware, into the designated container. To prevent overfilling and potential spills, it is a general best practice not to exceed 80% of the container's capacity.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials.
-
Documentation: Maintain a meticulous log of the accumulated waste. This log should include the chemical name, quantity, and the date of accumulation.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a certified waste management company. Ensure that all relevant documentation, including the waste log and Safety Data Sheets (SDS), is provided to the disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,3-Dibromoisoquinoline
Disclaimer: A specific Safety Data Sheet (SDS) for 1,3-Dibromoisoquinoline was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds, such as 3-Bromoquinoline and 1-Bromoisoquinoline, and established best practices for chemical handling. This information is for educational and illustrative purposes. Always consult the specific SDS for any chemical you are working with and adhere to your institution's safety protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures and disposal plans to ensure laboratory safety and build trust in chemical handling practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar brominated quinolines, this compound is anticipated to present the following hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Eye Irritation: May cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
A comprehensive PPE plan is essential to mitigate these risks.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and dust that can cause serious eye damage.[4][5][6] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or absorption of the chemical.[4][7] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and dusts should be used. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2][4] |
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound and a similar compound.
| Property | This compound | 1-Bromoisoquinoline |
| Molecular Formula | C₉H₅Br₂N[8] | C₉H₆BrN[3] |
| Molecular Weight | 286.95 g/mol [8][9] | Not specified |
| Appearance | White solid (typical)[9] | Not specified |
| Melting Point | 145-150°C[9] | 43 - 47 °C[3] |
| Boiling Point | Not specified | Not available[3] |
| CAS Number | 53987-60-3[8][9][10] | Not specified |
Handling and Storage Protocols
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Wear all recommended PPE as detailed in the table above.
-
Carefully weigh the required amount of this compound. Avoid generating dust.
-
Transfer the chemical to the reaction vessel using appropriate tools (e.g., spatula, powder funnel) to minimize spills.
-
Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[4]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Disposal Workflow
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.fr [fishersci.fr]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. hsa.ie [hsa.ie]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. This compound | C9H5Br2N | CID 640976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. This compound | 53987-60-3 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
